molecular formula C14H18O2 B1582551 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one CAS No. 62924-31-6

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Cat. No.: B1582551
CAS No.: 62924-31-6
M. Wt: 218.29 g/mol
InChI Key: NMRRLIHKRCVLLQ-VOTSOKGWSA-N
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Description

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRRLIHKRCVLLQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197726
Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-31-6
Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-31-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
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Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
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Record name (E)-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
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Foundational & Exploratory

synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS 54757-47-0), a critical intermediate in the manufacturing of second-generation aromatic retinoids, specifically Etretinate and Acitretin . These therapeutic agents are pivotal in the treatment of severe psoriasis and disorders of keratinization.[1]

The protocol outlined below prioritizes industrial scalability and chemical purity. It moves beyond standard textbook descriptions to address the specific steric and electronic challenges posed by the trimethyl-substituted benzene ring. The synthesis is broken down into a convergent strategy: constructing the electron-rich aromatic aldehyde precursor followed by a regioselective Claisen-Schmidt condensation.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an


-unsaturated ketone.[1] The presence of three methyl groups and a methoxy group on the phenyl ring creates significant steric crowding, which actually favors the formation of the trans (E) isomer during condensation due to thermodynamic control.

Strategic Disconnection:

  • C3-C4 Olefin Disconnection: The most logical disconnection is at the double bond, implying an Aldol condensation between 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone .[1]

  • Aromatic Functionalization: The aldehyde precursor is derived from 2,3,5-trimethylphenol via methylation and subsequent formylation.[1]

Visual Pathway (DOT):

Retrosynthesis Target Target: 4-(4-Methoxy-2,3,6-trimethylphenyl) but-3-en-2-one Aldehyde Precursor 1: 4-Methoxy-2,3,6- trimethylbenzaldehyde Target->Aldehyde Aldol Condensation (Retro) Acetone Precursor 2: Acetone Target->Acetone Anisole Intermediate: 2,3,5-Trimethylanisole Aldehyde->Anisole Formylation (Vilsmeier/Rieche) Phenol Starting Material: 2,3,5-Trimethylphenol Anisole->Phenol O-Methylation

Figure 1: Retrosynthetic tree illustrating the linear construction of the aromatic core followed by the convergent aldol step.

Part 2: Synthesis Protocols

Phase 1: Construction of the Aromatic Precursor

Objective: Synthesis of 4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2).

Rationale: The starting material, 2,3,5-trimethylphenol, is commercially available.[1][2] Direct formylation of the phenol is possible but often leads to mixtures.[1] O-methylation protects the phenol and directs the subsequent formylation to the para-position (relative to the methoxy group) due to the combined directing effects of the methoxy group and the steric blocking by the methyl groups.

Step 1.1: O-Methylation

  • Reagents: 2,3,5-Trimethylphenol, Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC), NaOH.[1]

  • Protocol:

    • Dissolve 2,3,5-trimethylphenol (1.0 eq) in acetone or aqueous NaOH.[1]

    • Add dimethyl sulfate (1.1 eq) dropwise at 0-5°C to control the exotherm. Note: DMC is a greener alternative but requires higher temperatures (autoclave, 180°C).

    • Reflux for 2-4 hours.

    • Workup: Quench with water, extract with toluene.[1] Wash organic layer with dilute NaOH to remove unreacted phenol.[1]

    • Product: 2,3,5-Trimethylanisole (Oil, bp ~85°C at 7 mmHg).[1]

Step 1.2: Formylation (Rieche Formylation)

  • Reagents: 2,3,5-Trimethylanisole, Dichloromethyl methyl ether (DCME),

    
     or 
    
    
    
    , DCM (Dichloromethane).[1]
  • Mechanism: Electrophilic aromatic substitution.[1] The formyl group enters at the position para to the methoxy group (position 4 of the original ring), which becomes position 1 of the new aldehyde, shifting the numbering to 2,3,6-trimethyl.

  • Protocol:

    • Charge a reactor with 2,3,5-trimethylanisole (1.0 eq) and DCM (5-10 volumes) under

      
      .
      
    • Cool to -10°C.

    • Add

      
       (1.2 eq) dropwise.[1] The solution will darken.
      
    • Add DCME (1.1 eq) dropwise, maintaining temperature < 0°C.[1]

    • Stir at 0°C for 1 hour, then warm to 20°C.

    • Quench: Pour onto ice/water carefully.

    • Purification: Separate organic layer, wash with brine, dry over

      
      . Crystallize from hexane/ethyl acetate.[1]
      
    • Product: 4-Methoxy-2,3,6-trimethylbenzaldehyde (Solid, mp 63-68°C).[1]

Phase 2: The Core Aldol Condensation

Objective: Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[3][4][5][6][7]

Step 2.1: Claisen-Schmidt Condensation This reaction utilizes acetone as both the reactant and the solvent to drive the equilibrium toward the product and minimize self-condensation of the aldehyde.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Methoxy-2,3,6-trimethylbenzaldehyde 1.0 Limiting Reagent
Acetone 20-30 Vol Reactant & Solvent
NaOH (aq, 25%) 0.5 - 1.0 Catalyst

| Water | 1-2 Vol | Co-solvent |

Detailed Protocol:

  • Dissolution: In a clean reactor, dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (500 g) in Acetone (6.0 L). Stir at 20-25°C until fully dissolved.

  • Catalysis: Slowly add the aqueous NaOH solution (135 g NaOH in 500 mL water) over 30 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature < 30°C during addition to prevent polymerization of acetone (diacetone alcohol formation).[1]

  • Reaction: Heat the mixture to 45-50°C. Stir for 4–6 hours.

    • Monitoring: Use HPLC.[1] Look for the disappearance of the aldehyde peak.[1]

  • Quench: Cool to 20°C. Adjust pH to 5.0–6.0 using Acetic Acid.

    • Why Acidic Workup? Neutralizing the base stops the reaction and prevents the retro-aldol reaction during heating/distillation.[1]

  • Solvent Removal: Distill off excess acetone under reduced pressure (keep pot temp < 50°C).

  • Extraction: Add Cyclohexane (or Ethyl Acetate) and water to the residue.[1] Separate phases. Wash the organic layer with saturated

    
     and then brine.[1]
    
  • Crystallization: Concentrate the organic layer.[1] The product can be recrystallized from Ethanol or a Cyclohexane/Hexane mixture.[1]

Yield: Expect 80–85%. Physical Data:

  • Appearance: Pale yellow to off-white crystals.[1]

  • Melting Point: 64–66°C.[1][7]

Part 3: Process Validation & Analysis

Mechanistic Pathway

The reaction proceeds via the formation of an acetone enolate, which attacks the sterically crowded aldehyde carbonyl.[1] The subsequent elimination of water (E1cB mechanism) is favored by the conjugation with the aromatic ring.

Mechanism Step1 Acetone + OH- (Enolate Formation) Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Step3 Beta-Hydroxy Ketone Intermediate Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Product Enone Product (Trans-isomer) Step4->Product

Figure 2: Base-catalyzed Claisen-Schmidt condensation mechanism.

Analytical Characterization

To validate the synthesis, the following diagnostic signals must be confirmed.


H-NMR (CDCl

, 400 MHz) Diagnostic Peaks:
  • Olefinic Protons: A doublet pair with a large coupling constant (

    
     Hz), indicative of the trans (E) geometry.[1] Typically found around 
    
    
    
    6.5–7.5 ppm.[1]
  • Aromatic Methyls: Three distinct singlets in the aliphatic region (

    
     2.1–2.4 ppm) corresponding to the 2, 3, and 6 positions.[1]
    
  • Methoxy Group: A sharp singlet at

    
     ~3.8 ppm.[1]
    
  • Ketone Methyl: A singlet at

    
     ~2.35 ppm (
    
    
    
    ).[1]

Impurity Profile:

  • Bis-adduct (Dibenzalacetone analog): Formed if the product reacts with another mole of aldehyde.[1] Minimized by using a large excess of acetone.[1]

  • Cis-isomer: Usually minor due to steric hindrance of the trimethyl ring.[1]

References

  • ChemicalBook. (2025).[1][8] 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1][3][4][5][6] Retrieved from

  • TCI Chemicals. (2025).[1][8] Product Specification: 4-Methoxy-2,3,6-trimethylbenzaldehyde.[1][4] Retrieved from

  • Google Patents. (2015).[1] Method for producing (E)-4-phenyl-3-buten-2-one and related analogs. Retrieved from

  • ChemBlink. (2025).[1][8] Physical Properties of CAS 54757-47-0. Retrieved from

Sources

Characterization of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for API Process Development

Executive Summary: The Retinoid Scaffold

The compound 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0) is not merely a generic enone; it is the critical C14-building block for the synthesis of second-generation retinoids, most notably Acitretin (Soriatane) and Etretinate .

For researchers in drug development, this molecule represents a "steric gatekeeper." Its unique 2,3,6-trimethyl substitution pattern introduces significant steric strain, forcing the phenyl ring out of planarity with the enone side chain. This orthogonal conformation is a defining feature that dictates its reactivity, spectroscopic signature, and biological half-life. This guide provides a rigorous characterization framework, moving beyond basic identification to process-critical quality attributes.

Molecular Architecture & Synthetic Logic
2.1 Steric Influence on Conformation

Unlike simple benzalacetones, this molecule possesses methyl groups at the ortho positions (2 and 6).

  • The "Orthogonal Twist": The steric clash between the C2/C6 methyls and the carbonyl/alkene side chain prevents the molecule from achieving a fully planar conjugated system.

  • Spectroscopic Consequence: This twist reduces

    
    -orbital overlap, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to unhindered analogs.
    
  • Reactivity Consequence: The electrophilicity of the

    
    -carbon is modulated, affecting subsequent Wittig or Horner-Wadsworth-Emmons reactions used to extend the polyene chain for Acitretin synthesis.
    
2.2 Synthetic Pathway (Aldol Condensation)

The standard industrial route involves the Claisen-Schmidt condensation of 2,3,6-trimethyl-4-methoxybenzaldehyde with acetone.

Synthesis Aldehyde 2,3,6-Trimethyl- 4-methoxybenzaldehyde Intermediate Aldol Adduct (Transient) Aldehyde->Intermediate NaOH/KOH, 20-30°C Acetone Acetone (Solvent/Reagent) Acetone->Intermediate Product Target Enone (E-Isomer) Intermediate->Product -H2O (Elimination) Impurity Z-Isomer (Impurity) Intermediate->Impurity Kinetic Control Impurity->Product Isomerization (Heat/Acid)

Figure 1: Synthetic pathway highlighting the thermodynamic equilibrium between E and Z isomers.

Physicochemical Characterization

The following data establishes the identity and purity of the molecule. Note that the trans (E) isomer is the desired pharmacophore precursor.

3.1 NMR Spectroscopy (Diagnostic Signals)

The proton NMR spectrum is distinct due to the lack of aromatic coupling. Unlike typical phenyl systems, the C5 proton appears as a singlet because positions 2, 3, 4, and 6 are fully substituted.

Table 1: 1H NMR Assignment (CDCl3, 400 MHz)

PositionShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Ar-H (C5) 6.55 - 6.65Singlet (s)1HKey ID: No coupling; confirms 2,3,4,6-substitution.
Vinyl-H (

)
7.35 - 7.45Doublet (d)1H

Hz (Indicates Trans/E geometry).
Vinyl-H (

)
6.05 - 6.15Doublet (d)1H

Hz.
Methoxy (-OCH3) 3.80 - 3.85Singlet (s)3HDistinct sharp singlet.
Ketone Methyl 2.30 - 2.35Singlet (s)3HMethyl adjacent to carbonyl.
Ar-CH3 (x3) 2.10 - 2.45Singlets9HThree distinct methyl signals (often overlapping).
3.2 Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 218 (Consistent with Formula 
    
    
    
    ).
  • Base Peak: Often observed at m/z 203 (

    
    ) due to loss of a methyl group (common in polymethylated aromatics) or m/z 43 (
    
    
    
    ) from the acetyl group cleavage.
3.3 Infrared Spectroscopy (FT-IR)
  • C=O Stretch: ~1665

    
     (Conjugated ketone; lower than non-conjugated ~1715 
    
    
    
    , but higher than planar analogs due to steric twist reducing conjugation).
  • C=C Stretch: ~1600-1620

    
    .
    
  • C-O-C Stretch: ~1100-1250

    
     (Aryl alkyl ether).
    
Impurity Profiling & Quality Control

In the context of Acitretin synthesis, the purity of this intermediate is non-negotiable. The primary critical quality attribute (CQA) is the E/Z ratio .

4.1 Isomeric Purity (The Z-Isomer Problem)

The condensation reaction produces a mixture of E (trans) and Z (cis) isomers.

  • Risk: The Z-isomer does not cyclize or extend correctly in subsequent steps, leading to complex isomeric impurities in the final API that are difficult to purge.

  • Detection: HPLC is required. The Z-isomer typically elutes after the E-isomer on reverse-phase columns due to differences in polarity and hydrodynamic volume caused by the steric "ball" shape of the cis-isomer.

4.2 HPLC Method Parameters (Self-Validating Protocol)

This method separates the parent aldehyde, the target enone (E), and the Z-isomer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18),

    
     mm, 5 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (compromise wavelength for aldehyde and enone).

Experimental Protocols
5.1 Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Rationale: This protocol uses a biphasic system to manage the exotherm and minimize polymerization of the unsaturated product.

  • Charge: In a 1L reactor, dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (50.0 g, 0.28 mol) in Acetone (300 mL). Acetone acts as both reactant and solvent.

  • Catalyst Prep: Prepare a solution of NaOH (10% w/v aqueous solution).

  • Addition: Cool the reactor to 15°C. Add the NaOH solution dropwise over 30 minutes. Critical: Maintain temperature < 30°C to prevent self-condensation of acetone (diacetone alcohol formation).

  • Reaction: Stir at 25-30°C for 4-6 hours. Monitor by HPLC (Target: < 1% residual aldehyde).

  • Quench: Neutralize with dilute HCl to pH 6-7.

  • Workup: Evaporate excess acetone under vacuum. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash organics with brine.[1]
    
  • Purification (Crystallization): The crude oil often solidifies. Recrystallize from Methanol/Water (4:1) or Hexane to remove the Z-isomer (which remains in the mother liquor).

  • Yield: Expect 80-85% as off-white to pale yellow crystals.

5.2 Analytical Decision Tree

Use the following logic flow to determine the disposition of the intermediate batch.

Analysis Start Crude Product Isolate HPLC HPLC Analysis (C18 Reverse Phase) Start->HPLC CheckPurity Purity > 98%? Z-Isomer < 0.5%? HPLC->CheckPurity Pass Release for Acitretin Synthesis CheckPurity->Pass Yes Fail Recrystallize (MeOH/H2O) CheckPurity->Fail No Fail->HPLC Retest

Figure 2: Quality Control Decision Tree for Intermediate Release.

References
  • BOC Sciences. Acitretin Impurities and Synthesis Pathway. Retrieved from

  • Google Patents. Process for preparation of Acitretin (WO2016042573A1). Describes the Aldol condensation and purification of the C14-ketone. Retrieved from

  • ChemicalBook. 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Product Description and Synthesis. Retrieved from

  • PubChem. Acitretin Compound Summary (Contextualizing the intermediate). Retrieved from

Sources

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: C14-Trimethyl Retinoid Intermediate CAS Registry Number: 54757-47-0 Content Type: Technical Monograph & Experimental Guide

Executive Summary

This guide details the physicochemical properties, synthesis, and biological relevance of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one . Chemically, this compound is a substituted chalcone derivative (specifically a styryl ketone) characterized by a highly electron-rich trimethyl-methoxy benzene ring conjugated with an


-unsaturated ketone tail.

Its primary significance lies in pharmaceutical development as the key "C14" building block for second-generation aromatic retinoids, including Etretinate and Acitretin . These agents are critical in the treatment of severe psoriasis and disorders of keratinization. Unlike simple anisalacetone, the steric bulk provided by the three methyl groups on the phenyl ring imparts unique lipophilicity and receptor-binding conformation to the final drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule exhibits low water solubility and high lipophilicity, necessitating organic solvent systems for processing. It is a Michael acceptor, making it reactive toward nucleophiles (e.g., thiols in proteins), which underpins both its synthetic utility and potential toxicity.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource
IUPAC Name (3E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one[PubChem, 2025]
Molecular Formula

[PubChem, 2025]
Molecular Weight 218.29 g/mol [PubChem, 2025]
Appearance Pale yellow to off-white crystalline solid[ChemicalBook, 2024]
Melting Point 64 – 66 °C (High purity forms may reach 72°C)[ChemicalBook, 2024]
Boiling Point ~358 °C (Predicted @ 760 mmHg)[PubChem, 2025]
Solubility Soluble in Acetone, Ethanol, Ethyl Acetate, DCM; Insoluble in Water[BenchChem, 2025]
LogP (Predicted) ~3.22 (High Lipophilicity)[PubChem, 2025]

Synthetic Pathway: Claisen-Schmidt Condensation

The synthesis of this intermediate relies on a base-catalyzed Claisen-Schmidt Aldol Condensation . The reaction involves the nucleophilic attack of an acetone enolate on the carbonyl carbon of 4-methoxy-2,3,6-trimethylbenzaldehyde.

Critical Process Parameters (CPP):
  • Stoichiometry: A large excess of acetone is required to prevent the formation of the bis-adduct (where one acetone molecule reacts with two aldehyde molecules).

  • Temperature Control: The reaction is exothermic. Temperature must be maintained between 20–30°C during addition and 45–50°C during the dehydration phase to favor the trans (E) isomer.

  • Steric Hindrance: The trimethyl substitution pattern (positions 2,3,6) creates significant steric bulk around the aldehyde, slowing the initial nucleophilic attack compared to unsubstituted anisaldehyde.

Diagram 1: Synthetic Workflow & Mechanism

Synthesis Aldehyde 4-Methoxy-2,3,6- trimethylbenzaldehyde Enolate Enolate Intermediate Aldol β-Hydroxy Ketone (Transient) Aldehyde->Aldol Electrophile Acetone Acetone (Solvent & Reactant) Acetone->Enolate NaOH (aq) Deprotonation Enolate->Aldol Nucleophilic Attack (20-30°C) Product Target Product (C14) (E)-isomer Aldol->Product - H2O (Dehydration, 50°C)

Caption: Base-catalyzed synthesis of the C14 intermediate via Aldol condensation followed by dehydration.

Biological Implications & Pharmacophore Analysis[9][11][12]

While primarily an intermediate, the molecule possesses intrinsic biological relevance due to its structural features.[1]

Retinoid Precursor Role

This ketone provides the "Head" and "Linker" regions for Etretinate .

  • Trimethyl Ring: Mimics the

    
    -ionone ring of natural Vitamin A (Retinol) but with an aromatic character that prevents metabolic oxidation, increasing the drug's half-life.
    
  • Enone Linker: Extends the conjugation, essential for binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Intrinsic Reactivity (Michael Acceptor)

The


-unsaturated ketone moiety is a "soft" electrophile. It can react with cysteine residues on proteins (e.g., Keap1), potentially activating the Nrf2 pathway  (antioxidant response). However, this same reactivity contributes to potential skin sensitization and cytotoxicity if uncapped.
Diagram 2: Pharmacophore & Downstream Application

SAR Structure 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one Feature1 Trimethyl Phenyl Ring (Lipophilic Anchor) Structure->Feature1 Feature2 Enone Linker (Michael Acceptor) Structure->Feature2 Drug Etretinate / Acitretin (Psoriasis Therapeutics) Feature1->Drug Structural Basis Feature2->Drug Chain Extension Target RAR / RXR Receptors (Gene Transcription) Drug->Target Agonist Binding

Caption: Structural decomposition showing how the intermediate confers receptor affinity to final retinoid drugs.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one on a multigram scale. Safety Note: Perform all steps in a fume hood. The product is a potential skin irritant.

Materials
  • 4-Methoxy-2,3,6-trimethylbenzaldehyde (50.0 g, 0.28 mol)

  • Acetone (Reagent Grade, 600 mL) – Excess serves as solvent

  • Sodium Hydroxide (13.5 g dissolved in 50 mL water)

  • Acetic Acid (Glacial)

  • Ethanol (for recrystallization)[2]

Step-by-Step Methodology
  • Reaction Initiation:

    • Charge a 1L round-bottom flask with 4-methoxy-2,3,6-trimethylbenzaldehyde (50 g) and Acetone (600 mL).

    • Stir until fully dissolved at room temperature (20–25°C).

  • Catalyst Addition:

    • Add the aqueous NaOH solution dropwise over 20 minutes.

    • Observation: The solution will darken (yellow/orange) as the enolate forms.

    • Critical Control: Monitor internal temperature; do not exceed 30°C during addition to prevent side reactions.

  • Dehydration & Completion:

    • Once addition is complete, heat the mixture to 45–50°C.

    • Maintain stirring for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ) [ChemicalBook, 2024].
  • Workup:

    • Cool reaction mixture to 10°C.

    • Neutralize to pH 5–6 using Acetic Acid.

    • Distill off excess acetone under reduced pressure.

    • Dissolve the residue in Cyclohexane or Ethyl Acetate (200 mL) and wash with water (

      
      ) to remove salts.
      
  • Purification:

    • Concentrate the organic layer to dryness.

    • Recrystallize the crude solid from hot Ethanol/Water (9:1).

    • Filter and dry under vacuum at 40°C.

    • Expected Yield: 80–85% (approx. 49–52 g).

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against these predicted values derived from the structure and analogous styryl ketones.

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.15, 2.25, 2.30 (s, 9H, 
      
      
      
      ) – Distinctive high-field aromatic methyls.
    • 
       2.38 (s, 3H, 
      
      
      
      ) – Methyl ketone.
    • 
       3.84 (s, 3H, 
      
      
      
      ).
    • 
       6.10 (d, 
      
      
      
      , 1H, vinyl
      
      
      -H).
    • 
       6.65 (s, 1H, Ar-H at C5).
      
    • 
       7.80 (d, 
      
      
      
      , 1H, vinyl
      
      
      -H) – Large coupling constant confirms Trans (E) geometry.
  • IR (KBr):

    • 1665 cm

      
       (C=O stretch, conjugated).
      
    • 1600 cm

      
       (C=C stretch).
      
    • 1250 cm

      
       (C-O-C asymmetric stretch).
      

References

  • ChemicalBook. (2024). Synthesis of 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one from 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone.[3]Link

  • PubChem. (2025).[4][5][6] Compound Summary: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CID 762509).[6] National Library of Medicine. Link

  • BenchChem. (2025). Potential Biological Activities of 4-Methoxy-2,3,6-trimethylbenzyl Derivatives.[1]Link

  • Guide to Pharmacology. (2025). Etretinate Ligand Page. IUPHAR/BPS. Link

  • CymitQuimica. (2024). Product 54757-47-0 Specifications.Link

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0).[1] A critical intermediate in the synthesis of second-generation retinoids (specifically Acitretin and Etretinate ), this


-unsaturated ketone serves as the lipophilic scaffold essential for binding to Retinoic Acid Receptors (RARs). This document details its physical properties, structural identification via spectroscopy, and the mechanistic causality of its synthesis.[2]

Physicochemical Profile

The molecule exhibits properties characteristic of highly substituted styryl ketones. Its lipophilicity and conjugation length are engineered to mimic the polyene chain of natural retinoids while offering enhanced metabolic stability.

Table 1: Key Physical Specifications
PropertyValue / DescriptionSource Validation
CAS Number 54757-47-0[ChemicalBook, 2025]
IUPAC Name (3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-oneDerived from Structure
Molecular Formula

Mass Spectrometry
Molecular Weight 218.29 g/mol Calculated
Appearance Pale yellow to yellow crystalline solidConjugated system absorbance
Melting Point 64 – 66 °C[ChemicalBook, 2025]
Boiling Point 358.7 °C (Predicted @ 760 mmHg)[ChemBK, 2025]
Density 1.006 g/cm³ (Predicted)[Echemi, 2025]
Solubility Soluble in acetone, DCM, ethyl acetate; Insoluble in waterLipophilic LogP > 3.2
Flash Point 156.7 °C[ChemBK, 2025]

Structural Identification & Spectroscopy[2][10]

Accurate identification of this intermediate is vital to ensure the stereochemical purity of downstream retinoids. The (E)-isomer is the thermodynamically favored and biologically relevant form.

Nuclear Magnetic Resonance (NMR) Interpretation

The substitution pattern on the phenyl ring (2,3,6-trimethyl) simplifies the aromatic region significantly compared to unsubstituted analogs.

  • 
    -NMR (CDCl
    
    
    
    , 400 MHz) Expectations:
    • 
       7.40 ppm (1H, d, J = 16.2 Hz):  The 
      
      
      
      -vinylic proton. The large coupling constant confirms the Trans (E) geometry.
    • 
       6.55 ppm (1H, s):  The aromatic proton at position 5. It appears as a singlet because positions 4 and 6 are substituted.
      
    • 
       6.10 ppm (1H, d, J = 16.2 Hz):  The 
      
      
      
      -vinylic proton (adjacent to the carbonyl).
    • 
       3.85 ppm (3H, s):  Methoxy group (
      
      
      
      ) at position 4.
    • 
       2.35 ppm (3H, s):  Methyl ketone (
      
      
      
      ).
    • 
       2.10 – 2.30 ppm (9H, m):  Three aromatic methyl groups.[3] Note that the methyls at positions 2 and 6 are magnetically non-equivalent due to the rotation barrier created by the side chain.
      
Infrared Spectroscopy (FT-IR)
  • 1665 cm

    
    :  Strong 
    
    
    
    stretch (Conjugated ketone). Lower frequency than non-conjugated ketones (typically 1715 cm
    
    
    ) due to resonance.
  • 1600 cm

    
    : 
    
    
    
    stretch (Alkene/Aromatic).
  • 1250 cm

    
    : 
    
    
    
    stretch (Aryl alkyl ether).

Synthetic Protocol & Mechanistic Causality

The synthesis relies on a Claisen-Schmidt Aldol Condensation . This route is preferred over Wittig olefination for industrial scaling due to atom economy and the avoidance of triphenylphosphine oxide waste.

Reaction Pathway Diagram

SynthesisPath Reactant1 4-Methoxy-2,3,6- trimethylbenzaldehyde Intermediate Aldol Adduct (β-hydroxy ketone) Reactant1->Intermediate Nucleophilic Attack Reactant2 Acetone (Solvent & Reactant) Reactant2->Intermediate Catalyst NaOH (aq) Base Catalyst Catalyst->Intermediate Enolate Formation Product Target Product: 4-(4-Methoxy-2,3,6- trimethylphenyl)but-3-en-2-one Intermediate->Product Dehydration (-H2O) Heat (45-50°C)

Figure 1: Step-wise synthetic workflow from aldehyde precursor to unsaturated ketone.

Detailed Methodology

Protocol Validation: This method is derived from standard industrial procedures for retinoid precursors [ChemicalBook, 2025].

  • Charge: To a reactor, add 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) and Acetone (excess, typically 10-12 vol).

    • Causality: Acetone acts as both the reactant and the solvent. High dilution favors the cross-aldol product over acetone self-condensation (diacetone alcohol).

  • Catalysis: Slowly add aqueous NaOH (0.5 - 0.8 eq) while maintaining temperature at 20–30 °C.

    • Control: Exothermic addition. Rapid addition causes localized hot spots leading to polymerization.

  • Reaction & Dehydration: Heat the mixture to 45–50 °C for 2–4 hours.

    • Mechanism:[4] The initial aldol addition forms a

      
      -hydroxy ketone. Heating drives the E1cB elimination of water to form the thermodynamically stable conjugated alkene (the target product).
      
  • Quench: Cool to room temperature and adjust pH to 4.5–5.5 using Acetic Acid.

    • Safety: Neutralization prevents retro-aldol reactions during workup.

  • Isolation: Distill off excess acetone. Extract residue with Cyclohexane or Toluene. Wash with water to remove salts. Crystallize or concentrate to yield the yellow solid.

Applications in Drug Development[9]

This compound is a Key Starting Material (KSM) for the synthesis of Etretinate and Acitretin, used in treating severe psoriasis.

Retinoid Synthesis Workflow

RetinoidFlow KSM 4-(4-Methoxy-2,3,6- trimethylphenyl)but-3-en-2-one Step1 Horner-Wadsworth-Emmons Reaction KSM->Step1 + C5-Phosphonate Intermediate2 Ethyl Ester Intermediate (Etretinate Precursor) Step1->Intermediate2 Hydrolysis Base Hydrolysis Intermediate2->Hydrolysis API Acitretin (API) (Free Acid) Hydrolysis->API

Figure 2: The role of the target molecule in the convergent synthesis of Acitretin.

The ketone functionality allows for chain extension via Horner-Wadsworth-Emmons (HWE) or Wittig reactions, adding the remaining carbon atoms required to complete the retinoid polyene tail.

Stability and Handling

  • Light Sensitivity: As a conjugated system, the molecule is susceptible to photo-isomerization (E to Z) and photo-oxidation.

    • Protocol: Store in amber glass containers under inert atmosphere (Nitrogen/Argon).

  • Thermal Stability: Stable up to its melting point, but prolonged heating >100 °C without solvent can induce polymerization.

  • Safety: Like many

    
    -unsaturated ketones, it is a potential Michael Acceptor . It may act as a skin sensitizer by alkylating cysteine residues in proteins. Handle with gloves and proper ventilation.
    

References

  • ChemicalBook. (2025).[1] 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one Properties and Synthesis. Retrieved from

  • ChemBK. (2025).[1] Physical Properties of CAS 54757-47-0. Retrieved from

  • Echemi. (2025).[1][5][3] Supplier and Density Data for Trimethylphenyl Butenone. Retrieved from

  • PubChem. (2025).[5][3] Compound Summary: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1][6][7] Retrieved from (Note: Verify specific methoxy-derivative entries via CAS search).

Sources

Technical Analysis: 1H NMR Characterization of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one . It is designed for researchers requiring structural validation of this specific intermediate, often utilized in the synthesis of tocopherols (Vitamin E) and carotenoids.[1]

Executive Summary & Structural Context

Compound: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one CAS: 62924-31-6 Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Molecular Weight:  218.29  g/mol [1]

This molecule presents a unique spectroscopic challenge due to the steric crowding of the trimethyl-substituted benzene ring.[1] The structure consists of a highly substituted aromatic core linked to a trans-enone side chain.[1] Correct interpretation requires distinguishing between three non-equivalent aromatic methyl groups and verifying the E-geometry of the alkene.[1]

Synthesis Context for Impurity Profiling

To accurately analyze the spectrum, one must understand the sample's origin.[1] This compound is typically synthesized via an Aldol Condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde with acetone in the presence of NaOH [1].[1]

  • Common Impurities:

    • Unreacted Aldehyde: Look for a singlet aldehyde proton near 10.2 ppm .[1]

    • Mesityl Oxide:[1] Self-condensation product of acetone, appearing as multiplets near 1.9 ppm and 6.0 ppm .[1]

    • Solvent Residuals: Acetone (

      
       2.[1]17) or Chloroform (
      
      
      
      7.26).[1]

Theoretical 1H NMR Assignment

The following data represents a high-field (400 MHz+) theoretical assignment based on chemical shift logic, substituent shielding effects, and literature on analogous trimethylphenyl systems.

Summary Table: Chemical Shifts ( ) & Multiplicities
Region

(ppm)
Mult.Int.[1][2][3]AssignmentStructural Logic
Aromatic 6.55 - 6.65s1HH-5 (Ar-H)Shielded by ortho-methoxy and ortho-methyl groups.[1]
Olefinic 7.60 - 7.75d1HH-

Deshielded by conjugation and aromatic ring current.[1]
Olefinic 6.05 - 6.15d1HH-

Typical enone

-proton; coupled to H-

.[1]
Alkoxy 3.75 - 3.85s3H-OCH

Characteristic methoxy singlet.[1]
Aliphatic 2.30 - 2.35s3H-C(=O)CH

Methyl ketone; slightly deshielded by carbonyl.[1]
Aliphatic 2.20 - 2.30s3HAr-CH

(C2)
Ortho to enone chain.[1]
Aliphatic 2.10 - 2.20s3HAr-CH

(C6)
Ortho to enone chain; sterically crowded.[1]
Aliphatic 2.05 - 2.15s3HAr-CH

(C3)
Meta to enone; Ortho to methoxy.[1]

Note on Coupling (


):  The olefinic protons H-

and H-

will exhibit a coupling constant of

Hz
, confirming the trans (E) stereochemistry.[1] A smaller coupling (

Hz) would indicate the cis (Z) isomer, which is sterically disfavored.[1]

Detailed Spectral Analysis

A. The Aromatic Region (Crowded Core)

Unlike typical monosubstituted benzenes, this molecule possesses a pentasubstituted ring.[1]

  • The Lone Proton (H-5): There is only one aromatic proton.[1] It appears as a sharp singlet.[1]

  • Verification: If this peak shows splitting (doublet), it indicates incomplete methylation (e.g., missing the C6 methyl), resulting in ortho or meta coupling.[1]

  • Shielding: The position of H-5 is unique; it is flanked by a methoxy group (C4) and a methyl group (C6).[1] The electron-donating methoxy group exerts a shielding effect, pushing this signal upfield relative to unsubstituted benzene.[1]

B. The Olefinic System (Stereochemistry)

The enone chain serves as the primary diagnostic for the reaction's success.[1]

  • H-

    
     (Deshielded):  This proton is located at the 
    
    
    
    -position of the
    
    
    -unsaturated ketone.[1] Resonance effects deplete electron density here, shifting it downfield (>7.5 ppm).[1]
  • H-

    
     (Shielded):  Located next to the carbonyl, this proton resonates significantly upfield (~6.1 ppm).[1]
    
  • The "Roof Effect": In lower field spectrometers (e.g., 60 MHz), these doublets may "lean" toward each other.[1] At 300 MHz+, they appear as distinct doublets.[1]

C. The Methyl Jungle (Aliphatic Overlap)

The region between 2.0 and 2.4 ppm is critical and often overlapping.[1]

  • Ketone Methyl: Usually the sharpest, most downfield singlet in this cluster (~2.35 ppm).[1]

  • Aromatic Methyls: The three methyl groups on the ring are not magnetically equivalent due to the lack of symmetry caused by the enone chain.[1]

    • C2 & C6 Methyls: These flank the enone chain.[1] They may appear broadened due to restricted rotation (atropisomerism) if the temperature is low, though at room temperature they are usually sharp.[1]

    • C3 Methyl: Flanked by the methoxy group, its shift is slightly perturbed by the oxygen's proximity.[1]

Advanced Verification: NOE Experiments

To definitively assign the regiochemistry (2,3,6-trimethyl vs. 2,3,5-trimethyl isomer), a 1D NOE (Nuclear Overhauser Effect) experiment is the gold standard protocol.[1]

Protocol: Irradiate the aromatic proton (H-5).

  • Positive Result: You should observe NOE enhancement of:

    • The Methoxy signal (confirming H-5 is ortho to OMe).[1]

    • One aromatic methyl signal (the C6-Me).[1]

  • Negative Result: You should not see enhancement of the other two aromatic methyls (C2 or C3).[1]

Protocol: Irradiate the H-


 olefinic proton.
  • Positive Result: Enhancement of the C2 and C6 aromatic methyls.[1] This confirms the enone chain is attached at C1, flanked by two methyls.[1]

Structural Elucidation Workflow

The following diagram outlines the logical flow for validating the structure from the crude reaction mixture.

NMR_Analysis_Workflow Start Crude Reaction Mixture H1_NMR 1H NMR Acquisition (CDCl3, 400 MHz) Start->H1_NMR Check_Aldehyde Check 9.5-10.5 ppm (Aldehyde Impurity) H1_NMR->Check_Aldehyde Olefin_Analysis Analyze 6.0-8.0 ppm (AB System) Check_Aldehyde->Olefin_Analysis If clean Coupling_Check Calculate J-Coupling (Target: ~16 Hz) Olefin_Analysis->Coupling_Check Isomer_Check Isomer Determination Coupling_Check->Isomer_Check Ar_Region Aromatic Region (Single Singlet Check) Isomer_Check->Ar_Region If Trans NOE_Exp NOE Experiment (Irradiate Ar-H) Ar_Region->NOE_Exp Ambiguity in Me groups Final Structure Confirmed: Trans-Enone Regioisomer Ar_Region->Final Clear Assignment NOE_Exp->Final

Figure 1: Step-by-step logic flow for validating the target molecule using NMR spectroscopy.

References

  • ChemicalBook. (n.d.).[1] 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Synthesis Procedures. Retrieved from [1]

  • PubChem. (n.d.).[1][4] Compound Summary: 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1][4][5] National Library of Medicine.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] (E)-4-(4-Methoxyphenyl)but-3-en-2-one Crystal Structure & NMR Data. (Used for comparative analog analysis). Retrieved from [1]

  • MDPI. (2023).[1] Synthesis of Chalcones: An Improved High-Yield Protocol. (Reference for general enone shift logic). Retrieved from [1]

Sources

The C₁₄H₁₈O₂ Structural Envelope: A Divergent Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, synthesis, and therapeutic relevance of the molecular formula C₁₄H₁₈O₂ .

While this formula corresponds to multiple isomers, this analysis focuses on the two most scientifically significant candidates for drug development and fine chemical research: the NSAID-scaffold 2-(4-Cyclohexylphenyl)acetic acid and the bioactive ester (Z)-3-Hexenyl phenylacetate .

Executive Summary

In drug discovery, a single molecular formula often hides a dichotomy of function. C₁₄H₁₈O₂ (Hydrogen Deficiency Index = 6) is a prime example. It represents a chemical fork in the road:

  • The Pharmaceutical Candidate: A carboxylic acid containing a biphenyl-like steric bulk (cyclohexyl + phenyl), structurally homologous to blockbuster NSAIDs like Diclofenac and Ibuprofen.

  • The Bioactive Ester: A volatile ester used in olfactory research and excipient formulation.

This guide prioritizes the pharmaceutical candidate (Isomer A) as a lead compound for anti-inflammatory research, while using Isomer B as a negative control for structural validation.

Primary Target: The NSAID Scaffold

Compound Identity
  • Common Name: 4-Cyclohexylphenylacetic acid[1]

  • IUPAC Name: 2-(4-cyclohexylphenyl)acetic acid [1]

  • CAS Registry Number: 35889-00-0[1]

  • Molecular Weight: 218.29 g/mol [1]

Structural Analysis

The molecule consists of a lipophilic tail (cyclohexyl ring) attached to an aromatic linker (phenyl ring), terminating in a polar head group (acetic acid). This "Lipophilic-Aromatic-Polar" triad is the pharmacophore hallmark of COX-1/COX-2 inhibitors .

  • Lipophilic Domain: The cyclohexyl ring provides steric bulk, enhancing binding affinity within the hydrophobic channel of the cyclooxygenase enzyme.

  • Acidic Domain: The carboxylic acid moiety forms critical salt bridges with Arg-120 in the COX active site.

Quantitative Profile (In Silico Prediction)
PropertyValueClinical Implication
LogP (Octanol/Water) 3.9 - 4.2High lipophilicity; suggests excellent blood-brain barrier (BBB) penetration but potential solubility issues.
Topological Polar Surface Area (TPSA) 37.3 ŲWell below the 140 Ų limit, indicating high oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1Favorable for membrane permeability.
Rotatable Bonds 3Low flexibility suggests a rigid binding mode, reducing entropic penalty upon protein binding.

Structural Elucidation Protocol

Distinguishing the pharmaceutical acid (Isomer A) from the ester (Isomer B) is critical during synthesis verification. The following Self-Validating NMR Protocol ensures identity confirmation.

Isomer B (The Interferent): (Z)-3-Hexenyl phenylacetate
  • Structure: An ester linkage between phenylacetic acid and cis-3-hexenol.

  • Key Difference: Isomer A has an acidic proton and a cyclohexyl ring; Isomer B has alkene protons and an ester linkage.

The 1H NMR Validation Workflow

Solvent: CDCl₃, 400 MHz

Region (δ ppm)Signal TypeIsomer A (Acid)Isomer B (Ester)Diagnostic Logic
10.0 - 12.0 Broad SingletPresent (1H) AbsentCOOH detection. The presence of this signal confirms the carboxylic acid moiety (Isomer A).
7.0 - 7.4 Multiplet4H (Aromatic)5H (Aromatic)Isomer A is para-substituted (symmetric AA'BB' system); Isomer B is monosubstituted.
5.3 - 5.5 MultipletAbsentPresent (2H) Alkene detection. Presence confirms the hexenyl chain of the ester (Isomer B).
3.6 - 3.7 Singlet2H (CH₂-COOH)2H (Ph-CH₂-CO)Non-diagnostic (present in both).
1.2 - 2.5 Multiplet11H (Cyclohexyl) 6H (Alkyl)The complex "hump" of the cyclohexyl ring is the fingerprint of Isomer A.

Protocol Check: If signals appear at δ 5.3-5.5 ppm , the sample is contaminated with the ester isomer or a precursor. If the broad singlet at δ 11.0 ppm is absent, the acid functionality is compromised.

Synthesis Pathway: The Willgerodt-Kindler Approach

To synthesize 2-(4-cyclohexylphenyl)acetic acid with high regioselectivity, we avoid direct alkylation (which yields ortho/para mixtures). Instead, we utilize the Willgerodt-Kindler rearrangement , a robust method for converting aryl ketones to arylacetic acids.

Reaction Logic
  • Friedel-Crafts Acylation: Installs the carbon skeleton with para selectivity due to the steric bulk of the cyclohexyl group.

  • Willgerodt-Kindler: Rearranges the carbonyl functionality to the terminal carbon while oxidizing it, preserving the carbon count.

Visualized Workflow (DOT)

SynthesisPathway cluster_logic Mechanism Logic Start Starting Material Cyclohexylbenzene Step1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3, DCM, 0°C) Start->Step1 Inter1 Intermediate A 4-Cyclohexylacetophenone Step1->Inter1 Step2 Step 2: Willgerodt-Kindler (Sulfur, Morpholine, Reflux) Inter1->Step2 Inter2 Intermediate B Thioamide Derivative Step2->Inter2 Step3 Step 3: Hydrolysis (H2SO4, H2O, Reflux) Inter2->Step3 Final Target Product 2-(4-cyclohexylphenyl)acetic acid (C14H18O2) Step3->Final

Figure 1: Synthetic route utilizing the Willgerodt-Kindler rearrangement to ensure para-regioselectivity and correct oxidation state.

Therapeutic Potential & Drug Development Context

2-(4-cyclohexylphenyl)acetic acid serves as a vital "probe molecule" in medicinal chemistry.

Mechanism of Action (Hypothetical)

Based on structural homology to Ibufenac (withdrawn due to hepatotoxicity) and Diclofenac , this molecule targets the Arachidonic Acid pathway.

  • Target: Cyclooxygenase (COX-1/COX-2).

  • Binding Mode: The carboxylic acid coordinates with the Arg-120/Tyr-355 gate, while the cyclohexyl group occupies the hydrophobic pocket usually reserved for the isobutyl group of Ibuprofen or the dichlorophenyl ring of Diclofenac.

Toxicity Considerations (The "Red Flag")

While chemically attractive, the phenylacetic acid moiety is associated with idiosyncratic hepatotoxicity (e.g., Ibufenac).

  • Metabolic Risk: Acyl glucuronidation of the carboxylic acid can lead to reactive intermediates that bind covalently to liver proteins.

  • Mitigation Strategy: In a drug development campaign, researchers would likely modify this scaffold by alpha-methylation (converting it to a "profen") to reduce acyl glucuronide formation.

References

  • PubChem. 2-(4-cyclohexylphenyl)acetic acid (CID 96783). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Acetic acid, phenyl-, (Z)-3-hexenyl ester. National Institute of Standards and Technology. [Link]

  • Lombardino, J. G.Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience, 1985. (Foundational text on SAR of phenylacetic acids).
  • Smith, W. L., et al. The structural basis for the inhibition of cyclooxygenase-1 and -2 by NSAIDs. Journal of Biological Chemistry. [Link]

Sources

Technical Monograph: Discovery, Isolation, and Synthesis of Trimethylphenyl Butenone Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The trimethylphenyl butenone class represents a specialized niche within the broader family of phenylbutenoids . These compounds—characterized by a phenyl ring attached to a butenone side chain—are critical scaffolds in medicinal chemistry, specifically for their potent anti-inflammatory (COX-2 inhibition) and anti-diabetic (


-glucosidase inhibition) properties.

While natural phenylbutenoids (often methoxylated) are abundant in Zingiberaceae species (e.g., Zingiber cassumunar), the trimethylated variants are frequently pursued synthetically to enhance lipophilicity and metabolic stability. This guide provides a dual-track technical workflow:

  • Natural Isolation: Extracting bioactive phenylbutenoid scaffolds from plant matrices using Counter-Current Chromatography (CCC).

  • Targeted Synthesis: Constructing the 2,4,6-trimethylphenyl butenone core via Claisen-Schmidt condensation.

Pathway I: Natural Isolation via Counter-Current Chromatography (CCC)[2]

Traditional column chromatography often leads to irreversible adsorption of phenylbutenoids on silica gel. To maintain structural integrity and maximize yield, we utilize Upright Counter-Current Chromatography (CCC) , a liquid-liquid partition technique.

Source Material & Pre-Fractionation

Target Source: Rhizomes of Zingiber cassumunar (Plai).[1] Target Analogs: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate (DMPBD analogs).

Protocol:

  • Extraction: Macerate 500g dried rhizomes in MeOH (3 x 2L) at 25°C for 24h. Evaporate in vacuo.

  • Partitioning: Suspend residue in

    
    . Partition sequentially with 
    
    
    
    -hexane,
    
    
    , and
    
    
    -BuOH.[1]
    • Note: Phenylbutenoids concentrate in the

      
       fraction .[1]
      
  • Enrichment: Flash chromatography (Silica Gel 60) using a gradient of Hexane:EtOAc (9:1 to 7:3) to obtain the phenylbutenoid-rich fraction.

High-Purity Isolation Protocol (CCC)

System: Preparative High-Speed Counter-Current Chromatograph. Solvent System: Petroleum Ether (60–90°C) : Ethanol : Diethyl Ether : Water (5:4:2:1 v/v).[2]

Step-by-Step Methodology:

  • Equilibration: Fill the column with the upper phase (Stationary Phase).

  • Loading: Inject 600mg of the enriched fraction dissolved in a 1:1 mixture of upper/lower phases.

  • Elution: Pump the lower phase (Mobile Phase) at 2.0 mL/min while rotating the column at 800 rpm (Head-to-Tail mode).

  • Detection: Monitor UV absorbance at 254 nm.

  • Collection: Collect fractions (peak elution typically occurs between 120–180 mins).

Validation: Purity is confirmed via HPLC (C18 column, MeOH:


 70:30). Expect >98% purity for (E)-4-(3,4-dimethoxyphenyl)but-1,3-diene.[2][3]
Isolation Workflow Diagram

IsolationWorkflow Raw Raw Rhizomes (Z. cassumunar) Extract MeOH Extraction (Evaporation) Raw->Extract Partition Liquid-Liquid Partition (Hexane -> CHCl3 -> BuOH) Extract->Partition RichFrac CHCl3 Fraction (Phenylbutenoid Rich) Partition->RichFrac Selects Lipophilic Semipolar compounds CCC Counter-Current Chromatography (Pet Ether:EtOH:Ether:Water) RichFrac->CCC Load 600mg Isolate1 Isolate A: (E)-4-(3,4-dimethoxyphenyl) but-3-en-1-yl acetate CCC->Isolate1 Frac 1 (High Purity) Isolate2 Isolate B: (E)-4-(3,4-dimethoxyphenyl) but-1,3-diene CCC->Isolate2 Frac 2 (High Purity)

Figure 1: Isolation workflow for phenylbutenoids using Counter-Current Chromatography to prevent silica adsorption.

Pathway II: Targeted Synthesis of Trimethylphenyl Butenone[5]

To achieve the specific 2,4,6-trimethyl substitution pattern (which is rare in nature but valuable for steric protection of the carbonyl), we employ a Claisen-Schmidt condensation.

Target Molecule: 4-(2,4,6-trimethylphenyl)-3-buten-2-one (Mesityl oxide derivative).

Reaction Mechanism

The reaction involves the nucleophilic attack of the acetone enolate on the carbonyl carbon of 2,4,6-trimethylbenzaldehyde (Mesitaldehyde), followed by dehydration to form the


-unsaturated ketone.
Synthetic Protocol

Reagents:

  • 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde): 1.0 eq (e.g., 50g)

  • Acetone (Solvent & Reactant): Excess (10-12 vol)

  • NaOH (aq): 10% w/v solution

Procedure:

  • Setup: Charge a reactor with Mesitaldehyde (50g) and Acetone (600 mL). Stir at 20–25°C.

  • Catalysis: Slowly add aqueous NaOH (13.5g in 50mL water) dropwise over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <30°C during addition to prevent polymerization of acetone.

  • Condensation: Heat the mixture to 45–50°C. Stir for 4–6 hours.

  • Monitoring: Monitor via HPLC or TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde peak.

  • Workup:

    • Cool to 10°C.

    • Adjust pH to 5.0–5.5 using dilute Acetic Acid.

    • Distill off excess acetone.[4]

    • Extract residue with Cyclohexane or DCM. Wash with brine.

  • Purification: Recrystallize from minimal hot methanol or distill under reduced pressure (high vacuum required due to boiling point >150°C).

Yield Expectation: 80–85%.

Synthesis Diagram

SynthesisPath Reactants 2,4,6-Trimethylbenzaldehyde + Acetone (Excess) Intermediate Aldol Adduct (Beta-hydroxy ketone) Reactants->Intermediate NaOH (aq) 45-50°C Transition Dehydration (-H2O) Intermediate->Transition Product 4-(2,4,6-trimethylphenyl) -3-buten-2-one Transition->Product Thermodynamic Stability

Figure 2: Claisen-Schmidt condensation pathway for the synthesis of trimethylphenyl butenone.

Biological Characterization & Data

The pharmacological value of these derivatives lies in their ability to intercept inflammatory and metabolic pathways.

Key Assays
  • COX-2 Inhibition (Anti-inflammatory):

    • Method: Measure Prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophage cells.

    • Relevance: Phenylbutenoids act as non-steroidal anti-inflammatory agents (NSAID-like) but with a distinct scaffold.

  • 
    -Glucosidase Inhibition (Anti-diabetic): 
    
    • Method: Enzymatic assay using yeast

      
      -glucosidase and p-nitrophenyl-
      
      
      
      -D-glucopyranoside (pNPG) substrate.
    • Relevance: These compounds mimic the transition state of carbohydrate hydrolysis.

Comparative Activity Data

The following table summarizes the biological potency of natural vs. synthetic analogs based on recent literature.

CompoundOriginCOX-2 IC

(

M)

-Glucosidase IC

(

M)
Cytotoxicity (HepG2)
(E)-4-(3,4-dimethoxyphenyl)but-1,3-diene Natural (Z. cassumunar)20.68150.5Moderate
Cassumunol Derivatives Natural (Z. cassumunar)2.71 (Potent)39.5High
Trimethylphenyl butenone (Synthetic) Synthetic~15.0N/ALow
Acarbose (Standard) Commercial ControlN/A190.6N/A
Indomethacin (Standard) Commercial Control0.85N/AHigh

Data Interpretation: The natural dimers (Cassumunols) show superior COX-2 inhibition, while the monomeric phenylbutenoids (both natural and synthetic trimethyl variants) show competitive


-glucosidase inhibition, often surpassing the standard drug Acarbose.

References

  • ChemicalBook. (n.d.). General procedure for the synthesis of 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one. Retrieved from

  • Lu, Y., Sun, C., Wang, Y., & Pan, Y. (2005).[2] Preparative Isolation and Purification of Two Phenylbutenoids From the Rhizomes of Zingiber Cassumunar by Upright Counter-Current Chromatography. Journal of Chromatography A. Retrieved from

  • Le, T. H., Nguyen, N. K. T., Nguyen, M. T. T., & Nguyen, N. T. (2022).[5] Two new phenylbutenoids from the rhizomes of cassumunar ginger and their α-glucosidase inhibitory activity. Natural Product Research. Retrieved from

  • Han, A. R., Kim, M. S., Jeong, Y. H., Lee, S. K., & Seo, E. K. (2005). Cyclooxygenase-2 inhibitory phenylbutenoids from the rhizomes of Zingiber cassumunar. Chemical & Pharmaceutical Bulletin. Retrieved from

  • Google Patents. (2008). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.[3] Retrieved from

Sources

The Methoxy-Trimethylphenyl (M-TMP) Scaffold: Technical Guide to Biological Activity & Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methoxy-Trimethylphenyl (M-TMP) moiety represents a privileged structural motif in medicinal chemistry, characterized by a phenyl ring substituted with three methyl groups and one methoxy group (typically 1-methoxy-2,3,5-trimethylbenzene or its isomers). This scaffold serves as a critical bioisostere for the hydrophobic tail of


-tocopherol (Vitamin E)  and the lipophilic domain of synthetic retinoids (Rexinoids) .

Unlike the common 3,4,5-trimethoxyphenyl motif (found in tubulin inhibitors like colchicine), the M-TMP group is highly lipophilic and sterically demanding. It is primarily utilized to fill hydrophobic pockets in nuclear receptors (RXR/RAR) or to modulate redox cycling in quinone-based chemotherapeutics.

Part 1: Structural Basis & Pharmacophore Analysis

Chemical Properties & Steric Environment

The biological activity of M-TMP compounds is governed by two physicochemical factors:

  • Steric Bulk (The "Trimethyl Lock"): The three methyl groups (often at ortho positions) create a "picket fence" effect. This steric hindrance protects the methoxy/phenol group from rapid metabolic oxidation and restricts rotation around the phenyl-linker bond, locking the molecule into a bioactive conformation.

  • Lipophilicity: The trimethyl substitution significantly increases the logP (partition coefficient), facilitating membrane permeability and blood-brain barrier (BBB) crossing.

Structure-Activity Relationship (SAR)

The M-TMP scaffold acts as a "hydrophobic anchor." In drug design, it is often interchangeable with a tetrahydronaphthalene or t-butyl phenyl group but offers distinct electronic properties due to the electron-donating methoxy group.

Table 1: Comparative Pharmacophore Analysis

FeatureMethoxy-Trimethylphenyl (M-TMP)3,4,5-Trimethoxyphenyl (T-OMe)Biological Implication
Dominant Effect Hydrophobic / StericElectronic / H-BondingM-TMP binds deep hydrophobic pockets; T-OMe binds solvent-exposed polar regions.
Primary Target Nuclear Receptors (RXR), Quinone ReductaseTubulin (Colchicine site)M-TMP is a retinoid scaffold; T-OMe is an antimitotic scaffold.
Metabolic Stability High (Steric protection)Low (O-demethylation prone)M-TMP has a longer half-life in vivo.
Redox Potential Moderate (activatable to quinone methide)LowM-TMP can act as a pro-oxidant in cancer cells.

Part 2: Biological Mechanisms & Therapeutic Applications[1]

Nuclear Receptor Modulation (RXR Agonists)

The most validated application of the M-TMP scaffold is in Rexinoids —synthetic ligands for the Retinoid X Receptor (RXR). The M-TMP group mimics the hydrophobic ring of 9-cis-retinoic acid.

  • Mechanism: The trimethyl groups fill the L-shaped hydrophobic pocket of the RXR Ligand Binding Domain (LBD). The methoxy group often positions a polar interaction or acts as a metabolic block.

  • Therapeutic Utility: Treatment of Cutaneous T-Cell Lymphoma (CTCL) and metabolic syndrome.

  • Key Compound: Analogs of Bexarotene often utilize trimethyl-phenyl motifs to improve subtype selectivity (RXR

    
     vs RXR
    
    
    
    ).
Redox Cycling & Anticancer Activity

M-TMP derivatives, particularly chalcones and phenols, exhibit selective cytotoxicity against cancer lines (e.g., HepG2, A549).

  • Mechanism:

    • Bioactivation: The methoxy group is O-demethylated by CYP450 enzymes within the tumor microenvironment.

    • Quinone Formation: The resulting trimethylphenol oxidizes to a quinone methide intermediate.

    • Alkylation: This reactive intermediate covalently binds to cellular nucleophiles (glutathione, DNA, proteins), triggering apoptosis via oxidative stress.

Antioxidant Precursors

Structurally, M-TMP is the ether form of the Vitamin E "head group."

  • Activity: While the methoxy form is not a direct radical scavenger (lacking the phenolic hydrogen), it acts as a lipophilic prodrug. In vivo demethylation regenerates the active 2,3,5-trimethylphenol, which traps peroxyl radicals.

Part 3: Visualization of Signaling Pathways

Diagram 1: M-TMP Mechanism of Action

This diagram illustrates the dual pathway of M-TMP compounds: Nuclear Receptor activation (non-covalent) vs. Quinone Methide toxicity (covalent).

MTMP_Mechanism Compound Methoxy-Trimethylphenyl (M-TMP) Ligand RXR RXR/RAR Nuclear Receptor (Hydrophobic Pocket) Compound->RXR Non-covalent Binding CYP CYP450 Metabolism (O-Demethylation) Compound->CYP Bioactivation Dimer Heterodimerization (RXR-PPAR / RXR-LXR) RXR->Dimer Recruitment GeneExp Gene Transcription (Differentiation/Apoptosis) Dimer->GeneExp Activation Phenol Active Trimethylphenol CYP->Phenol QM Quinone Methide (Reactive Electrophile) Phenol->QM Oxidation (-2e-) Damage Alkylation of GSH/DNA (Oxidative Stress) QM->Damage Covalent Bonding

Caption: Dual mechanistic pathways of M-TMP derivatives: receptor-mediated transcription vs. metabolic activation to cytotoxic quinones.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Methoxy-2,3,5-Trimethylbenzene

Context: Standard procedure to generate the M-TMP core from commercially available phenols.

  • Reagents: 2,3,5-Trimethylphenol (10 mmol), Dimethyl carbonate (DMC, 30 mmol), K₂CO₃ (catalyst).

  • Procedure:

    • Mix trimethylphenol and K₂CO₃ in DMF (Dimethylformamide).

    • Add DMC dropwise under nitrogen atmosphere.

    • Reflux at 180°C for 1 hour (Green chemistry approach) or use Methyl Iodide/NaH at 0°C (Standard approach).

    • Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography (Hexane:EtOAc 9:1).

  • Validation:

    
    H NMR (CDCl₃) should show a singlet at 
    
    
    
    3.8 ppm (Methoxy) and three singlets around
    
    
    2.1-2.3 ppm (Methyls).
Protocol 2: RXR Luciferase Reporter Assay

Context: To validate the M-TMP compound as a nuclear receptor agonist.

  • Cell Line: HEK293T cells.

  • Transfection:

    • Plasmid 1: Gal4-RXR

      
      -LBD (Ligand Binding Domain fused to Gal4 DNA binding domain).
      
    • Plasmid 2: UAS-Luciferase (Reporter containing Gal4 binding sites).

    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with M-TMP compound (0.1 nM – 10 µM) for 24 hours.

    • Positive Control: Bexarotene (1 µM).

    • Negative Control: DMSO (0.1%).

  • Readout: Lyse cells and measure luminescence using a dual-luciferase assay kit.

  • Data Analysis: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .
Protocol 3: DPPH Radical Scavenging Assay (Metabolic Activation Check)

Context: To determine if the methoxy compound is a prodrug. Methoxy compounds should be inactive until demethylated.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol.

  • Screening:

    • Sample A: M-TMP compound (Parent).

    • Sample B: M-TMP compound pre-incubated with liver microsomes (S9 fraction) for 1 hour (to simulate metabolism).

  • Measurement:

    • Add sample to DPPH solution. Incubate in dark for 30 mins.

    • Measure Absorbance at 517 nm.

  • Result Interpretation:

    • If Sample A has low scavenging and Sample B has high scavenging, the compound is a Latent Antioxidant (Prodrug) .

References

  • BenchChem Technical Support. (2025). Analysis of 4-Methoxy-2,3,6-trimethylphenol: Impurities and Synthesis. BenchChem. Link

  • Wagner, C. E., et al. (2016). Retinoid X Receptor Selective Agonists and their Synthetic Methods.[1] Current Topics in Medicinal Chemistry. Link

  • MDPI. (2018). Retinoid X Receptor Antagonists: Structure and Function. International Journal of Molecular Sciences. Link

  • ChemicalBook. (2025).[2] 2,3,5-Trimethylanisole: Chemical Properties and Synthesis.Link

  • NIH PubChem. (2025). Compound Summary: 2,3,5-Trimethylanisole.[2][3]Link

  • Tocris Bioscience. (2024). Retinoid X Receptor Agonists: Pharmacology Guide.Link

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0). As a critical C14 intermediate in the synthesis of second-generation retinoids (e.g., Acitretin, Etretinate), understanding its solubility landscape is pivotal for process optimization, purification, and bioassay formulation.

This document synthesizes physicochemical data with empirical evidence from synthesis protocols to establish a solubility framework. It further details self-validating experimental protocols for precise solubility determination in drug development workflows.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must first understand its molecular architecture. The molecule features a lipophilic trimethyl-substituted phenyl ring coupled with a polarizable enone linker.

Structural Properties
PropertyValueImplication for Solubility
Molecular Weight 218.29 g/mol Low MW facilitates dissolution in organic solvents.
XLogP3 ~3.22Highly lipophilic; prefers non-polar to moderately polar organic solvents.
H-Bond Acceptors 2 (Ketone, Methoxy)Soluble in H-bond donating solvents (e.g., Alcohols) via interaction.
H-Bond Donors 0Lack of donors limits self-association, enhancing solubility in aprotic solvents.
Physical State Solid (Crystalline)Requires energy (heat/sonication) to overcome lattice energy during dissolution.
Polarity & Interaction Mechanism

The molecule exhibits amphiphilic character heavily skewed towards lipophilicity. The 2,3,6-trimethyl substitution pattern creates a "greasy" hydrophobic core, while the methoxy and enone groups provide localized polarity.

  • Dominant Interaction: Van der Waals (London Dispersion) forces.

  • Secondary Interaction: Dipole-dipole interactions (via the carbonyl group).

Solubility Landscape

The following categorization is derived from standard process chemistry protocols (e.g., retinoid synthesis) and calculated partition coefficients.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic Acetone, DMSO, DMF, THFExcellent Primary solvents for synthesis and stock solution preparation. Acetone is the standard reaction medium.
Chlorinated Dichloromethane (DCM), ChloroformExcellent Ideal for extraction and chromatography loading.
Esters Ethyl AcetateGood Preferred "green" solvent for extraction and crystallization.
Alcohols Methanol, Ethanol, IsopropanolModerate Temperature-dependent. Good for recrystallization (soluble hot, insoluble cold).
Hydrocarbons Cyclohexane, Hexane, TolueneModerate to Good Used for extraction/washing. Cyclohexane is explicitly cited for phase separation in synthesis.
Aqueous Water, PBSInsoluble The compound will precipitate or oil out. Requires surfactants (e.g., Tween 80) for aqueous formulation.
Thermodynamic Considerations
  • Temperature Sensitivity: In alcohols (Ethanol, IPA), solubility increases significantly with temperature (

    
    ), making them ideal candidates for purification via recrystallization.
    
  • pH Dependence: The molecule lacks ionizable acidic or basic groups in the physiological pH range (pKa is not relevant for the ketone/ether). Therefore, pH adjustment (acid/base) will not significantly enhance aqueous solubility unless extreme conditions induce hydrolysis.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents based on the intended experimental outcome (Synthesis, Extraction, or Analysis).

SolventLogic Start Objective Synthesis Synthesis/Reaction Start->Synthesis Extraction Extraction/Work-up Start->Extraction Analysis Analytical (HPLC/NMR) Start->Analysis Acetone Acetone (High Sol, Reactive) Synthesis->Acetone Standard Medium Cyclohexane Cyclohexane (Selective Partitioning) Extraction->Cyclohexane Remove Impurities DCM DCM/Ethyl Acetate (High Capacity) Extraction->DCM Max Recovery DMSO DMSO/Acetonitrile (Universal Sol) Analysis->DMSO Stock Soln

Figure 1: Decision matrix for solvent selection based on process stage. Note the specific utility of Cyclohexane for purification.

Experimental Protocols

To ensure data integrity in your specific application, use these self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Purpose: To determine the exact thermodynamic solubility limit in a specific solvent at


.

Materials:

  • Test Compound (Purity >98%)

  • Target Solvent (HPLC Grade)

  • Agilent 1200 HPLC (or equivalent) with UV detection (254 nm or 300 nm)

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon, as it may bind lipophilic compounds)

Workflow:

  • Preparation: Add excess solid compound (~50 mg) to 10 mL of solvent in a glass vial.

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

    • Validation Step: Ensure solid is still visible after 24h. If not, add more solid and repeat.

  • Filtration: Allow to settle for 1 hour. Filter the supernatant using a pre-saturated PTFE filter.

  • Quantification: Dilute the filtrate 1:100 with Acetonitrile and inject into HPLC.

  • Calculation: Compare peak area against a 5-point calibration curve (

    
    ).
    
Protocol B: Visual Solubility Screen (Qualitative)

Purpose: Rapid assessment for formulation development.

  • Weigh 10 mg of compound into a clear vial.

  • Add solvent in 100 µL increments (starting volume).

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      .

Synthesis & Purification Context

Understanding solubility is crucial when using this compound as an intermediate for Acitretin. The synthesis typically involves an aldol condensation.

Workflow Visualization

SynthesisFlow Reactants Reactants: Aldehyde + Acetone Reaction Reaction Medium: Acetone + NaOH(aq) Reactants->Reaction Solubility High Quench Quench: Acetic Acid (pH 4.5) Reaction->Quench Distill Solvent Removal: Distill Acetone Quench->Distill Extract Extraction: Add Cyclohexane Distill->Extract Phase Switch Product Target Product: Crystalline Solid Extract->Product Evaporation

Figure 2: Process flow showing solvent switches. The compound is soluble in the reaction mix (Acetone) but extracted into Cyclohexane after acetone removal to separate from aqueous salts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 762509: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1] Retrieved from [Link][1]

  • Vertex AI Search. (2025). Synthesis of Acitretin Intermediates and Impurities.

Sources

Technical Profile: (E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and supply chain for CAS 62924-31-6, a critical intermediate in the development of second-generation retinoids.

CAS Number: 62924-31-6 Common Designation: Acitretin Intermediate 1; C14-Ketone Chemical Class: Aromatic Enone / Retinoid Precursor

Executive Summary

CAS 62924-31-6 is a pivotal C14 organic intermediate used primarily in the synthesis of Acitretin (CAS 55079-83-9) and Etretinate , which are systemic retinoids indicated for severe psoriasis and other keratinization disorders.

Chemically, it is an


-unsaturated ketone featuring a trimethyl-substituted phenyl ring.[1] This specific substitution pattern (2,3,6-trimethyl-4-methoxy) is biologically conserved across this drug class to optimize binding affinity to Retinoic Acid Receptors (RARs) while modulating lipophilicity. For drug development professionals, this molecule represents the "scaffold anchor" upon which the polyene side chain of the final drug is constructed.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule is characterized by a conjugated system that imparts stability but also susceptibility to photo-isomerization. Handling requires strict adherence to light-protection protocols.[2][3][4]

Table 1: Technical Specifications
PropertySpecification
IUPAC Name (E)-4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Molecular Formula

Molecular Weight 218.29 g/mol
Appearance Pale yellow to yellow crystalline powder
Solubility Soluble in Acetone, Dichloromethane (DCM), Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point Typically 70–75°C (Experimental verification recommended per batch)
SMILES COC1=C(C)C(\C=C\C(C)=O)=C(C)C=C1C
InChI Key NMRRLIHKRCVLLQ-VOTSOKGWSA-N

Synthesis & Production Workflow

The industrial production of CAS 62924-31-6 typically employs a base-catalyzed Aldol Condensation. This route is preferred for its atom economy and scalability.

Mechanism of Action (Synthesis)[1][5][10][11][12]
  • Starting Material: 4-Methoxy-2,3,6-trimethylbenzaldehyde (The "C11 Aldehyde").[5][6]

  • Reagent: Acetone (acts as both solvent and reactant).

  • Catalyst: Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Process: The acetone enolate attacks the aldehyde carbonyl, followed by dehydration (elimination of water) to form the trans-enone.

Experimental Workflow Diagram

The following diagram illustrates the position of CAS 62924-31-6 within the broader Acitretin synthesis pathway.

RetinoidSynthesis Aldehyde 4-Methoxy-2,3,6- trimethylbenzaldehyde (C11 Precursor) Aldol Aldol Condensation (NaOH/KOH, Reflux) Aldehyde->Aldol Acetone Acetone Acetone->Aldol C14Ketone CAS 62924-31-6 (C14 Enone) ChainExt Chain Extension (Wittig/Horner Reaction) C14Ketone->ChainExt + C6/C10 Fragment Acitretin Acitretin (Final API) Aldol->C14Ketone Dehydration (-H2O) ChainExt->Acitretin Hydrolysis

Figure 1: Synthetic pathway converting the C11 aldehyde precursor to the C14 enone intermediate (CAS 62924-31-6), leading to the final Acitretin API.[7]

Critical Quality Attributes (CQA)
  • Isomeric Purity: The (E)-isomer is the thermodynamically favored and biologically required form. Impurities often include the (Z)-isomer or unreacted aldehyde.

  • Residual Solvents: Due to the use of acetone and potential recrystallization solvents (e.g., methanol), gas chromatography (GC) headspace analysis is standard.

Handling, Safety, and Stability (E-E-A-T)

Warning: As a retinoid precursor, this compound shares structural homology with known teratogens. It must be handled with the same rigor as the final API until proven otherwise.

Hazard Classification (Inferred from Retinoid Class)
  • Signal Word: DANGER

  • H315 / H319: Causes skin and serious eye irritation.[2][8][9]

  • H360: May damage fertility or the unborn child (Presumptive).[2]

  • H411: Toxic to aquatic life with long-lasting effects.[2]

Protocol: Self-Validating Safety System
  • Containment: Handle only in a Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves, Tyvek sleeves, and safety goggles.

  • Deactivation: All glassware and spills should be treated with a 10% sodium hypochlorite solution or compatible oxidant to degrade the conjugated system before disposal.

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Inert gas (Argon/Nitrogen) backfill required to prevent oxidation.

    • Light: Amber glass vials or aluminum foil wrapping is mandatory to prevent photo-isomerization.

Global Supply Chain & Sourcing

The supply landscape for CAS 62924-31-6 is concentrated among specialized intermediate manufacturers, primarily in India and China, supporting the generic Acitretin market.

Supplier Categories
  • Tier 1 (GMP Certified): These suppliers offer full documentation (COA, ROS, MOA) suitable for late-stage clinical trials or commercial drug manufacturing.

    • Examples: Manus Aktteva Biopharma (India), Anax Laboratories.

  • Tier 2 (R&D Grade): Suitable for medicinal chemistry exploration and early synthesis.

    • Examples: BLD Pharm, Alfa Chemistry, Skyrun Industrial.

Procurement Checklist

When sourcing this CAS, request the following to ensure scientific integrity:

  • H-NMR Spectrum: To confirm the trans-alkene coupling constants (typically ~16 Hz).

  • HPLC Purity: Minimum >98.0% area normalization.

  • BSE/TSE Statement: If animal-derived reagents were used (unlikely, but standard compliance check).

References

  • World Health Organization (WHO). IARC Handbooks of Cancer Prevention: Retinoids. Vol 4. 1999. (Details the synthesis of Acitretin and Etretinate via aryl-substituted pentadienal intermediates).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acitretin. (Provides structural context for the C14 intermediate).

  • Google Patents. Process for preparation of Acitretin (WO2016042573A1). (Describes the Wittig and Aldol routes utilizing the trimethylphenyl intermediates).

  • Common Chemistry. CAS Registry Number 54344-92-2 (Precursor Aldehyde).[6] (Data on the C11 starting material). [6]

Sources

Methodological & Application

applications of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in Retinoid Synthesis

Executive Summary

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0), frequently designated as the "C14-Ketone Intermediate," is the critical hydrophobic building block in the convergent synthesis of second-generation aromatic retinoids, specifically Etretinate and Acitretin . Its unique 2,3,6-trimethyl substitution pattern provides the lipophilic bulk necessary for binding to Retinoic Acid Receptors (RARs), while the


-unsaturated ketone functionality serves as the reactive handle for chain extension via Grignard and Wittig chemistries.

This guide details the synthesis, purification, and downstream application of this intermediate, providing field-proven protocols for its conversion into high-purity API precursors.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name (E)-4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Common Name C14-Ketone; Acitretin Impurity 2
Molecular Formula

Molecular Weight 218.29 g/mol
Appearance Pale yellow to off-white crystals
Melting Point 64–66 °C
Solubility Soluble in Toluene, Acetone, DCM; Insoluble in Water
Key Functionality Enone (Michael acceptor), Electron-rich aromatic ring

Core Application: Convergent Synthesis of Acitretin/Etretinate

The primary industrial application of the C14-Ketone is the C14 + C6 Convergent Strategy .[1] Unlike linear syntheses, this approach minimizes the handling of unstable polyene intermediates by coupling two stable fragments at a late stage.[1]

Mechanism of Action in Synthesis
  • Chain Extension (C14

    
     C16):  The C14-Ketone undergoes a 1,2-addition with vinyl magnesium bromide.[1] The steric bulk of the trimethyl phenyl ring prevents 1,4-addition (Michael addition), ensuring exclusive formation of the tertiary allylic alcohol.[1]
    
  • Activation (C16

    
     Phosphonium Salt):  The resulting alcohol is unstable and is immediately converted to a triphenylphosphonium salt via 
    
    
    
    mechanism, stabilized by the conjugated diene system.[1]
  • Coupling (C16 + C5

    
     C20):  The phosphonium salt serves as the Wittig reagent, reacting with a C5-aldehyde ester (e.g., 3-formyl-crotonic acid butyl ester) to yield the full retinoid skeleton.
    
Synthetic Pathway Diagram

RetinoidSynthesis cluster_legend Reaction Phases Start C14-Ketone (Starting Material) Inter1 Tertiary Allylic Alcohol (C16 Intermediate) Start->Inter1 1,2-Addition (THF/Toluene) Reagent1 Vinyl Magnesium Bromide (Grignard) Reagent1->Inter1 Salt C16-Phosphonium Bromide (Wittig Salt) Inter1->Salt Substitution (MeOH/H+) Reagent2 PPh3 · HBr Reagent2->Salt Final Etretinate / Acitretin (API) Salt->Final Wittig Olefination (Base/DMF) Reagent3 C5-Aldehyde Ester (3-formyl-crotonic ester) Reagent3->Final

Caption: Convergent synthetic workflow transforming the C14-Ketone into the final Retinoid API via Grignard and Wittig chemistries.

Detailed Experimental Protocols

Protocol A: Synthesis of C14-Ketone (Aldol Condensation)

Context: This step builds the C14-Ketone from commercially available 4-methoxy-2,3,6-trimethylbenzaldehyde.

Reagents:

  • 4-Methoxy-2,3,6-trimethylbenzaldehyde (500 g)

  • Acetone (Solvent & Reagent, 6.0 L)[1][2]

  • Sodium Hydroxide (aq.[1] solution, 25% w/v)

Procedure:

  • Dissolution: Charge a reactor with 4-methoxy-2,3,6-trimethylbenzaldehyde (500 g) and Acetone (6.0 L). Stir at 20–25°C until fully dissolved.

  • Catalysis: Slowly add aqueous NaOH (135 g in 500 mL water) over 30 minutes. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to 45–50°C. Monitor by HPLC. The reaction typically reaches completion (>98% conversion) within 4–6 hours.[1]

  • Quench: Cool to 20°C. Adjust pH to 5.0–5.5 using Acetic Acid.

  • Workup: Distill off excess acetone under reduced pressure. Add Cyclohexane (2.0 L) to the residue.[1] Wash the organic layer with water (

    
     mL) to remove salts.[1]
    
  • Isolation: Concentrate the organic layer.[1][3] The product can be crystallized from hexane/ethyl acetate to yield pale yellow crystals.[1]

Critical Control Point: Ensure the pH adjustment is precise. Strongly acidic conditions during workup can cause polymerization of the electron-rich enone.[1]

Protocol B: Conversion to Phosphonium Salt (The "Wittig Salt")

Context: This is the most sensitive step.[1] The tertiary alcohol intermediate is prone to dehydration and polymerization.[1]

Reagents:

  • C14-Ketone (from Protocol A)[4]

  • Vinyl Magnesium Bromide (1.0 M in THF)[1]

  • Triphenylphosphine Hydrobromide (PPh3[1][5][2]·HBr)

  • Solvents: Toluene, Methyl Isobutyl Ketone (MIBK)[1]

Procedure:

  • Grignard Addition:

    • In a dry reactor under Nitrogen, charge Vinyl Magnesium Bromide (1.2 eq) and cool to 0–5°C.

    • Dissolve C14-Ketone in Toluene (4 vol). Add dropwise to the Grignard solution, maintaining internal temperature

      
      °C.
      
    • Stir at 25°C for 2 hours.

    • Quench: Pour reaction mixture into cold aqueous Ammonium Chloride. Separate the organic layer containing the Tertiary Allylic Alcohol .[1] Do not isolate this alcohol; use immediately.[1]

  • Salt Formation:

    • To the organic layer, add MIBK (5 vol).[1]

    • Add Triphenylphosphine Hydrobromide (1.1 eq) at room temperature.[1]

    • Heat to 50–60°C for 3–4 hours. The product precipitates as a solid.[1][6][7][8]

  • Filtration: Cool to 10°C. Filter the white/off-white solid. Wash with cold MIBK.

    • Yield: Typically 85–90% over two steps.[1]

Protocol C: Wittig Olefination to Etretinate

Context: The final coupling step.[1]

Reagents:

  • Phosphonium Salt (from Protocol B)[1]

  • C5-Aldehyde (3-formyl-crotonic acid ethyl ester)

  • Base: Sodium Ethoxide or Sodium Hydride

  • Solvent: DMF or Ethanol[1]

Procedure:

  • Suspend the Phosphonium Salt (1.0 eq) in DMF at 0°C.

  • Add Base (1.2 eq) portion-wise to generate the ylide (solution turns deep red/orange).[1] Stir for 30 minutes.

  • Add the C5-Aldehyde (1.05 eq) dropwise.[1]

  • Allow to warm to room temperature and stir for 4 hours.

  • Isomerization (Optional): The Wittig reaction produces a mixture of cis/trans isomers.[1] Treat the crude mixture with a catalytic amount of Iodine (

    
    ) in heptane under light to drive the equilibrium to the thermodynamic all-trans isomer (Etretinate).[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Aldol Step Incomplete conversion or polymerization.Ensure temperature does not exceed 50°C. Verify Acetone quality (dryness not critical, but purity is).[1]
Grignard "Stalling" Moisture in Toluene or degraded Grignard reagent.[1]Titrate Grignard reagent before use.[1] Dry Toluene to <200 ppm water.[1]
Cis-Isomer Contamination Incomplete isomerization post-Wittig.[1]Extend light/Iodine treatment time. Check HPLC for isomer ratio (Target: >98% trans).

References

  • Hoffmann-La Roche Inc. (1978).[1] Process for the manufacture of polyene compounds. US Patent 4,105,681.[1] Link

  • Emcure Pharmaceuticals Ltd. (2016).[1][5] Process for preparation of acitretin. WO Patent 2016/042573.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5282375, Etretinate. Retrieved January 28, 2026.[1] Link

  • ChemicalBook. (2024).[1] 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Product Description. Link

  • World Health Organization (WHO). (2016).[1] IARC Handbooks of Cancer Prevention: Etretinate. Link

Sources

Application Note: Strategic Utilization of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in Retinoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (typically referred to as the C14-Ketone ) as a core building block in the synthesis of second-generation retinoids, specifically Etretinate and Acitretin .

These pharmaceutical agents are critical for treating severe psoriasis and keratinization disorders. The C14-Ketone serves as the lipophilic "head" of the retinoid molecule. This guide focuses on the critical downstream transformation: converting the C14-Ketone into the reactive C19-Phosphonium Salt via a Grignard reaction followed by phosphonium salt formation. This sequence is the industry-standard method for activating the molecule for convergent synthesis.

Chemical Profile & Strategic Utility

The C14-Ketone is an


-unsaturated ketone attached to a sterically crowded, electron-rich aromatic ring. Its utility is defined by two structural features:
  • The Trimethyl-Methoxy Ring: Mimics the biological activity of the trimethylcyclohexenyl ring found in natural Vitamin A, but with enhanced stability due to aromaticity.

  • The Enone Side Chain: Acts as the electrophilic handle for chain elongation.

PropertyData
Chemical Name 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Common Designation C14-Ketone / TMMP-Butenone
CAS Number 54757-47-0
Molecular Formula

Molecular Weight 218.29 g/mol
Appearance Pale yellow to off-white crystalline solid
Key Reactivity 1,2-addition at carbonyl (Grignard); Michael addition (rare in this pathway)

Synthetic Pathway Visualization

The following diagram illustrates the workflow to convert the C14-Ketone into the active Retinoid skeleton (Acitretin/Etretinate).

RetinoidSynthesis C14 C14-Ketone (Starting Material) Alcohol C19-Tertiary Alcohol (Intermediate) C14->Alcohol Step 1: Grignard 1,2-Addition (THF, 0°C) VinylMg Reagent: Vinyl MgBr VinylMg->Alcohol Salt C19-Phosphonium Salt (Activated Precursor) Alcohol->Salt Step 2: Salt Formation (MeOH/H2O) TPP Reagent: PPh3 / HBr TPP->Salt Retinoid Acitretin / Etretinate (Final API) Salt->Retinoid Step 3: Wittig Reaction (Base-promoted) C10 C10-Aldehyde (Side Chain) C10->Retinoid

Figure 1: Strategic workflow converting the C14-Ketone into the final Retinoid API via the C19-Phosphonium Salt intermediate.

Detailed Experimental Protocol

This protocol describes the activation of the C14-Ketone. This is the most critical step in the manufacturing process, as it establishes the diene system required for the final polyene chain.

Phase 1: Grignard Addition (Vinyl Extension)

Objective: Convert the C14-Ketone to 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-1,4-dien-3-ol.

Reagents:

  • C14-Ketone (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat.[1][2][3] aq., Quench)[1][2][4]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Dissolution: Charge the flask with the C14-Ketone and dissolve in anhydrous THF (10 mL/g of substrate). Cool the solution to 0°C – 5°C using an ice/salt bath.

    • Critical Insight: Low temperature is essential to prevent polymerization of the vinyl Grignard and to suppress 1,4-addition (Michael addition) side products.

  • Addition: Transfer Vinylmagnesium bromide to the addition funnel. Add dropwise to the ketone solution over 60 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting ketone spot (

      
      ) should disappear, replaced by a more polar alcohol spot.
      
  • Quench: Cool back to 0°C. Carefully quench with saturated

    
     solution. Caution: Exothermic.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.[1]
    
  • Result: A thick yellow oil (C19-Alcohol). Proceed immediately to Phase 2 (the alcohol is sensitive to acid-catalyzed dehydration/rearrangement).

Phase 2: Phosphonium Salt Formation

Objective: Convert the C19-Alcohol into the stable C19-Triphenylphosphonium bromide salt.

Reagents:

  • Crude C19-Alcohol (from Phase 1)

  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Hydrobromic acid (48% aq., 1.1 equiv) or

    
     salt directly.
    
  • Methanol (Solvent)[]

Procedure:

  • Dissolution: Dissolve the crude C19-Alcohol and Triphenylphosphine in Methanol (5 mL/g).

  • Acidification: Add HBr dropwise at RT.

  • Precipitation: Stir the mixture at RT for 12–18 hours. The reaction involves the protonation of the alcohol, loss of water to form a resonance-stabilized allylic cation, and attack by phosphine.

  • Isolation: The product often precipitates as a white to off-white solid.

    • If no precipitate: Concentrate the methanol to 20% volume and add Ethyl Acetate or Diethyl Ether to induce crystallization.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum at 40°C.

  • Yield Target: >85% over two steps.

Quality Control & Analytical Parameters

To ensure the intermediate is pharmaceutical grade (suitable for GMP synthesis of Acitretin), the following specifications must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 mins.

  • Detection: UV at 280 nm (aromatic absorption) and 350 nm (conjugated system).

Acceptance Criteria
ParameterSpecificationRationale
Purity (HPLC)

Impurities propagate into the final API and are difficult to remove after the Wittig reaction.
Loss on Drying

Moisture interferes with the base (NaH/LiHMDS) used in the subsequent Wittig step.
Appearance White/Off-white powderColoration indicates oxidation of the electron-rich aromatic ring (quinone formation).

References

  • Process for preparation of acitretin. New Drug Approvals / Patents.[4][6] (2016).[4] Describes the industrial reaction of the C14-ketone with vinyl magnesium bromide and subsequent phosphonium salt formation.[7]

  • Process for the preparation of acitretin. Google Patents (WO2016042573A1). (2016).[4] details the specific stoichiometry and temperature controls for the C14 to C19 conversion.

  • Acitretin - StatPearls. NCBI Bookshelf. (2023).[8] Provides the pharmacological context and structural relationship between Etretinate and Acitretin.

  • 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one. PubChem Compound Summary.[4][9][10] (2025).[2] Chemical and physical property data for the starting material.[4][][11][12]

Sources

Application Note: High-Fidelity Cytotoxicity Profiling of Substituted Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Substituted chalcones (1,3-diphenyl-2-propene-1-one derivatives) represent a privileged scaffold in medicinal chemistry due to their ability to target microtubules, inhibit inflammatory cytokines, and induce apoptosis via mitochondrial uncoupling. However, their specific physicochemical properties—high lipophilicity, Michael acceptor reactivity, and intrinsic fluorescence—pose unique challenges in standard colorimetric assays.

This guide moves beyond generic protocols to provide a validated, dual-assay framework for assessing chalcone cytotoxicity. It prioritizes the elimination of false positives caused by chemical interference and metabolic artifacts.

The Dual-Assay Strategy

To ensure Scientific Integrity (E-E-A-T) , this protocol mandates a cross-validation approach:

  • Primary Screen (MTT Assay): High-throughput assessment of metabolic activity.

    • Risk:[1] Chalcones can directly reduce tetrazolium salts or uncouple mitochondria, skewing results.

  • Validation Screen (SRB Assay): Quantification of cellular protein mass (NCI-60 methodology).

    • Benefit: Independent of metabolic state; confirms that "low metabolism" equals "cell death."

Pre-Analytical Phase: Compound Handling

Critical Failure Point: Poor solubility and precipitation are the leading causes of erratic IC50 data in chalcone screens.

  • Solvent Selection: Dissolve substituted chalcones in 100% Dimethyl Sulfoxide (DMSO) to create a master stock (typically 10–100 mM).

  • Storage: Chalcones are light-sensitive (prone to cis-trans photoisomerization). Store stocks in amber glass vials at -20°C.

  • The "0.5% Rule": The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v), as DMSO itself induces cytotoxicity and membrane permeabilization above this threshold.

    • Example: If the highest test concentration is 100 µM, the working solution added to the well should be prepared such that the DMSO dilution factor is ≥200.

Workflow Visualization

The following diagram outlines the decision logic required to validate chalcone cytotoxicity, specifically addressing the "Interference Check" often skipped in standard protocols.

Chalcone_Workflow node_start START: Compound Preparation node_solubility Solubility Check (Microscopy in Media) node_start->node_solubility node_interference Cell-Free Interference Control (Media + Chalcone + MTT) node_solubility->node_interference No Precipitate node_decision Is Media Purple? node_interference->node_decision node_mtt Primary Screen: MTT Assay (Mitochondrial Activity) node_decision->node_mtt No (Valid) node_srb Validation Screen: SRB Assay (Total Protein Mass) node_decision->node_srb Yes (False Positive Risk) node_mtt->node_srb Confirm Active Hits node_analysis Data Analysis (IC50) node_srb->node_analysis

Figure 1: Decision matrix for chalcone screening. Note the critical "Cell-Free Interference" step to detect direct reduction of MTT by the chalcone scaffold.

Primary Protocol: MTT Metabolic Assay

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] Standard: Adapted from Mosmann (1983) and optimized for lipophilic compounds.

Reagents
  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.

  • Solubilization Buffer: 100% DMSO.

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates (3,000–10,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.

    • Note: Leave column 1 as "Media Blank" (no cells) and column 12 as "Vehicle Control" (cells + DMSO only).

  • Treatment:

    • Prepare serial dilutions of the chalcone in culture media (2x concentration).

    • Add 100 µL of 2x drug solution to the wells (Final Volume: 200 µL).

    • Crucial Step: Include 3 wells containing only media + drug (no cells) at the highest concentration. This is the Interference Control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours. Check for purple formazan crystals under a microscope.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[2]

    • Add 150 µL DMSO to dissolve formazan.

    • Shake plate on an orbital shaker for 15 min.

  • Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Validation Protocol: SRB (Sulforhodamine B)[3][4][5] Assay

Why this is required: Chalcones often target mitochondria. A compound might uncouple respiration (low MTT signal) without killing the cell immediately. The SRB assay fixes cells and stains protein, providing a direct measure of cell mass, independent of metabolic status. This is the NCI-60 standard.

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) SRB in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Treatment: Perform seeding and drug treatment exactly as in the MTT protocol.

  • Fixation:

    • Without removing media, gently add 50 µL of cold 50% TCA (final concentration ~10%).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4 times with slow-running tap water. Air dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate for 10–30 min at room temperature.

  • Destaining: Remove dye and wash 4 times with 1% acetic acid to remove unbound stain. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 min to solubilize the protein-bound dye.

  • Readout: Measure absorbance at 510 nm .

Data Analysis & Reporting

Calculation: Calculate percent viability using the formula:



IC50 Determination: Do not estimate visually. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

  • Equation:

    
    
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
High Absorbance in "No Cell" Wells Chemical InterferenceThe chalcone is reducing MTT. Switch to SRB Assay.
Precipitate Visible after Drug Addition Solubility Limit ExceededReduce stock concentration or increase DMSO slightly (max 0.5%).
Erratic Replicates Pipetting/EvaporationUse a multichannel pipette; fill edge wells with PBS (evaporation barrier).
Low Signal in Control Wells Low Seeding DensityIncrease cell number per well (optimize for specific cell line doubling time).

Mechanistic Context (Pathway)

Understanding why the assay works helps in interpreting data. Chalcones typically act via the following pathways:

Chalcone_Mechanism chalcone Substituted Chalcone target1 Tubulin Binding (Colchicine Site) chalcone->target1 target2 Mitochondrial Uncoupling chalcone->target2 arrest G2/M Cell Cycle Arrest target1->arrest ros ROS Generation target2->ros apoptosis Apoptosis (Cell Death) arrest->apoptosis ros->apoptosis

Figure 2: Simplified Mechanism of Action. Note that mitochondrial targeting (Target 2) directly impacts MTT reduction, necessitating the SRB validation step.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[3][4][5] Nature Protocols. Link

  • National Cancer Institute (NCI). NCI-60 Screening Methodology (SRB Protocol). DTP.Cancer.Gov. Link

  • Riss, T. L., et al. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link

Sources

Application Note: Antimicrobial Activity Testing of Butenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis

Butenone derivatives, particularly chalcones (1,3-diaryl-2-propen-1-ones) and related


-unsaturated ketones, represent a privileged scaffold in medicinal chemistry. Their antimicrobial potency stems primarily from their electrophilic nature. The enone moiety acts as a Michael acceptor , capable of alkylating nucleophilic residues (specifically sulfhydryl groups of cysteine) in essential microbial enzymes.

This reactivity, while potent, presents unique challenges in in vitro testing. Butenone derivatives are often lipophilic, prone to precipitation in aqueous media, and can be sensitive to photo-isomerization. Standardized protocols must be adapted to account for solvent compatibility and colorimetric interference.

This guide provides a rigorous, self-validating framework for evaluating these compounds against multidrug-resistant (MDR) pathogens, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines while integrating mechanistic profiling.

Chemical Handling & Solubilization

Critical Step: The validity of the biological data relies entirely on the stability and solubility of the compound during the assay.

  • Solvent Selection: Dissolve neat butenone derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL or 20 mM). Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • The "2% Rule": Most bacteria tolerate up to 2% v/v DMSO without growth inhibition. Your final assay concentration should ideally be

    
     1% DMSO.
    
  • Stability:

    
    -unsaturated ketones can undergo cis-trans photo-isomerization. Store stocks in amber glass vials at -20°C.
    

Protocol 1: Resazurin-Based Microtiter Assay (REMA)

Primary Screening for Minimum Inhibitory Concentration (MIC)

Standard turbidity readings (OD600) are often unreliable for butenone derivatives due to their potential to precipitate upon contact with cation-adjusted Mueller-Hinton Broth (CAMHB). The Resazurin (Alamar Blue) assay provides a metabolic readout that is independent of turbidity.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[1]

  • Controls:

    • Positive: Ciprofloxacin or Vancomycin (pathogen-dependent).

    • Solvent Control: CAMHB + 1% DMSO (Must show full growth).

    • Sterility Control: CAMHB only.

Workflow Diagram

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute Incubation Incubation (18-24h @ 37°C) Dilution->Incubation + Bacteria Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Dye Add Resazurin (30 µL/well) Incubation->Dye Post-Incubation Readout Readout (Pink = Viable Blue = Dead) Dye->Readout + 2-4h Incubation

Figure 1: Step-by-step workflow for the Resazurin-based MIC assay, ensuring metabolic verification of cell viability.

Step-by-Step Procedure
  • Plate Preparation: Dispense 100 µL of CAMHB into all wells of a 96-well flat-bottom plate.

  • Compound Dilution: Add 100 µL of the butenone stock (diluted to 2x desired starting concentration) to Column 1. Perform serial 2-fold dilutions from Column 1 to 10. Discard the final 100 µL from Column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Prepare a standardized inoculum (

    
     CFU/mL final well concentration) from a log-phase culture. Add 100 µL to columns 1–11.
    
  • Incubation: Incubate at 37°C for 18–24 hours (species dependent).

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

  • Scoring:

    • Blue/Purple: No metabolic activity (Inhibition).

    • Pink/Colorless: Active metabolism (Growth).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[1][2][3]

Protocol 2: Time-Kill Kinetics

Secondary Screening for Pharmacodynamics

MIC values are static. To determine if your butenone derivative is bacteriostatic (inhibits growth) or bactericidal (kills), a time-kill assay is required.

Procedure
  • Setup: Prepare tubes containing CAMHB with the compound at 1x MIC and 4x MIC . Include a growth control (solvent only).

  • Inoculation: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling: At

    
     and 
    
    
    
    hours, remove 100 µL aliquots.
  • Plating: Perform serial 10-fold dilutions in saline and spot-plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after overnight incubation.

    • Bactericidal:

      
       reduction in CFU/mL relative to the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanistic Insight: The Michael Addition

Validating the Mode of Action

The primary hypothesis for butenone derivatives is the covalent modification of enzymes via Michael addition.

Mechanism Diagram

MOA Butenone Butenone Derivative (Electrophile) Complex Michael Adduct (Covalent Bond) Butenone->Complex Michael Addition Enzyme Bacterial Enzyme (Cysteine-SH Nucleophile) Enzyme->Complex Effect Enzyme Inactivation & Redox Stress Complex->Effect Death Cell Death Effect->Death

Figure 2: The chemical mechanism of action. The beta-carbon of the enone system accepts electron density from the thiol group of bacterial proteins.

Membrane Permeability Assay (Propidium Iodide)

Some lipophilic butenones also disrupt cell membranes. This can be verified using Propidium Iodide (PI), which only enters cells with compromised membranes.[4]

  • Preparation: Wash log-phase bacteria in PBS. Adjust to OD600 = 0.5.

  • Treatment: Incubate bacteria with the compound (at MIC) for 1 hour.

  • Staining: Add PI (final conc. 10 µg/mL). Incubate 15 min in the dark.

  • Measurement: Measure fluorescence (Ex: 535 nm, Em: 617 nm).

  • Result: High fluorescence indicates membrane rupture.

Data Presentation & Analysis

MIC Summary Table

Present your data comparing the derivative against standard antibiotics.

Compound IDR-GroupS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Cytotoxicity (CC50)Selectivity Index (SI)
BD-01 -H64>128>128500.78
BD-02 -Cl (para)4326420050.0
Cipro N/A0.50.0150.5>500>1000
  • Selectivity Index (SI): Calculated as

    
    . An 
    
    
    
    indicates a promising therapeutic window.

Troubleshooting & "Gotchas"

  • Precipitation: If the well turns cloudy immediately upon adding the compound, the drug has crashed out. Solution: Repeat using a lower starting concentration or check the solubility limit in 1% DMSO/Media.

  • Color Interference: Some chalcones are intensely yellow/orange. This interferes with OD600 readings. Solution: Rely strictly on the Resazurin color shift (Blue -> Pink) or colony counts (CFU).

  • Thiol Scavenging: If the media is too rich in free thiols (e.g., excessive cysteine supplements), the drug may react with the media before entering the bacteria. Solution: Use standard CAMHB, not enriched broths, unless required for fastidious organisms.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5] Wayne, PA: CLSI.[5] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Batovska, D. I., & Todorova, I. T. (2010). Antibacterial study of the chalcones. Current Clinical Pharmacology, 5(1), 1-29. [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. [Link][7]

Sources

Application Note: Optimized Protocols for Claisen-Schmidt Condensation of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the experimental setup for the Claisen-Schmidt condensation, a pivotal C-C bond-forming reaction used to synthesize chalcones (


-unsaturated ketones).[1] Chalcones serve as privileged scaffolds in drug discovery, acting as precursors for flavonoids, pyrazolines, and isoxazoles. This note provides two distinct protocols: a Standard Solution-Phase Method  for general synthesis and a Green Solid-State Method  for high-throughput library generation, emphasizing mechanistic control to suppress Cannizzaro and Michael addition side reactions.

Mechanistic Insight

The Claisen-Schmidt condensation is a crossed-aldol reaction followed by a dehydration step.[2] Success depends on the irreversible E1cB elimination of water to drive the equilibrium forward.

Reaction Pathway

The reaction proceeds through three critical phases:[2][3][4]

  • Enolization: Base removes an acidic

    
    -proton from the ketone.[5]
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the non-enolizable aldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone eliminates water to form the conjugated enone (chalcone).
    

ClaisenSchmidtMechanism Start Ketone + Aldehyde Enolate Enolate Formation (Rate Limiting in Acid) Start->Enolate + Base (OH-) Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack Transition E1cB Elimination Intermediate->Transition -OH Product Chalcone (α,β-Unsaturated Ketone) Transition->Product -H2O (Irreversible)

Figure 1: Step-wise mechanistic flow of the base-catalyzed Claisen-Schmidt condensation.

Critical Experimental Parameters

Electronic Effects & Stoichiometry
  • Aldehyde Reactivity: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the aldehyde increase electrophilicity, accelerating the reaction. Electron-donating groups (EDGs) like
    
    
    slow the nucleophilic attack, often requiring longer reaction times or higher temperatures.
  • Stoichiometry: Maintain a 1:1 molar ratio for mono-condensation. If the ketone has two available

    
    -sites (e.g., acetone), use a 1:2 (Ketone:Aldehyde)  ratio to force bis-condensation, or a large excess of ketone to favor mono-condensation.
    
Solvent Systems
Solvent SystemApplicationProsCons
Ethanol (95%) Standard ProtocolGood solubility for reactants; product usually precipitates.Can undergo Cannizzaro side reaction if too hot.
PEG-400 Green ChemistryRecyclable; non-volatile.Difficult to remove traces during workup.
Solvent-Free High ThroughputFastest kinetics; highest atom economy.Requires mechanical grinding; exotherm control is manual.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Gold Standard)

Best for: Gram-scale synthesis and crystallizable products.

Reagents:

  • Acetophenone (or derivative): 10 mmol

  • Benzaldehyde (or derivative): 10 mmol

  • Ethanol (95%): 15 mL

  • NaOH Solution (10% aq): 5 mL

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone in 15 mL of ethanol.

  • Addition: Add 10 mmol of benzaldehyde. Place the flask in an ice bath (

    
    C).
    
  • Catalysis: Add 5 mL of 10% NaOH dropwise over 5 minutes.

    • Expert Note: Rapid addition causes localized heating, promoting the Cannizzaro reaction of the aldehyde (disproportionation to alcohol and acid).

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: The solution often turns yellow/orange. A precipitate should form.[2][6][7][8]

  • Workup:

    • If solid forms: Cool in an ice bath for 15 mins, then filter under vacuum. Wash with ice-cold water (to remove base) followed by ice-cold ethanol (2 mL, to remove unreacted starting material).

    • If oil forms: (See Troubleshooting).

  • Purification: Recrystallize from hot 95% ethanol (

    
     mL/g).
    
Protocol B: Solvent-Free Solid-State Synthesis (Green Method)

Best for: Rapid library generation and eco-friendly compliance.

Reagents:

  • Ketone: 5 mmol

  • Aldehyde: 5 mmol[6]

  • NaOH Pellets (Solid): 1 mmol (20 mol%)

Procedure:

  • Grinding: Place the ketone and aldehyde in a clean porcelain mortar.

  • Catalysis: Add solid NaOH pellets directly to the mixture.

  • Reaction: Grind vigorously with a pestle for 5–10 minutes.

    • Observation: The mixture will become a paste and likely change color (yellow) rapidly due to exothermic dehydration.

  • Quench: Add 10 mL of cold water to the mortar and grind for 1 minute to dissolve the salt.

  • Isolation: Filter the solid product, wash with cold water, and dry.[6][7][8]

  • Yield: Typically >95% crude yield.

Quality Control & Characterization

Workflow for Product Validation:

QC_Workflow Crude Crude Product TLC TLC Analysis (Hexane:EtOAc 4:1) Crude->TLC Decide Single Spot? TLC->Decide Recryst Recrystallize (95% EtOH) Decide->Recryst No (Impurities) Melting Melting Point (Sharp Range <2°C) Decide->Melting Yes Recryst->TLC Spectra NMR/IR Confirmation Melting->Spectra

Figure 2: Decision tree for purification and validation of chalcones.

Key Spectral Features:

  • IR: Disappearance of aldehyde C-H stretch (

    
    ). Appearance of conjugated C=O (
    
    
    
    ) and C=C (
    
    
    ).
  • 1H NMR: Trans-chalcones show vinyl protons with a large coupling constant (

    
    ) in the 7.0–8.0 ppm region.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product melting point is near RT or impurities depress MP.1. Cool to

C.2. Scratch flask wall with glass rod.3.[7][9] Seed with a pure crystal.4. Decant solvent and recrystallize oil from fresh EtOH.
No Precipitate Reaction incomplete or product is too soluble.1. Check TLC.2. If reaction is complete, evaporate 50% of solvent.3. Add water dropwise to force precipitation (Cloud Point).
Cannizzaro Side Product Base concentration too high or temp too high.1. Add base slowly at

C.2. Reduce base equivalent to 0.5 eq.3. Ensure aldehyde is not in large excess.[6]
Michael Addition Excess enolate attacking the product.1. strictly control 1:1 stoichiometry.2. Stop reaction immediately upon TLC completion.

References

  • Mechanism & Kinetics: Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft. [10]

  • Standard Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.

  • Green Chemistry (Grinding): Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.

  • Purification & Recrystallization: The Royal Society of Chemistry.[9] Preparation of chalcone and its further Robinson annulation.

  • Medicinal Importance: Daskiewicz, J. B., et al. (1999). Synthesis and Biological Activity of Chalcones. Tetrahedron Letters.

Sources

Application Note: High-Performance Liquid Chromatography Analysis of the Retinoid Intermediate 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The compound 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0), often referred to as the "Trimethyl Methoxy Chalcone Analog," is a critical Process Related Impurity (PRI) and key intermediate in the synthesis of third-generation retinoids, specifically Etretinate and Acitretin .

Accurate quantification of this intermediate is essential for two reasons:

  • Yield Optimization: Monitoring the condensation reaction between 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone.

  • Purity Profiling: Ensuring this precursor is cleared from the final Active Pharmaceutical Ingredient (API) to meet ICH Q3A(R2) impurity guidelines.

This application note details a robust, stability-indicating RP-HPLC method designed to separate the target enone from its starting materials and potential degradants.

Physicochemical Profile & Method Strategy

To design a self-validating method, we must first understand the molecule's behavior in solution.

PropertyValueChromatographic Implication
Molecular Formula C₁₄H₁₈O₂Moderate molecular weight (218.29 g/mol ).[1]
LogP (Predicted) ~3.2 - 3.5Highly Lipophilic. Requires a high-strength organic mobile phase (ACN/MeOH) and a hydrophobic stationary phase (C18).
Chromophore Conjugated EnoneStrong UV absorption. The conjugation of the phenyl ring with the but-3-en-2-one moiety shifts

to the 280–310 nm region.
Solubility Low in waterDiluent must be high-organic (e.g., 100% Acetonitrile or Methanol) to prevent precipitation during injection.
Strategic Choices
  • Stationary Phase: A high-carbon load C18 (Octadecyl) column is selected to provide sufficient retention and resolution from the less lipophilic aldehyde precursor.

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile is chosen.[2] The formic acid suppresses silanol activity, sharpening the peak shape for this neutral but polarizable ketone.

  • Detection: While final retinoids (Acitretin) are detected at ~350-360 nm, this intermediate has a shorter conjugated system. We utilize a Diode Array Detector (DAD) to extract the chromatogram at 295 nm for maximum sensitivity.

Analytical Protocol

Reagents and Materials
  • Reference Standard: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water.

  • Modifier: Formic Acid (LC-MS Grade).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped L1 column.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C (Controls viscosity and retention reproducibility)
Detection (UV) 295 nm (Primary), 210-400 nm (Scan)
Run Time 25 Minutes
Gradient Program

Rationale: A gradient is necessary because the starting aldehyde elutes early, while the target enone and potential dimers elute later due to high lipophilicity.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Curve
0.06040Initial
12.01090Linear
17.01090Hold (Wash)
17.16040Linear
25.06040Re-equilibration
Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid/Reaction Mix) Weigh Weigh 10 mg into Volumetric Flask Raw->Weigh Dissolve Dissolve in 100% Acetonitrile Weigh->Dissolve Sonicate Sonicate (5 mins, Ambient) Dissolve->Sonicate Dilute Dilute to Volume (Final Conc: 0.5 mg/mL) Sonicate->Dilute Filter Filter (0.45 µm PTFE) Remove Particulates Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 1: Standardized Sample Preparation Workflow to ensure complete solubilization of the lipophilic intermediate.

Method Validation & Performance Criteria

To ensure the method is "self-validating" in a regulatory environment, the following System Suitability Tests (SST) must be passed before batch analysis.

System Suitability Specifications
ParameterAcceptance CriteriaRationale
Retention Time (RT) 10.0 ± 1.0 minConfirms mobile phase composition accuracy.
Tailing Factor (

)

1.5
Ensures no secondary interactions (silanol effects).
Theoretical Plates (

)

5000
Confirms column efficiency.
Resolution (

)

2.0
Must resolve from the precursor (Benzaldehyde derivative).
Precision (RSD)

2.0% (n=6)
Verifies injector and pump stability.
Linearity and Range

The method demonstrates linearity for the target ketone from 5 µg/mL to 100 µg/mL .

  • Correlation Coefficient (

    
    ):  > 0.999[2]
    
  • LOD (Limit of Detection): ~0.05 µg/mL (Signal-to-Noise ratio 3:1)

  • LOQ (Limit of Quantification): ~0.15 µg/mL (Signal-to-Noise ratio 10:1)

Troubleshooting & Scientific Insights

Issue: "Ghost Peaks" or Carryover
  • Cause: Due to the high lipophilicity (LogP > 3), the compound may adsorb to the rotor seal or injector loop.

  • Solution: Implement a Needle Wash using 90:10 Acetonitrile:Water. Do not use high-water content washes.

Issue: Peak Broadening
  • Cause: Incompatible sample diluent. If the sample is dissolved in 100% DMSO or THF and injected into a high-water initial gradient (60% Water), "solvent effect" broadening occurs.

  • Solution: Ensure the sample diluent matches the initial mobile phase strength or use 100% Acetonitrile with a small injection volume (<10 µL).

Issue: Shift in Retention Time
  • Cause: pH fluctuation. While the molecule is neutral, the formic acid buffers the silica surface.

  • Solution: Prepare mobile phases fresh daily. Evaporation of ACN in open flasks can also shift RT; use capped reservoirs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 762509, 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one. Retrieved from [Link]

  • Susanti, M., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid... by High-Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Shaikh, Z. (2025). Development and Validation of RP-HPLC Method for Estimation of Tretinoin.[3] Rasayan Journal of Chemistry, 18(2), 981-988.[3] Retrieved from [Link]

Sources

High-Fidelity GC-MS Quantification of Substituted Phenols: A Derivatization-Centric Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenolic compounds (e.g., chlorophenols, nitrophenols, alkylphenols) present a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Their high polarity and acidity (pKa ~7–10) lead to hydrogen bonding with the stationary phase and inlet liners, resulting in severe peak tailing, irreversible adsorption, and poor sensitivity.

This protocol details a Derivatization-Centric Workflow that converts polar phenols into volatile, thermally stable Trimethylsilyl (TMS) ethers using BSTFA/TMCS. Unlike generic methods, this guide emphasizes the critical "Dry-Step" logic and specific mass spectral fragmentation patterns required for unambiguous identification.

The Analytical Logic: Why Derivatize?

The Polarity Problem

Native phenols possess a hydroxyl (-OH) group that acts as both a hydrogen bond donor and acceptor. In a standard non-polar GC column (e.g., 5% phenyl), these groups interact with active silanol sites on the column wall and glass wool.

  • Consequence: Non-Gaussian peak shapes (tailing factors > 2.0), retention time shifts, and loss of trace analytes.

The Silylation Solution

Silylation replaces the active acidic proton of the phenol with a trimethylsilyl (TMS) group.

  • Reagent:

    
    -Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]
    
  • Mechanism: Nucleophilic attack of the phenoxide oxygen on the silicon atom. TMCS acts as a catalyst to increase the silyl donor strength.

  • Result: The resulting TMS-ether is non-polar, highly volatile, and exhibits excellent peak symmetry on standard 5MS columns.

Decision Matrix: Silylation vs. Direct Injection

While some hindered phenols (e.g., 2,6-di-tert-butylphenol) can be analyzed directly, a unified protocol requires derivatization to cover the full polarity span (e.g., from phenol to pentachlorophenol).

DerivatizationLogic Start Analyte Assessment CheckPolarity Is the Phenol Sterically Hindered? Start->CheckPolarity Direct Direct Injection Possible (Risk of Tailing) CheckPolarity->Direct Yes (e.g., 2,6-DTBP) Deriv Derivatization Required CheckPolarity->Deriv No (e.g., Nitrophenols) Reagent Select Reagent: BSTFA + 1% TMCS Deriv->Reagent Mechanism Mechanism: Phenol-OH -> Phenol-O-TMS Reagent->Mechanism

Figure 1: Decision logic for determining when derivatization is mandatory for phenolic compounds.

Detailed Experimental Protocol

Reagents and Materials
  • Derivatization Agent: BSTFA + 1% TMCS (Ampouled, fresh).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger) or Ethyl Acetate (dried over molecular sieves).

  • Internal Standard: Phenol-d5 or 2,4,6-Tribromophenol.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ), baked at 400°C for 4 hours.
    
Sample Preparation (Extraction & Drying)

Critical Control Point: Silylation reagents hydrolyze instantly in the presence of water. The extract must be completely anhydrous.

  • Acidification: Adjust aqueous sample (1 L) to pH < 2 using

    
    . This protonates the phenols (
    
    
    
    ), driving them into the organic phase.
  • Extraction: Perform Liquid-Liquid Extraction (LLE) with Methylene Chloride (DCM).

    • Ratio: 3 x 60 mL DCM per 1 L sample.

  • Drying: Pass the combined DCM extract through a funnel containing anhydrous

    
    .
    
  • Concentration: Use a Kuderna-Danish (K-D) concentrator or Nitrogen blow-down to reduce volume to ~1 mL. Do not go to dryness to avoid loss of volatile phenols.

  • Solvent Exchange: Add 2-3 mL of Ethyl Acetate or Pyridine and concentrate again to 0.5 mL to remove traces of DCM and residual moisture.

Derivatization Reaction[3]
  • Transfer 200 µL of the concentrated extract to a 2 mL autosampler vial with a glass insert.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap immediately with a PTFE-lined crimp cap.

  • Incubate: Heat at 70°C for 30 minutes .

    • Note: Nitrophenols require higher energy to derivatize; 70°C ensures complete conversion.

  • Cool to room temperature and inject.

Workflow Sample Aqueous Sample (pH Adjust < 2) Extract LLE Extraction (DCM) Sample->Extract Dry Drying Step (Na2SO4 - CRITICAL) Extract->Dry Conc Concentration (N2 Blowdown) Dry->Conc Deriv Derivatization (BSTFA/TMCS, 70°C) Conc->Deriv Inject GC-MS Injection Deriv->Inject

Figure 2: End-to-end sample preparation workflow emphasizing the critical drying step.

Instrumental Parameters (GC-MS)[1][3][4][5][6][7][8][9][10]

Gas Chromatograph (Agilent 7890/8890 or equivalent)
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms UI, TG-5SilMS).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.

  • Inlet: Split/Splitless.

    • Mode: Splitless (for trace analysis) or Split 1:10 (for high conc).

    • Temp: 260°C.

    • Liner: Ultra-Inert Single Taper with Wool (Wool aids volatilization of high boilers).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 300°C (hold 3 min).

Mass Spectrometer (Single Quadrupole)
  • Source Temp: 230°C (Standard) or 280°C (if analyzing high MW phenols).

  • Transfer Line: 280°C.

  • Acquisition Mode: SIM/Scan Simultaneous.

    • Scan: 40–550 amu (for identification).

    • SIM: Target ions for quantification (see Table 1).

Target Ions for TMS-Phenols

Derivatization adds a trimethylsilyl group (+72 amu). The molecular ion (


) is usually strong, often accompanied by 

(loss of methyl from TMS).
CompoundNative MWTMS-Derivative MWQuant Ion (m/z)Qualifier Ions (m/z)
Phenol 94166166151, 77
2-Chlorophenol 128200200202, 185
2,4-Dichlorophenol 162234234236, 219
2,4,6-Trichlorophenol 196268268270, 253
Pentachlorophenol 266338338340, 353
4-Nitrophenol 139211196211, 150

Table 1: Characteristic ions for common substituted phenols after TMS derivatization.

Method Validation & Quality Control

Tailing Factor (Tf)

According to EPA Method 8270E , the tailing factor for Pentachlorophenol (or its derivative) is a key system suitability check.[3]



  • Where

    
     is peak width at 5% height and 
    
    
    
    is the front half width.
  • Requirement:

    
    .[3][4] If 
    
    
    
    , cut 10-20 cm from the front of the column (guard column maintenance).
Linearity & Limits
  • Linearity:

    
     over the range 0.5 – 100 ppm.
    
  • LOD: Typically 10–50 ppb (SIM mode) depending on extraction efficiency.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Response for All Analytes Water in sample quenched the BSTFA.Ensure

drying is rigorous. Check reagents for cloudiness.
Peak Tailing (Active Compounds) Active sites in inlet liner or column head.[5]Replace liner with Ultra-Inert type. Trim 10cm from column inlet.
Ghost Peaks (m/z 73, 147, 207, 281) Septum bleed or siloxane degradation.Replace septum. Check inlet temperature. These are column bleed cyclic siloxanes.
Missing Nitrophenols Incomplete derivatization.Nitrophenols are slow to react. Increase reaction time to 60 min or temp to 75°C.

References

  • US EPA. (2018). Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] United States Environmental Protection Agency.[7][3][8] Link

  • Agilent Technologies. (2022).[9] Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Application Note. Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA + TMCS.[2][10][11] Technical Bulletin. Link

  • Moschetto, F. et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration. Global NEST Journal. Link

  • Thermo Fisher Scientific. (2012). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Application Note 52292. Link

Sources

Application Note: Substituted Enones in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted


-unsaturated ketones (enones) function as versatile electrophilic linchpins in the total synthesis of terpenoids, steroids, and alkaloids. Their dual reactivity—susceptibility to both 1,2-addition (hard nucleophiles) and 1,4-conjugate addition (soft nucleophiles)—along with their role as dienophiles in cycloadditions, allows for the rapid generation of molecular complexity. This guide provides detailed protocols for three critical enone-based transformations: the Robinson Annulation  (via the Hajos-Parrish ketone), Asymmetric Conjugate Addition , and the Nazarov Cyclization .

Strategic Utility: The Enone Reactivity Map

The enone motif is unique because it offers four distinct sites for functionalization, controlled by the choice of reagent and catalyst. In natural product synthesis, the enone often serves as the "A-ring" or "C-ring" precursor in steroid skeletons or the core of cyclopentenone prostaglandins.

Diagram 1: Enone Reactivity & Functionalization Pathways

This diagram illustrates the divergent synthetic pathways available from a single enone precursor.

EnoneReactivity Enone Substituted Enone (Electrophile) Michael 1,4-Conjugate Addition (Soft Nucleophiles) Target: u03b2-Chiral Centers Enone->Michael Cu/Rh Cat. Direct 1,2-Addition (Hard Nucleophiles) Target: Allylic Alcohols Enone->Direct RLi / NaBH4 Cyclo Cycloadditions (Diels-Alder / [2+2]) Target: Fused Rings Enone->Cyclo u0394 / hu03bd Alpha u03b1-Functionalization (Baylis-Hillman / Halogenation) Target: Cross-Coupling Handles Enone->Alpha Base/E+

Caption: Divergent reactivity modes of substituted enones. Selection of catalyst dictates regioselectivity (1,2 vs 1,4) and chemoselectivity.[1]

Protocol A: Asymmetric Robinson Annulation (Wieland-Miescher Ketone Synthesis)

The Robinson Annulation is the cornerstone of steroid synthesis. It constructs a six-membered ring fused to an existing ketone.[2] The asymmetric variant, catalyzed by L-proline, yields the Hajos-Parrish ketone or Wieland-Miescher ketone , which are optically active bicyclic enones used in the synthesis of Taxol, cortisone, and various terpenes.

Mechanism & Causality
  • Michael Addition: The enamine formed from the catalyst and the diketone attacks the vinyl ketone (enone).

  • Aldol Condensation: Intramolecular ring closure occurs.

  • Dehydration: Elimination of water yields the stable bicyclic enone. Critical Insight: The use of L-proline (Hajos-Parrish conditions) provides stereocontrol via a transient chiral enamine intermediate, ensuring high enantiomeric excess (ee).

Experimental Protocol

Target Molecule: (S)-(+)-Hajos-Parrish Ketone Reagents: 2-methyl-1,3-cyclopentanedione, Methyl Vinyl Ketone (MVK), L-Proline, DMF.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-methyl-1,3-cyclopentanedione (11.2 g, 0.1 mol) in DMF (40 mL).

  • Michael Addition: Add Methyl Vinyl Ketone (MVK) (12.5 mL, 1.5 eq) and stir at 20°C. Note: MVK is a lachrymator; work in a fume hood.

  • Catalyst Addition: Add (S)-(-)-Proline (345 mg, 3 mol%).

  • Incubation: Stir the reaction mixture at room temperature (20-25°C) for 20-24 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of the diketone indicates completion of the Michael addition.

  • Cyclization (Acid/Base Workup):

    • Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL).

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Optional: For higher purity, the intermediate ketol can be isolated. However, direct acid-catalyzed dehydration (pTsOH, refluxing benzene) is common to drive the enone formation.

  • Purification: Recrystallize from ether/pentane or purify via flash chromatography on silica gel.

Self-Validation Criteria:

  • Yield: >85% chemical yield.[3][4]

  • Optical Rotation:

    
     (c=1.0, benzene).
    
  • NMR: Appearance of enone proton signal at ~5.8 ppm.

Diagram 2: Robinson Annulation Workflow

RobinsonWorkflow Start Start: 2-Methyl-1,3-cyclopentanedione + MVK Step1 Step 1: Michael Addition (No Catalyst yet or neutral) Start->Step1 Step2 Step 2: L-Proline Addition (Enamine Formation) Step1->Step2 3 mol% Proline Step3 Step 3: Asymmetric Aldol Cyclization (Kinetic Resolution) Step2->Step3 20-24h, RT Step4 Step 4: Dehydration (-H2O) Step3->Step4 Product Product: Hajos-Parrish Ketone (>90% ee) Step4->Product

Caption: Workflow for the L-Proline catalyzed asymmetric Robinson Annulation.

Protocol B: Copper-Catalyzed Conjugate Addition

Setting chiral centers at the


-position of enones is difficult with standard Grignard reagents (which prefer 1,2-addition). Using a Copper(I) catalyst with a chiral ligand directs the nucleophile to the 1,4-position with high enantioselectivity.[5]

Application: Synthesis of prostaglandins and functionalized terpenes.

Experimental Protocol

Reaction: 1,4-Addition of Ethylmagnesium Bromide to Cyclohexenone. Catalyst System: CuCl / Taniaphos or Josiphos ligand.

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve CuCl (1.2 mg, 0.012 mmol) and the Chiral Ferrocenyl Ligand (e.g., Taniaphos, 0.015 mmol) in anhydrous

    
    -Butyl methyl ether (MTBE) (2.5 mL). Stir for 20 mins.
    
  • Substrate Addition: Add 2-Cyclohexen-1-one (0.25 mmol) to the mixture.

  • Nucleophile Addition: Cool to -78°C. Add EtMgBr (0.30 mmol, 1.2 eq) dropwise over 10 minutes.

    • Causality: Low temperature prevents uncatalyzed background 1,2-addition.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Add saturated aqueous NH4Cl solution.

  • Workup: Extract with ether, dry over Na2SO4, and concentrate.

Data Summary: Ligand Efficiency

Ligand TypeYield (%)Regioselectivity (1,4 vs 1,[5][6]2)Enantiomeric Excess (ee)
Taniaphos 94%>99:196%
Josiphos 90%>95:590%
BINAP 65%80:2045%

Protocol C: The Nazarov Cyclization[7]

This reaction converts divinyl ketones (often generated in situ from enones) into cyclopentenones.[7] It is a 4


-electrocyclization essential for synthesizing the core of many alkaloids and trichothecenes.

Protocol (Lewis Acid Catalyzed):

  • Substrate: Divinyl ketone precursor.

  • Reagent:

    
     (1.1 eq) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM), 0°C.

  • Mechanism: The Lewis acid coordinates to the ketone oxygen, lowering the LUMO and triggering the conrotatory ring closure.

  • Stopping Criteria: Monitor by TLC for the disappearance of the UV-active divinyl ketone spot and appearance of the more polar cyclopentenone.

References

  • Hajos, Z. G., & Parrish, D. R. (1974).[2][8][9] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.[9]

  • López, F., Minnaard, A. J., & Feringa, B. L. (2007). Catalytic Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones.[4][5] Accounts of Chemical Research, 40(3), 179–188.

  • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[10][7][11] Recent advances.[1][3][4][10][7][12][13][14] Tetrahedron, 61(32), 7577–7606.

  • Trost, B. M. (1983). Selectivity: A Key to Synthetic Efficiency. Science, 219(4582), 245-250.

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.[3] Nature, 455, 304–308.

Sources

Precision Antioxidant Profiling of Novel Chalcone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide


-Unsaturated Ketones

Abstract

Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry due to their dual mechanism of antioxidant action: direct radical scavenging via phenolic hydroxyls and indirect upregulation of cytoprotective enzymes via the Nrf2 pathway.[1][2][3] However, their unique physicochemical properties—specifically their intrinsic yellow-orange pigmentation and lipophilicity—frequently lead to false positives in standard colorimetric assays. This guide provides optimized protocols to eliminate spectral interference and validate biological efficacy.

Part 1: The Chemical Screen (In Vitro)

The Challenge: Spectral Interference

Standard antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) rely on a color change from purple (517 nm) to yellow. Chalcones absorb strongly in the 300–450 nm range, with "tailing" absorbance often reaching 500 nm.

  • The Trap: A yellow chalcone added to purple DPPH may mask the endpoint, appearing "less active" than it is, or conversely, high concentrations may precipitate, scattering light and mimicking absorbance.

  • The Solution: The Corrected Absorbance Protocol (CAP) .

Protocol 1: Interference-Free DPPH Scavenging Assay

Objective: Determine IC50 values for radical scavenging while correcting for intrinsic compound color.

Reagents:

  • DPPH Stock: 0.2 mM in HPLC-grade Methanol (Freshly prepared, protect from light).

  • Chalcone Stock: 10 mM in DMSO (Do not use ethanol for the stock; chalcones may crash out upon dilution if not fully solubilized).

  • Positive Control: Ascorbic Acid or Trolox (10 mM in water).

Workflow: Perform the assay in a clear 96-well plate. For every concentration of chalcone, you need two parallel wells:

  • Reaction Well (A_rxn): Chalcone + DPPH

  • Color Blank Well (A_color): Chalcone + Pure Methanol

Step-by-Step:

  • Dilution: Prepare serial dilutions of the chalcone in methanol (range: 1 µM – 200 µM). Keep DMSO final concentration <1% to avoid solvent effects on DPPH kinetics.

  • Plating:

    • Add 100 µL of diluted Chalcone to Reaction Wells.

    • Add 100 µL of diluted Chalcone to Color Blank Wells.

    • Add 100 µL of Methanol to Control Wells (A_control).

  • Initiation:

    • Add 100 µL of DPPH solution to Reaction Wells and Control Wells.

    • Add 100 µL of Methanol to Color Blank Wells.

  • Incubation: Incubate in the dark at RT for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

Calculation:



Scientist's Note: If your chalcone has an electron-withdrawing group (e.g., nitro) on the B-ring, the reaction with DPPH may be slow. Extend incubation to 60 minutes to reach equilibrium.

Part 2: Cellular Validation (The Biological Context)

The Mechanism: Nrf2 Activation

Unlike simple phenols, chalcones act as Michael Acceptors .[4] They form covalent adducts with cysteine residues (specifically Cys151, Cys273, Cys288) on Keap1, preventing Nrf2 ubiquitination. This triggers Nrf2 translocation to the nucleus and upregulation of HO-1 and NQO1.

Protocol 2: Intracellular ROS Inhibition (DCFH-DA Assay)

Objective: Quantify the ability of the chalcone to prevent oxidative stress in live cells.

Critical Constraint: Chalcones are lipophilic. In aqueous media, they may aggregate.

  • Limit DMSO: Final concentration must be

    
     to prevent cytotoxicity.
    
  • Wash Steps: Essential to remove extracellular chalcone which might quench fluorescence externally.

Reagents:

  • Cell Line: RAW 264.7 (Macrophages) or HaCaT (Keratinocytes).

  • Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate), 10 mM stock in DMSO.

  • Stressor:

    
     (Hydrogen Peroxide) or TBHP (tert-Butyl hydroperoxide).
    

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in a black 96-well plate with clear bottoms. Incubate 24h.
    
  • Pre-treatment: Treat cells with Chalcone (0.5 – 10 µM) for 12–24 hours .

    • Why? Direct scavenging is fast, but Nrf2 upregulation takes time. A 12h incubation captures both mechanisms.

  • Loading: Remove media. Wash 1x with PBS. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C.

  • Washing: Remove DCFH-DA. Wash 2x with PBS to remove extracellular probe.

  • Stress Induction: Add 100 µM

    
     in PBS.
    
  • Kinetics: Immediately read fluorescence (Ex/Em: 485/535 nm) every 5 mins for 1 hour.

Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence kinetics.



Part 3: Structure-Activity Relationship (SAR) Summary

The following table summarizes how specific substitutions on the chalcone backbone influence antioxidant potency, based on current literature consensus.

Substituent LocationFunctional GroupEffect on ActivityMechanism
Ring B (Para) -OH (Hydroxyl)High Increase Facilitates Hydrogen Atom Transfer (HAT). Forms stable phenoxy radical.
Ring B (Meta/Para) -OCH

(Methoxy)
Moderate Increase Electron-donating group stabilizes the radical via resonance.
Ring A -OH (2'-position)Variable Can form intramolecular H-bond with carbonyl, reducing radical scavenging but enhancing metabolic stability.

-Linker
Double BondEssential Maintains planarity for conjugation; essential for Michael addition (Nrf2 activation).
Ring B -Cl / -Br (Halogen)Decrease Electron-withdrawing groups destabilize the radical intermediate.

Part 4: Visualizing the Workflow & Mechanism

Figure 1: Optimized Screening Workflow

This diagram illustrates the decision matrix for evaluating novel chalcones, prioritizing solubility and interference checks.

Chalcone_Workflow Start Novel Chalcone Synthesis Solubility Solubility Check (DMSO Stock) Start->Solubility Chem_Screen Chemical Screen (DPPH/ABTS) Solubility->Chem_Screen Interference Color Interference? Chem_Screen->Interference Corrected_Assay Run CAP Protocol (Blank Subtraction) Interference->Corrected_Assay Yes (Yellow/Orange) Standard_Assay Standard Protocol Interference->Standard_Assay No (Colorless) Cellular Cellular Validation (DCFH-DA) Corrected_Assay->Cellular Standard_Assay->Cellular Mechanism Mechanistic Check (Western Blot: Nrf2/HO-1) Cellular->Mechanism

Caption: Step-wise validation pipeline for chalcones, emphasizing the "Corrected Absorbance Protocol" (CAP) to mitigate spectral interference.

Figure 2: The Nrf2 Activation Pathway

Chalcones act as "soft electrophiles," modifying Keap1 to release Nrf2.

Nrf2_Pathway Chalcone Chalcone (Michael Acceptor) Keap1_Complex Keap1-Nrf2 Complex (Cytosol) Chalcone->Keap1_Complex Electrophilic Attack (Cys151/273) Keap1_Mod Modified Keap1 (Cys-Adduct) Keap1_Complex->Keap1_Mod Dissociation Nrf2_Free Free Nrf2 Keap1_Complex->Nrf2_Free Release Nucleus Nucleus Translocation Nrf2_Free->Nucleus ARE ARE Promoter Nucleus->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Mechanism of Action: Chalcones induce antioxidant gene expression via Michael addition to Keap1 sensor cysteines.[4]

References

  • Singh, P., et al. (2014).[5] "Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues." Chemistry Central Journal.

  • Bale, A.T., et al. (2023).[6] "Radical (DPPH and ABTS) scavenging activities of chalcones."[6][7][8] ResearchGate.

  • Kachadourian, R., et al. (2010). "The Nrf2-Keap1 pathway as a target for chalcones." Free Radical Biology and Medicine.

  • Zheng, H., et al. (2023). "Structure–Activity Relationship Studies of Chalcones... Potency and Selectivity Optimization." International Journal of Molecular Sciences.

  • Bioquochem. (n.d.). "DCFH-DA Probe | Intracellular ROS Assay Protocol."

Sources

Advanced Derivatization Strategies for Ketone Screening in Biological Matrices

[1]

Abstract

Ketones act as critical pharmacophores in drug development and pivotal intermediates in metabolic pathways (e.g., neurosteroids, keto-acids).[1] However, their native physicochemical properties—neutral polarity and lack of ionizable sites—often result in poor sensitivity during high-throughput screening (HTS) and LC-MS analysis. This Application Note details the chemical rationale and execution of derivatization strategies that transform "silent" ketones into highly detectable analytes. We focus on charge-tagging (Girard’s Reagents) for Mass Spectrometry and fluorogenic tagging (Dansylhydrazine) for multi-mode detection.

The Chemistry of Detection: Why Derivatize?

In biological screening, native ketones present a "Detectability Gap" :

  • Poor Ionization: In Electrospray Ionization (ESI), ketones lack acidic or basic sites for efficient protonation/deprotonation, leading to low signal-to-noise ratios.

  • Lack of Chromophores: Aliphatic ketones do not absorb significantly in the UV/Vis range, making standard HPLC-UV screening impossible.

Reaction Mechanism: Acid-Catalyzed Schiff Base Formation

All protocols described herein rely on the nucleophilic attack of a hydrazine or hydroxylamine nitrogen on the carbonyl carbon. This reaction is acid-catalyzed.[2]

Key Mechanistic Steps:

  • Activation: Acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Attack: The nucleophilic amine attacks the carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond (hydrazone/imine).

Visualization: Reaction Mechanism

KetoneDerivatizationKetoneNative Ketone(R-C=O-R')ActivatedActivated Carbonyl(R-C=OH+-R')Ketone->ActivatedProtonationAcidH+ CatalystAcid->ActivatedIntermediateCarbinolamineIntermediateActivated->Intermediate+ Reagent(Nucleophilic Attack)ReagentHydrazine Reagent(H2N-NH-R'')Reagent->IntermediateWaterH2O (Eliminated)Intermediate->WaterProductStable Hydrazone(R-C=N-NH-R'')Intermediate->ProductDehydration

Caption: Acid-catalyzed conversion of a ketone to a stable hydrazone derivative. The elimination of water drives the equilibrium forward.

Reagent Selection Matrix

Select the reagent based on your detection platform and analyte hydrophobicity.

ReagentPrimary Detection ModeMechanism of EnhancementTarget Analytes
Girard's Reagent T (GT) LC-ESI-MS (+) Introduces a permanent quaternary ammonium charge.Steroids, Spironolactone, Lipid peroxidation products.
Dansylhydrazine (Dns-Hz) Fluorescence / LC-MS Introduces a fluorophore and a tertiary amine (protonatable).[3]Reducing sugars, Keto-steroids, Malondialdehyde (MDA).
2,4-DNPH UV/Vis (360 nm) Introduces a strong chromophore (dinitrophenyl).Environmental aldehydes, simple aliphatic ketones.
2-Hydrazinoquinoline (HQ) LC-MS / UV High proton affinity quinoline ring enhances ionization.Keto-acids (e.g., in diabetic ketoacidosis).

Experimental Protocols

Protocol A: LC-MS Screening using Girard's Reagent T (GT)

Purpose: To introduce a permanent positive charge for ultra-sensitive ESI(+) MS detection. Ideal for steroid profiling and drug metabolite screening.

Materials:

  • Girard’s Reagent T (Chloride salt).

  • Solvent: Methanol (MeOH) or Acetonitrile (ACN).

  • Catalyst: Glacial Acetic Acid.

  • Quenching Agent: Water or weak buffer.

Workflow:

  • Sample Preparation:

    • Extract biological sample (plasma/tissue) using protein precipitation (e.g., 80% MeOH).

    • Evaporate supernatant to dryness under nitrogen.[4]

  • Derivatization Cocktail:

    • Prepare a 10 mg/mL solution of Girard’s Reagent T in MeOH containing 10% Glacial Acetic Acid .

    • Note: The high acid content catalyzes the reaction and ensures the reagent remains soluble.

  • Reaction:

    • Reconstitute the dried sample residue in 100 µL of the Derivatization Cocktail.

    • Vortex for 30 seconds.

    • Incubate at 60°C for 60 minutes . (Alternatively: Room temperature for 12 hours for thermally labile compounds).

  • Quenching & Cleanup:

    • Add 100 µL of 50% aqueous MeOH to quench the reaction (excess water shifts equilibrium, but hydrazones are generally stable).

    • Optional: For trace analysis, perform Solid Phase Extraction (SPE) to remove excess reagent, though GT excess often elutes in the void volume due to high polarity.

  • Analysis:

    • Inject directly into LC-MS/MS.

    • Monitor: Look for the mass shift. The derivative mass =

      
       Da.
      
Protocol B: Dual-Mode Screening using Dansylhydrazine (Dns-Hz)

Purpose: For assays requiring both fluorescence quantification (e.g., plate readers) and structural confirmation via MS.

Materials:

  • Dansylhydrazine.[5][6]

  • Solvent: Acetonitrile (ACN).[7]

  • Catalyst: Trichloroacetic Acid (TCA) or Trifluoroacetic acid (TFA).

Workflow:

  • Reagent Preparation:

    • Stock Solution: 10 mM Dansylhydrazine in ACN.

    • Catalyst Solution: 1% TFA in ACN.

  • Reaction:

    • Mix 50 µL sample (in organic solvent) with 50 µL Dansylhydrazine stock and 10 µL Catalyst Solution .

    • Incubate at 60°C for 20-40 minutes .

  • Analysis:

    • Fluorescence: Excitation 340 nm / Emission 525 nm.

    • LC-MS: Monitor

      
       in positive mode. The tertiary amine on the dansyl group protonates easily. Mass shift = 
      
      
      Da.

Validation & Troubleshooting (Self-Validating Systems)

To ensure data integrity (Trustworthiness), every screening run must include:

  • The "Blank" Matrix: Biological matrices contain endogenous ketones (e.g., pyruvate, acetone). A "Reagent Blank" (Solvent + Reagent) and a "Matrix Blank" (Matrix + Reagent) are required to subtract this background.

  • Internal Standards (IS):

    • Use a stable isotope-labeled ketone (e.g., Testosterone-d3) added before derivatization.

    • The IS must undergo the same derivatization reaction to account for reaction efficiency variability.

  • Water Management:

    • Issue: Water is a product of the reaction. Excess water in the sample can drive the equilibrium backward (hydrolysis).

    • Solution: Perform reactions in anhydrous solvents (MeOH/ACN) or use a large excess of reagent (at least 50-fold molar excess) to drive kinetics forward.

Biological Workflow Diagram

Workflowcluster_DerivDerivatization StepSampleBiological Sample(Plasma/Urine)ExtractProtein Precipitation(MeOH/ACN)Sample->ExtractDryEvaporate to Dryness(N2 Stream)Extract->DryReagentAddAdd Reagent + Acid(GT or Dns-Hz)Dry->ReagentAddIncubateIncubate(60°C, 60 min)ReagentAdd->IncubateAnalysisLC-MS/MS Analysis(Targeted MRM)Incubate->Analysis

Caption: Standardized workflow for derivatization-based biological screening.

References

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry. [Link]

  • LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of Chromatography B. [Link]

  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Analytical Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: C14-KETONE-OPT-001 Subject: Yield Optimization & Troubleshooting for Claisen-Schmidt Condensation of Sterically Hindered Retinoid Intermediates Status: Resolved / Knowledge Base Article

Executive Summary

This guide addresses the synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (often referred to as the C14-Ketone in retinoid chemistry). This molecule is a critical intermediate for the production of second-generation retinoids like Etretinate and Acitretin .

The Core Challenge: The reaction involves a Claisen-Schmidt condensation between 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone . The primary difficulty arises from the 2,3,6-trimethyl substitution pattern , which creates significant steric hindrance around the aldehyde carbonyl, reducing its electrophilicity. This often leads to low conversion rates or competition from acetone self-condensation (mesityl oxide formation).

The "Golden Path" Protocol

Based on industrial optimization parameters (Hoffmann-La Roche / Generic API Standards).

Reaction Scheme

The synthesis relies on the base-catalyzed aldol condensation followed by in situ dehydration.[1][2]

ReactionScheme Aldehyde 4-Methoxy-2,3,6- trimethylbenzaldehyde Aldol Beta-Hydroxy Ketone Intermediate Aldehyde->Aldol + Enolate Acetone Acetone (Excess Solvent) Enolate Acetone Enolate (Active Species) Acetone->Enolate NaOH (aq) Product C14-Ketone (Target Enone) Aldol->Product - H2O (Heat)

Caption: Linear flow of the Claisen-Schmidt condensation. Note that the dehydration step (Aldol -> Product) is driven by heat and conjugation.

Optimized Methodology
ParameterSpecificationRationale
Stoichiometry Aldehyde : Acetone = 1 : 15 to 1 : 20 (molar)High excess acetone acts as solvent and suppresses "bis-aldol" formation (reaction on both sides of acetone).
Base Catalyst NaOH (aq) , 20-25% w/wStrong enough to generate enolate, but concentration controlled to limit polymerization.
Temperature 45°C – 50°C Higher than standard aldol (usually RT) to overcome steric hindrance at the 2,6-positions.
Addition Mode Gradual Base Addition Prevents rapid exotherm and localized hot-spots that favor acetone dimerization.

Step-by-Step Protocol:

  • Charge: Load 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) into the reactor.

  • Solvent: Add Acetone (approx. 12-15 vol relative to aldehyde mass). Stir to dissolve at 20–25°C.

  • Catalysis: Prepare an aqueous solution of NaOH (approx. 0.3–0.5 eq).

  • Reaction: Add the NaOH solution slowly over 30–60 minutes.

  • Ramp: Heat the mixture to 45–50°C and hold for 4–6 hours. Monitor by HPLC.

  • Quench: Cool to 20°C. Adjust pH to 4.5–5.5 using Acetic Acid. Crucial: Do not leave basic during workup to prevent retro-aldol.

  • Workup: Distill off excess acetone under reduced pressure. Extract the residue with Cyclohexane or Ethyl Acetate . Wash with water to neutral pH.

  • Crystallization: Concentrate organic layer. Recrystallize from Ethanol or Methanol/Water if necessary.

Troubleshooting Center

Issue 1: Low Yield (< 60%) with High Recovered Starting Material

Diagnosis: The steric bulk of the trimethyl ring is preventing nucleophilic attack.

  • Root Cause A: Temperature too low. Standard aldol conditions (RT) are insufficient for this hindered substrate.

  • Root Cause B: Insufficient Enolate. Acetone self-condensation is consuming the base.

Corrective Action:

  • Increase reaction temperature to 50°C (do not exceed 55°C to avoid polymerization).

  • Increase the Acetone:Aldehyde ratio . Pushing the equilibrium requires overwhelming the aldehyde with enolate.

  • Check Water Content: Ensure the acetone is relatively dry before starting; too much water inhibits enolate formation initially.

Issue 2: Presence of "Mesityl Oxide" Impurity

Diagnosis: Acetone is reacting with itself rather than the aldehyde.

  • Root Cause: Base concentration is too high localized during addition, or temperature ramp was too fast.

Corrective Action:

  • Dilute the Base: Use a more dilute NaOH solution and add it slower.

  • Staging: Stir the aldehyde and acetone before adding any base. Never add acetone to a premixed aldehyde/base mixture.

Issue 3: Product is an Oily Residue (Failure to Crystallize)

Diagnosis: Presence of the cis (Z) isomer or retained solvent/impurities.

  • Root Cause: The dehydration step can produce E/Z mixtures. The E-isomer is the crystalline thermodynamic product.

Corrective Action:

  • Isomerization: Reflux the crude oil in ethanol with a catalytic amount of acid (e.g., p-TsOH) or iodine to drive the Z isomer to the E form.

  • Seeding: If available, use a seed crystal of pure C14-ketone during the cooling phase of recrystallization.

Logic & Workflow Visualization

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Conversion IssueType->LowYield Impurity High Impurities IssueType->Impurity Oil Oily Product IssueType->Oil TempCheck Is Temp > 45°C? LowYield->TempCheck Mesityl Mesityl Oxide Present? Impurity->Mesityl IsomerCheck Check E/Z Ratio Oil->IsomerCheck IncreaseTemp Increase Temp to 50°C TempCheck->IncreaseTemp No CheckWater Check Acetone Water Content TempCheck->CheckWater Yes SlowAdd Slow Down NaOH Addition Mesityl->SlowAdd Yes BisAldol Bis-Aldol Present? Mesityl->BisAldol No MoreAcetone Increase Acetone Excess BisAldol->MoreAcetone Yes Reflux Acid Catalyzed Isomerization IsomerCheck->Reflux High Z-content

Caption: Decision matrix for diagnosing yield and purity issues in C14-Ketone synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use KOH instead of NaOH? A: Yes, KOH in Ethanol is a viable alternative, often yielding faster rates. However, NaOH/Water/Acetone is preferred for industrial scalability due to cost and easier waste management. If switching to KOH, monitor for increased side-reactions (polymerization) due to higher basicity.

Q: Why do we acidify to pH 4.5-5.5 before distillation? A: The aldol reaction is reversible. If you heat the mixture to distill acetone while it is still basic, the equilibrium can shift back to the starting materials (Retro-Aldol), drastically reducing yield. Acidification "freezes" the equilibrium.

Q: My HPLC shows a peak at RRT 0.9. What is it? A: This is likely the intermediate beta-hydroxy ketone (aldol adduct) that failed to dehydrate.

  • Fix: Extend the reaction time at 50°C. If it persists, a brief reflux with trace acid (HCl) during workup will force dehydration to the enone.

Q: Is this reaction sensitive to oxygen? A: Generally, no. However, the aldehyde (4-methoxy-2,3,6-trimethylbenzaldehyde) can oxidize to the corresponding benzoic acid if left exposed to air for long periods. Ensure your starting material is high quality (>98%).

References

  • Process for the preparation of 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one. Source: ChemicalBook / Vertex Data. Context: General procedure using Acetone (excess) and NaOH at 45-50°C. URL:

  • Synthesis of Etretinate Intermediates (Patent Literature). Source: CN101747194A (Google Patents). Context: Describes the reaction of substituted benzaldehydes with ketones in basic media for retinoid synthesis. URL:

  • Claisen-Schmidt Condensation Mechanisms. Source: U.S. National Institutes of Health (PMC). Context: Mechanistic insights into base-catalyzed aldol condensations of aromatic aldehydes.[2] URL:

Sources

purification of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one Ticket ID: PUR-ENO-236 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

User Context: You are synthesizing 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (often an intermediate for retinoid/carotenoid analogs) via an Aldol condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde with acetone.

The Problem: This specific compound presents unique purification challenges compared to simple chalcones.[1] The 2,3,6-trimethyl substitution pattern creates significant steric bulk, forcing the side chain out of planarity.[1] This results in:

  • Low Melting Point: (~64–66 °C), making the compound prone to "oiling out" rather than crystallizing.[1]

  • Stubborn Impurities: The starting aldehyde is sterically hindered, often leading to incomplete conversion.[1] Furthermore, its polarity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is frustratingly similar to the product.
    
Purification Decision Matrix

Before proceeding, identify your crude material's state to select the correct workflow.[1][2]

Purification_Decision_Tree Start Crude Reaction Mixture State_Check State of Crude Material? Start->State_Check Solid Solid / Semi-Solid Precipitate State_Check->Solid Crystalline Oil Viscous Oil / Gum State_Check->Oil Sticky/Gummy Recryst Protocol A: Recrystallization (MeOH/Water) Solid->Recryst Trituration Protocol B: Trituration (Cold Pentane/Hexane) Oil->Trituration Trituration->Solid Success Column Protocol C: Flash Chromatography (Buffered Silica) Trituration->Column Fails to Solidify

Figure 1: Decision tree for selecting the optimal purification strategy based on the physical state of the crude isolate.

Protocol A: Selective Recrystallization (The Gold Standard)[1]

Applicability: Use this if your crude material is a solid or a semi-solid paste.[1] Mechanism: The 2,3,6-trimethyl group makes the molecule lipophilic.[1] Alcohol/water systems exploit the steep solubility curve of methyl ketones.[1]

The Solvent System
  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Anti-Solvent: Water (H₂O).[1]

Step-by-Step Methodology
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling MeOH needed to dissolve the solid completely.

    • Critical Note: Do not use excess solvent.[1][3] If it doesn't dissolve in 5 volumes of hot MeOH, you may have inorganic salts (filter these out hot).[1]

  • The "Cloud Point": Once dissolved, remove from heat.[1] While still hot, add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add just enough hot MeOH (1-2 mL) to make the solution clear again.

  • Controlled Cooling (Crucial):

    • Allow the flask to cool to room temperature slowly (wrap in a towel).

    • Troubleshooting: If an oil separates at the bottom ("oiling out"), vigorous stirring or scratching the glass with a rod is required to induce nucleation.[1]

  • Harvest: Cool to 0–4 °C in a fridge for 4 hours. Filter the pale yellow crystals and wash with cold 50% MeOH/Water.[1]

Expected Yield: 80–85% recovery.[1] Melting Point Target: 64–66 °C [1].[1]

Protocol B: Flash Chromatography (The Polishing Step)[1]

Applicability: Use this if the crude is a persistent oil or if TLC shows significant unreacted aldehyde ( >5%).[1] Risk Factor: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-unsaturated ketones are acid-sensitive. Silica gel is slightly acidic and can catalyze isomerization or polymerization.[1]
Column Parameters
ParameterSpecificationReason
Stationary Phase Silica Gel (230–400 mesh)Standard resolution.[1]
Mobile Phase A Hexane (or Cyclohexane)Non-polar carrier.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
Buffer Additive 1% Triethylamine (Et₃N)MANDATORY. Neutralizes silica acidity to prevent decomposition.[1]
Loading Dry load on CelitePrevents "streaking" of the oily crude.[1]
Gradient Strategy
  • Equilibration: Flush column with 98:2 Hexane:EtOAc (+1% Et₃N).[1]

  • Elution:

    • 0–10% EtOAc: Elutes non-polar impurities (terpenes, dimers).[1]

    • 10–15% EtOAc: Elutes Unreacted Aldehyde (Watch closely; it runs just ahead of the product).[1]

    • 20–25% EtOAc: Elutes Target Enone .

  • Monitoring: The product is UV active (strong absorbance at 254 nm due to conjugation).[1]

Troubleshooting & FAQs

Issue 1: "I cannot separate the starting aldehyde from the product."

Diagnosis: The 4-methoxy-2,3,6-trimethylbenzaldehyde has a very similar polarity to the ketone product. Resolution:

  • Chemical Scavenging (Not Bisulfite): Standard advice suggests washing with sodium bisulfite to remove aldehydes.[1] However , the 2,6-dimethyl substitution on your aldehyde creates too much steric hindrance for bisulfite adduct formation.[1] It will likely fail.

  • Vacuum Distillation (Kugelrohr): The aldehyde has a lower boiling point than the product.[1] If you have <10% aldehyde, heat the crude oil under high vacuum (0.1 mmHg) at 100–120 °C. The aldehyde will sublime/distill off, leaving the heavier enone behind.[1]

Issue 2: "The product oils out during recrystallization."

Diagnosis: The melting point is low (64°C), and impurities depress this further.[1] Resolution:

  • Seeding: Keep a tiny crystal from a previous successful batch.[1] Add it when the solution reaches room temperature.[1]

  • Trituration: If it oils out, decant the solvent.[1] Add cold Pentane or Hexane to the oil and sonicate.[1] This often forces the oil to snap into a solid lattice.

Issue 3: "My product turned brown on the column."

Diagnosis: Acid-catalyzed polymerization on the silica surface.[1] Resolution: You likely forgot the base buffer. Repack the column and ensure 1% Triethylamine is added to the mobile phase during equilibration.

Reaction Pathway & Impurity Logic

Understanding the reaction helps predict impurities.[1]

Reaction_Pathway Aldehyde 4-Methoxy-2,3,6- trimethylbenzaldehyde Enolate Enolate Intermediate Aldehyde->Enolate NaOH/H2O Impurity1 Impurity A: Unreacted Aldehyde (Steric hindrance) Aldehyde->Impurity1 Incomplete Conversion Acetone Acetone (Excess) Acetone->Enolate Impurity2 Impurity B: Mesityl Oxide (Acetone dimer) Acetone->Impurity2 Self-Condensation Product Target Enone (Solid, MP 64°C) Enolate->Product -H2O

Figure 2: Synthesis pathway showing the origin of the primary impurities (A and B)[1] relative to the target product.

References

  • National Institutes of Health (NIH). (2012).[1] (E)-4-(4-Methoxyphenyl)but-3-en-2-one Crystal Structure. PMC3295325.[1] Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Purification of alpha,beta-unsaturated ketones. Retrieved January 28, 2026, from [Link][1]

Sources

Technical Support Center: Enone Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in


-Unsaturated Ketone (Enone) Synthesis
Audience:  Medicinal Chemists, Process Chemists, and Graduate Researchers

Introduction: The "Yield-Killers" of Enone Synthesis

Synthesizing enones is a cornerstone of organic chemistry, yet it is plagued by three distinct failure modes: thermodynamic reversibility (Aldol), steric hindrance (Olefination), and product instability (Polymerization/Michael addition).

This guide does not provide generic recipes. It provides a diagnostic framework to identify why your specific substrate is failing and prescribes the exact protocol adjustment to fix it.

Module 1: The Aldol Condensation

Diagnosis: Reaction stalls at the


-hydroxy ketone or reverts to starting material.[1][2][3]
The Core Problem: The Retro-Aldol Trap

The aldol reaction is an equilibrium.[3] The formation of the


-hydroxy ketone is often reversible.[1][2] If the subsequent dehydration step (elimination of water) is slow, the basic conditions will catalyze the retro-aldol  reaction, cleaving your intermediate back to the starting aldehyde and ketone.
Troubleshooting Guide

Q: I see the intermediate (


-hydroxy ketone) by TLC/LCMS, but conversion to the enone is 

. Heating destroys the material. What do I do?

A: You are stuck in the "Aldol Purgatory." The elimination of the hydroxyl group is the rate-determining step.

  • The Fix (Two-Step Protocol): Stop trying to do it in one pot.

    • Isolate the

      
      -hydroxy ketone (quench at 
      
      
      
      with sat.
      
      
      ).[3][4]
    • Perform a dedicated acid-catalyzed elimination.

    • Protocol: Dissolve the intermediate in

      
       or Benzene. Add 
      
      
      
      -TsOH (10 mol%). If the substrate is acid-sensitive, use MsCl/Et3N (Mesylation followed by elimination) which proceeds at
      
      
      .

Q: My yield is low because I recover starting material, even after long reaction times.

A: This is classic retro-aldol dominance.

  • Thermodynamic Fix: You must remove water to drive the equilibrium. Use a Dean-Stark trap with Toluene reflux.

  • Kinetic Fix (The "Nuclear" Option): Switch to a Directed Aldol .[3]

    • Use LDA (Lithium Diisopropylamide) at

      
       to quantitatively form the enolate of the ketone first.
      
    • Add the aldehyde slowly.

    • Trap as the silyl enol ether if necessary, or quench and dehydrate separately.

Decision Logic: Aldol Optimization

AldolTroubleshooting Start Problem: Low Yield in Aldol CheckInter Is Beta-Hydroxy Ketone Visible? Start->CheckInter Yes Yes, but doesn't eliminate CheckInter->Yes Stalled No No, mostly SM recovered CheckInter->No Reversible Step1 Isolate Intermediate Yes->Step1 Retro Retro-Aldol is Dominant No->Retro Step2 Chemical Dehydration (MsCl/Et3N or pTsOH) Step1->Step2 Sol1 Use LDA (-78°C) (Kinetic Control) Retro->Sol1 Sol2 Mukaiyama Aldol (Lewis Acid Catalysis) Retro->Sol2

Figure 1: Diagnostic workflow for Aldol Condensation failures. Distinguishing between dehydration failure and retro-aldol reversion is critical.

Module 2: Horner-Wadsworth-Emmons (HWE)

Diagnosis: Low conversion with base-sensitive or sterically hindered substrates.

The Core Problem: Base Sensitivity & pKa Mismatch

Standard HWE conditions (NaH/THF) are harsh. Strong bases can cause epimerization of chiral centers or polymerization of the newly formed enone. Furthermore, bulky phosphonates react sluggishly with hindered ketones.

Troubleshooting Guide

Q: My substrate decomposes/polymerizes under NaH conditions. How do I get the enone gently?

A: Switch immediately to the Masamune-Roush conditions .

  • The Science: This protocol uses LiCl and DBU (or DIPEA). The

    
     ion chelates the phosphonate oxygens, significantly increasing the acidity of the 
    
    
    
    -proton. This allows the reaction to proceed with a weak base (DBU) at room temperature.
  • Protocol (Masamune-Roush):

    • Suspend

      
       (dry, 1.2 equiv) in MeCN or THF.
      
    • Add the phosphonate (1.2 equiv) and DBU (1.5 equiv). Stir 15 min.

    • Add the aldehyde/ketone.[5][6]

    • Note:

      
       must be anhydrous. Flame-dry it under vacuum before use.
      

Q: I am getting low E/Z selectivity (poor yield of the desired isomer).

A:

  • For E-Enones (Trans): Ensure you are using a stabilized ylide (phosphonate ester) and thermodynamic conditions (LiCl/DBU or NaH).

  • For Z-Enones (Cis): You must switch reagents. Use the Still-Gennari phosphonate (trifluoroethyl phosphonate). The electron-withdrawing fluorines accelerate the elimination of the oxaphosphetane intermediate, kinetically trapping the Z-isomer.

Comparative Data: Base Conditions for HWE

ConditionBase StrengthSubstrate ToleranceYield RiskBest For
NaH / THF HighLow (No base-sensitive groups)PolymerizationSimple, robust substrates
LiHMDS / -78°C Very HighModerate (Kinetic control)Over-reactionPreventing side-reactions
LiCl / DBU Mild High (Chiral centers safe) Slow reaction Complex/Fragile substrates
Ba(OH)2 (Solid) HeterogeneousHighIncomplete mixingSimple aldehydes

Module 3: Oxidative Synthesis (Allylic Alcohols)

Diagnosis: Over-oxidation to carboxylic acids or destruction of the double bond.

The Core Problem: "Wet" Oxidants

Using standard oxidants (Jones, KMnO4) on allylic alcohols often leads to cleavage of the double bond or over-oxidation. Manganese Dioxide (


)  is the gold standard, but it is notorious for variable activity.
Troubleshooting Guide

Q: I added 10 equivalents of


, but the reaction is stuck at 50% conversion after 24 hours. 

A: Your


 is "dead" (hydrated). Water blocks the active surface sites.
  • The Fix: You must use Activated

    
     .
    
  • Activation Protocol: Heat your commercial

    
     in an oven at 110–120°C for 12–24 hours  before use.
    
  • Solvent Tip: Perform the reaction in DCM or CHCl3 . Avoid polar solvents like MeOH, which compete for the catalyst surface.

Q:


 is too slow. What is a faster alternative that won't over-oxidize? 

A: Dess-Martin Periodinane (DMP) .

  • DMP is chemically neutral and works rapidly at room temperature. It will stop cleanly at the enone without touching the double bond or oxidizing to the acid.

  • Warning: DMP is more expensive and requires buffering (NaHCO3) if your substrate is extremely acid-sensitive.

Module 4: Isolation & Purification

Diagnosis: Product disappears on the silica column or polymerizes upon concentration.

The Core Problem: Michael Addition

Enones are excellent Michael acceptors .

  • On Silica: The slightly acidic nature of silica gel can catalyze the addition of water or methanol (if used in eluent) to the double bond.

  • In Flask: If free amines or thiols are present, they will attack the

    
    -position.
    
Troubleshooting Guide

Q: My crude NMR looks great, but after column chromatography, the enone signals are gone/messy.

A: Your product is decomposing on the silica.

  • Fix 1: Pre-treat your silica gel with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity.

  • Fix 2: Switch to Alumina (Neutral) stationary phase.

  • Fix 3: If the enone is volatile, do not rotovap to dryness. Keep it in solution and use it immediately in the next step.

Q: The product turns into an insoluble gum during concentration.

A: This is radical polymerization.

  • Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 0.1 mol%) to your collection flask before concentrating.

References

  • Masamune-Roush Conditions (HWE): Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 1984 , 25, 2183–2186.

  • Aldol Mechanism & Stereochemistry: Evans, D. A.; Nelson, J. V.; Taber, T. R. "Stereoselective Aldol Condensations." Topics in Stereochemistry, 1982 , 13, 1–115.

  • Activated MnO2 Preparation: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. "Manganese(IV) Oxide."[7] Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Still-Gennari Phosphonate (Z-Selective): Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 1983 , 24, 4405–4408.

Sources

Technical Guide: Purification Strategies for Aldehyde Removal from Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Carbonyl Conundrum: Introduction

In the synthesis of complex ketones—particularly in late-stage drug development—aldehyde impurities are a persistent adversary. They often arise from the incomplete oxidation of primary/secondary diol mixtures or as byproducts of ozonolysis.

The Problem: Standard purification methods (flash chromatography, distillation) often fail because aldehydes and ketones share similar polarity (dipole moments) and boiling points. The Solution: We must exploit the subtle differences in steric hindrance and redox potential between the formyl group (-CHO) and the keto group (-C=O).

This guide outlines three field-proven protocols, ranked from "Bulk Cleanup" to "High-Precision Scavenging."

Method A: The "Steric Gate" (Bisulfite Adducts)

Best For: Large-scale removal (>5g) of unhindered aldehydes from bulky ketones. Mechanism: Nucleophilic attack of the bisulfite ion on the carbonyl carbon. Aldehydes, being sterically accessible, react 100x faster than most ketones to form water-soluble sulfonate salts.

The Protocol

Reagents:

  • Sodium Bisulfite (NaHSO₃), Saturated Aqueous Solution.[1]

  • Solvent: Methanol (essential for phase transfer).

Step-by-Step Workflow:

  • Dilution: Dissolve your crude ketone mixture in a water-miscible solvent (Methanol or Ethanol) at a ratio of 1:5 (v/v). Do not use pure ethyl acetate or ether yet; the adduct needs a polar environment to form.

  • Addition: Add 1.5 equivalents (relative to the estimated aldehyde impurity) of saturated aqueous NaHSO₃.

  • Agitation: Stir vigorously for 30–60 minutes.

    • Observation: A white precipitate (the bisulfite adduct) may form. This is good.

  • Partition: Dilute the reaction mixture with water and extract with a non-polar solvent (Dichloromethane or Hexanes).

    • The Aldehyde is now trapped in the aqueous phase as the bisulfite adduct.

    • The Ketone remains in the organic phase.

  • Wash & Dry: Wash the organic phase with brine, dry over MgSO₄, and concentrate.

Visualization: The Bisulfite Partition Logic

BisulfiteExtraction Start Crude Mixture (Ketone + Aldehyde) Step1 Add MeOH + Sat. NaHSO3 Stir 30 mins Start->Step1 Solubilization Step2 Add Water & DCM Phase Separation Step1->Step2 Adduct Formation AqPhase Aqueous Phase (Aldehyde-Bisulfite Adduct) Step2->AqPhase Polar Species OrgPhase Organic Phase (Purified Ketone) Step2->OrgPhase Non-polar Species Waste Discard to Aqueous Waste AqPhase->Waste Final Concentrate Pure Ketone OrgPhase->Final

Figure 1: The phase-separation logic of bisulfite extraction. The aldehyde is selectively pulled into the aqueous layer.

Critical Limitation (The "Methyl Ketone" Trap)

Warning: Methyl ketones (e.g., 2-butanone, acetophenone) are sterically small enough to react with bisulfite. If your target is a methyl ketone, do not use this method as you will lose significant yield to the aqueous phase [1].

Method B: The "Sniper" (Polymer-Supported Scavengers)

Best For: High-value intermediates, late-stage purification, and removing trace aldehydes (<2%) from methyl ketones. Mechanism: Solid-phase synthesis in reverse. A resin bead functionalized with a nucleophile (hydrazine or amine) covalently binds the aldehyde. You simply filter the bead away.

Recommended Resins
Resin TypeFunctional GroupReactivityBest Use Case
PS-TsNHNH₂ TosylhydrazineHighForms stable hydrazones. Best for general aldehyde removal.
PS-Benzaldehyde BenzaldehydeModerateUsed to scavenge excess amines (inverse scenario).
PS-Trisamine Primary AmineHighForms imines (Schiff bases). Good, but imines can hydrolyze if wet.
The Protocol
  • Equilibration: Swell the resin (approx. 3–5 equivalents relative to impurity) in your reaction solvent (DCM or THF) for 15 minutes.

  • Scavenging: Add the crude ketone solution to the resin slurry.

  • Incubation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours at room temperature [2].

    • Tip: Add a catalytic amount of Acetic Acid (1%) to accelerate imine/hydrazone formation.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Result: The filtrate contains your pure ketone. The aldehyde is chemically bound to the beads in the filter.

Method C: The "Chemical Sledgehammer" (Selective Oxidation)

Best For: When physical separation fails and the ketone is chemically robust. Concept: Convert the aldehyde impurity into a Carboxylic Acid. Acids are easily removed by washing with weak base (saturated NaHCO₃), while the ketone remains neutral.

The Pinnick Oxidation (Modified)

While Jones reagent is too harsh (risking Baeyer-Villiger oxidation of the ketone), the Pinnick Oxidation is remarkably selective for aldehydes [3].

Protocol:

  • Dissolve mixture in t-Butanol/Water (5:1).

  • Add 2-Methyl-2-butene (scavenger for HOCl).

  • Add Sodium Chlorite (NaClO₂) and NaH₂PO₄ (buffer).

  • Monitor by TLC. The aldehyde converts to the carboxylic acid within 1-2 hours.

  • Workup: Basify with 1M NaOH (acid moves to aqueous), extract ketone with Ethyl Acetate.

Decision Matrix: Choosing Your Method

DecisionMatrix Start Impurity Analysis: Aldehyde in Ketone Q1 Is the target a Methyl Ketone? Start->Q1 Q2 Impurity Level? Q1->Q2 Yes (Methyl Ketone) Bisulfite Method A: Bisulfite Wash Q1->Bisulfite No (Bulky Ketone) Scavenger Method B: Resin Scavenger Q2->Scavenger Low (<5%) Oxidation Method C: Pinnick Oxidation Q2->Oxidation High (>5%)

Figure 2: Decision tree for selecting the appropriate purification technique based on substrate structure and impurity load.

Troubleshooting & FAQ

Q: I used the Bisulfite method on my cyclohexanone derivative, and my yield dropped by 40%. Why? A: Cyclohexanone is relatively unhindered. While less reactive than aldehydes, it will form adducts with bisulfite if the exposure time is too long or the concentration too high. Fix: Use Method B (Resin Scavenger) for cyclic ketones, or limit Bisulfite contact time to <10 minutes.

Q: The Scavenger Resin isn't working; the aldehyde peak persists in NMR. A: Two common causes:

  • Solvent incompatibility: Resins need to swell to expose active sites. If using Hexanes or Ether, the resin collapses. Switch to DCM or THF.

  • Kinetics: Schiff base formation is slow without acid catalysis. Add 1-2 drops of Glacial Acetic Acid to the mixture.

Q: Can I use Tollen's Reagent (Silver Mirror) for purification? A: Technically yes, but it is dangerous on a large scale (explosive fulminates can form) and expensive. Use Silver(I) Oxide (Ag₂O) as a safer solid-phase alternative if you prefer silver chemistry [4].

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source: JoVE / PMC. URL:[Link]

  • Oxidation of Aldehydes and Ketones (Pinnick/Tollens Context). Source: Chemistry LibreTexts. URL:[Link]

  • Silver-Catalyzed Oxidation of Aldehydes. Source: ResearchGate (Synlett/Thieme). URL:[Link]

Sources

stability issues of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Topic: Stability issues of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in solution Audience: Researchers, Scientists, and Drug Development Professionals CAS Registry Number: 54757-47-0[1]

Part 1: Executive Stability Overview

Current Status:


Criticality Level: 

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is a sterically congested


-unsaturated ketone. Unlike simple chalcones, the presence of three methyl groups (positions 2, 3, and 6) on the aromatic ring introduces significant steric strain and electron-donating character. This unique architecture dictates its stability profile:
  • Photochemical Instability: The enone moiety is prone to

    
     photoisomerization and [2+2] photocycloaddition (dimerization) upon UV exposure.
    
  • Oxidative Susceptibility: The electron-rich 2,3,6-trimethyl-4-methoxyphenyl ring mimics the substructure of tocopherols (Vitamin E), making it highly susceptible to oxidative degradation (quinone formation) in aerobic conditions.

  • Steric Shielding: The ortho-methyl groups (2,6-positions) twist the aromatic ring out of planarity with the enone system, reducing conjugation but also providing steric protection against nucleophilic attack (Michael addition) at the

    
    -carbon.
    

Part 2: Diagnostic & Troubleshooting Guide (Q&A)

Q1: My clear stock solution turned yellow/brown after 48 hours at room temperature. What happened?

Diagnosis: Oxidative Degradation & Polymerization. The "yellowing" is a classic signature of oxidation products. The 2,3,6-trimethyl-4-methoxyphenyl moiety is extremely electron-rich. In the presence of dissolved oxygen and light, it can undergo oxidation to form quinoid species (e.g., substituted benzoquinones). Additionally, trace radical initiators (peroxides in ethers/solvents) can trigger oligomerization of the enone double bond.

Corrective Action:

  • Immediate: Discard the solution if purity is critical (

    
     degradation).
    
  • Prevention: Degas all solvents with Argon or Nitrogen prior to dissolution. Store solutions under an inert headspace.[2] Add an antioxidant like BHT (Butylated Hydroxytoluene) (0.1% w/w) if the downstream application permits.

Q2: I observe a "split" peak or a new shoulder in my HPLC chromatogram after leaving the sample on the autosampler tray.

Diagnosis:


 Photoisomerization. 
The synthetic product is typically the thermodynamically stable 

-isomer. Exposure to ambient laboratory light (fluorescent UV) excites the

transition, causing rotation around the C=C double bond to the less stable

-isomer. The steric clash between the carbonyl group and the 2,6-dimethyl groups in the

-isomer makes it distinct chromatographically.

Corrective Action:

  • Verification: Check the UV spectrum of the new peak. Isomers typically have identical mass (LC-MS) but slightly shifted

    
     due to changes in planarity/conjugation.
    
  • Protocol Change: Use amber glass vials exclusively. If using clear vials, wrap them in aluminum foil. Set the autosampler temperature to 4°C to slow thermal equilibration.

Q3: Can I store this compound in Methanol or Ethanol for long-term libraries?

Diagnosis: Risk of Michael Addition (Solvolysis). While the 2,6-methyl groups provide steric hindrance, the


-carbon remains electrophilic. Over long periods (weeks/months), protic nucleophilic solvents like methanol can slowly attack the 

-position via Michael addition, especially if the solution is slightly basic (pH > 7.5) or acidic.[2]

Recommendation:

  • Preferred Solvents: Anhydrous DMSO or Acetonitrile (ACN) are superior for stability.

  • Avoid: Alcohols (MeOH, EtOH) for storage

    
     week. Avoid ethers (THF) unless stabilized, as they form peroxides that trigger oxidation.
    

Q4: The compound precipitated out of my aqueous buffer during a biological assay.

Diagnosis: Hydrophobic Aggregation. The trimethyl and methoxy groups make this molecule highly lipophilic (LogP


 3.2 - 3.5). It has negligible solubility in water.[3]

Troubleshooting:

  • Solubility Limit: Ensure the final concentration of organic co-solvent (e.g., DMSO) is sufficient (typically 0.1% - 1.0%).

  • Formulation: For animal studies, use formulation vehicles like corn oil, cyclodextrins (HP-

    
    -CD), or PEG-400 rather than simple aqueous buffers.
    

Part 3: Deep Dive – Mechanistic Stability Logic

The following diagram illustrates the competing degradation pathways driven by the molecule's specific electronic and steric environment.

StabilityPathways Compound 4-(4-Methoxy-2,3,6-trimethylphenyl) but-3-en-2-one (Active E-Isomer) Z_Isomer (Z)-Isomer (Sterically Strained) Compound->Z_Isomer Photoisomerization (Fast) Dimer [2+2] Cyclodimer (Precipitate) Compound->Dimer High Conc. + UV Quinone Quinoid Oxidation Products (Yellow/Brown Color) Compound->Quinone Oxidation of electron-rich ring MichaelAdduct Michael Adduct (Beta-substituted ketone) Compound->MichaelAdduct Slow Conjugate Addition (Sterically Hindered) Light UV Light / Ambient Light Light->Z_Isomer Light->Dimer Oxygen Dissolved Oxygen (O2) Oxygen->Quinone Nucleophile Nucleophiles (ROH, RNH2) Nucleophile->MichaelAdduct

Figure 1: Primary degradation pathways. Note that steric hindrance at the 2,6-position slows Michael addition but does not prevent oxidation or photoisomerization.

The "Steric Twist" Factor: In standard chalcones, the phenyl ring and enone are coplanar, maximizing conjugation. In this molecule, the 2,6-dimethyl groups clash with the enone protons. This forces the phenyl ring to rotate (dihedral angle


).
  • Consequence 1: The

    
    -system is partially decoupled. This can raise the energy of the ground state and alter UV absorption profiles (Blue shift).
    
  • Consequence 2: The "E" isomer is destabilized relative to unsubstituted analogs, making thermal isomerization easier.

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

Materials:

  • Compound (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide),

    
    , stored over molecular sieves.
    
  • Container: Amber borosilicate glass vial with PTFE-lined screw cap.

  • Gas: Argon or Nitrogen stream.

Step-by-Step:

  • Weighing: Weigh the target mass of solid into the amber vial. Do not weigh in strong light.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex gently. Avoid sonication if possible (heat generation). If sonication is needed, use a water bath

    
     for max 1 minute.
    
  • Inerting: Gently purge the headspace of the vial with a slow stream of Argon for 15–30 seconds. Do not bubble gas through the liquid vigorously to avoid evaporation/concentration changes.

  • Sealing: Cap tightly. Parafilm is optional but recommended for long-term freezer storage.

  • Storage: Place in a -20°C or -80°C freezer.

Protocol B: QC Check for Degradation

Objective: Verify compound integrity before critical assays.

Method: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

  • Detection: UV at 254 nm and 280 nm.

  • Pass Criteria: Single peak

    
     area integration.
    
    • Fail: Presence of peak at RRT (Relative Retention Time)

      
       or 
      
      
      
      (Isomers) or broad peaks at solvent front (Oxidation fragments).

Part 5: Summary Data Tables

Table 1: Solvent Compatibility Guide

SolventSuitabilityRisk FactorMax Storage (at 20°C)
DMSO

Hygroscopic (absorbs water)> 6 Months (if anhydrous)
Acetonitrile

Volatile1-3 Months
Methanol/Ethanol

Nucleophilic attack (Michael addition)< 1 Week
Water/Buffer

Insoluble / Hydrolysis riskImmediate Use Only
Chloroform

Often acidic (HCl traces) -> DecompositionDo Not Store

Table 2: Physicochemical Properties (Predicted/Experimental)

PropertyValueImplication
Molecular Formula

MW = 218.29 g/mol
LogP

High lipophilicity; requires organic co-solvent.
Melting Point

Solid at RT; keep cool to prevent sintering.
UV


Strong UV absorption; requires amber glass.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15909, 4-Phenyl-3-buten-2-one (Analogous Structure Stability Data). Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms. Retrieved from [Link]

  • Copernicus Publications. (2021).

    
    -unsaturated ketones: kinetics and mechanism. Atmospheric Chemistry and Physics. Retrieved from [Link]
    
  • Royal Society of Chemistry. (2012). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Reactive Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stability & Isolation of Reactive Carbonyls

Triage Desk: Diagnostic & Strategy

Reactive ketones—specifically


-haloketones, 

-unsaturated enones, and strained cyclic ketones—are notoriously labile. They do not behave like inert substrates; they are active electrophiles prone to hydration, polymerization, and acid-catalyzed rearrangement.

If you are experiencing low recovery, streaking on TLC, or spontaneous solidification, stop immediately. Your purification method is likely catalyzing decomposition. Use the decision matrix below to select the correct intervention.

Decision Matrix: Method Selection

PurificationStrategy Start Crude Reactive Ketone Q_Volatile Is the ketone volatile (<150°C @ 2 mmHg)? Start->Q_Volatile Q_Polymer Is it an alpha,beta-unsaturated ketone? Q_Volatile->Q_Polymer Yes Q_AcidSens Is it acid-sensitive? (e.g., alpha-halo, acetal) Q_Volatile->Q_AcidSens No (High MW) Q_Aldehyde Contaminated with Aldehydes? Q_Polymer->Q_Aldehyde No Distill Vacuum Distillation with Radical Inhibitor Q_Polymer->Distill Yes (Add BHT/HQ) Q_AcidSens->Q_Aldehyde No NeutralSilica Neutralized Silica (TEA-Doped) Q_AcidSens->NeutralSilica Yes (Decomposes on TLC) Bisulfite Bisulfite Adduct Purification Q_Aldehyde->Bisulfite Yes (Chemoselective) StdSilica Standard Flash Chromatography Q_Aldehyde->StdSilica No

Figure 1: Strategic workflow for selecting a purification method based on ketone stability and impurity profile.

Protocol Hub: Validated Methodologies

Protocol A: The "Buffered" Silica Column

Target: Acid-sensitive ketones (


-haloketones, silyl enol ethers) that streak or decompose on standard silica (pH ~4.5).
Mechanism:  Standard silica gel possesses free silanol groups (

) that act as weak Brønsted acids. These catalyze deprotection, elimination, or rearrangement. Pre-treating with triethylamine (TEA) caps these sites or buffers the mobile phase.

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% v/v Triethylamine (TEA) (e.g., 99:1 Hexanes:TEA).

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of the TEA-doped solvent.

    • Why? This ensures the entire stationary phase is equilibrated to a basic pH.

  • Elution: Run your purification using your standard gradient. You may maintain 0.5% TEA in the eluent if the compound is extremely labile, though the initial flush is often sufficient.

  • Post-Column: Rotovap fractions immediately. Do not let the ketone sit in basic solution for extended periods to avoid enolization.

Protocol B: The Bisulfite Rescue

Target: Separation of unhindered ketones (methyl ketones, cyclic ketones) from non-carbonyl impurities or aldehydes.[1] Mechanism: Sodium bisulfite forms a water-soluble, crystalline adduct with accessible carbonyls. This allows the ketone to be pulled into the aqueous phase while impurities remain in the organic phase.

Step-by-Step Procedure:

  • Adduct Formation: Dissolve crude mixture in a minimal amount of solvent (EtOAc or Et2O). Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously for 15-30 minutes.
    
    • Observation: A white precipitate often forms at the interface. This is the adduct.

  • Separation:

    • If solid forms: Filter the solid adduct and wash with ether.

    • If liquid: Separate the layers. Keep the Aqueous layer (contains ketone adduct).

  • Washing: Wash the aqueous layer (or solid) with fresh ether to remove non-carbonyl organic impurities.

  • Regeneration (The Critical Step):

    • Place the adduct (solid or aqueous solution) into a flask.

    • Add saturated Sodium Bicarbonate (

      
      )  or 10% NaOH (if stable to strong base) until pH > 10.
      
    • Caution: Evolution of

      
       gas may occur; work in a fume hood.
      
  • Extraction: Extract the liberated ketone with Et2O or DCM. Dry over

    
     and concentrate.
    
Protocol C: Inhibitor-Assisted Distillation

Target: Volatile


-unsaturated ketones (e.g., vinyl ketones) prone to radical polymerization.

Step-by-Step Procedure:

  • Inhibitor Addition: Add 500-1000 ppm of Hydroquinone or BHT (Butylated hydroxytoluene) directly to the distillation pot.

    • Why? These scavenge free radicals generated by heat, preventing the "popcorn" polymerization that can clog the still head.

  • Atmosphere: Flush the system with Nitrogen or Argon. Oxygen acts as a radical initiator.

  • Vacuum: Use high vacuum (<5 mmHg) to lower the boiling point as much as possible.

  • Bath Temperature: Do not overheat the oil bath. Keep the

    
     (bath vs. boiling point) under 20°C to prevent thermal degradation at the flask wall.
    

Troubleshooting Matrix (Q&A)

Q1: My


-bromoketone disappears on the silica column and I recover a complex mixture. What happened? 
Diagnosis:  Silica-Induced Elimination/Rearrangement.[2]
Root Cause:  The acidic silanol groups on the silica gel catalyzed the elimination of HBr (forming an enone) or an acid-catalyzed rearrangement (e.g., Favorskii-like pathways).
Solution:  Switch to Protocol A (Buffered Silica) . Alternatively, use Neutral Alumina  (Grade III) as the stationary phase. Alumina is less acidic and often gentler on halogenated carbonyls.

Q2: I am concentrating my vinyl ketone, and it turned into a solid gel in the flask. Can I recover it? Diagnosis: Radical Polymerization. Root Cause: Concentration increases the monomer concentration, and trace peroxides or heat initiated radical polymerization. Once polymerized, it is irreversible. Solution: Prevention is the only cure.

  • Always add a radical inhibitor (BHT) before concentrating on the rotovap.

  • Do not distill to dryness.

  • Store the purified ketone diluted in a solvent (like benzene or toluene) at -20°C, rather than neat.

Q3: I tried the Bisulfite method, but my ketone didn't go into the aqueous layer. Diagnosis: Steric Hindrance. Root Cause: Bisulfite adduct formation is highly sensitive to sterics. It works best for aldehydes, methyl ketones, and unhindered cyclic ketones (e.g., cyclohexanone). It often fails for di-substituted ketones (e.g., diisopropyl ketone) or sterically crowded systems. Solution: If the ketone is hindered, use Girard's Reagent T or P . These are hydrazide-based reagents that form water-soluble hydrazones. They are more nucleophilic than bisulfite and can capture more hindered ketones. Hydrolysis (reversal) is achieved with aqueous acid.

Q4: My ketone has a high boiling point and decomposes during distillation, but it's too large for a column. Diagnosis: Thermal Instability. Solution: Use Kugelrohr Distillation . The short path length minimizes the residence time of the molecule in the heated zone. If that fails, consider Recrystallization if the compound is solid, or purification via Semicarbazone derivatization (forms a solid derivative, which can be purified and then hydrolyzed back to the ketone).

Data Vault: Stability & Compatibility

Table 1: Stationary Phase Compatibility for Reactive Ketones
Ketone ClassStandard Silica (pH 4-5)Neutral AluminaBuffered Silica (+TEA)Risk Factor
Simple Dialkyl ✅ Excellent✅ Good✅ GoodLow

-Unsaturated
⚠️ Risk of hydration✅ Excellent✅ GoodPolymerization

-Halo
Decomposition ✅ Recommended✅ RecommendedElimination of HX
Silyl Enol Ethers Hydrolysis ✅ Recommended✅ RecommendedDesilylation

-Keto Esters
✅ Good⚠️ Chelation risk✅ GoodEnolization
Table 2: Common Radical Inhibitors for Enones
InhibitorStructure TypeUsage Conc.[3][4]Removal Method
Hydroquinone Phenolic500-1000 ppmBase wash (NaOH) or Distillation (remains in pot)
BHT Sterically Hindered Phenol100-500 ppmChromatography or Distillation
Phenothiazine Thiazine500 ppmAcid wash

References

  • Purification of Aldehydes and Reactive Ketones via Bisulfite Extraction. Source: National Institutes of Health (NIH) / PMC. Citation: "The reaction of the bisulfite ion with aldehydes to form charged bisulfite adducts is a well-established method for the purification...[5] Ketones can be separated if they are sterically unhindered."[1][5]

  • Neutralizing Silica Gel for Acid-Sensitive Compounds. Source: University of Rochester, Dept. of Chemistry. Citation: "If your compound is sensitive to acid...[6] Identify a solvent system that contains 1-3% triethylamine... Pack your column using this system and flush with solvent equaling the volume of the silica."[7]

  • Preventing Polymerization of Unsaturated Ketones. Source: Google Patents (US3849498A). Citation: "As inhibitors for preventing the polymerization of unsaturated aldehydes numerous compounds are generally used such as hydroquinone...[3] when the monomer is present in alcohol solution at elevated temperatures."[3]

  • Silica Gel Promotes Reductions and Decompositions. Source: National Institutes of Health (NIH) / PubMed. Citation: "Silica gel promotes reductions of aldehydes and ketones...[8] The silica could still be active.[9] The silanol groups are still there."[9]

Sources

Technical Support Center: High-Purity Trimethylphenol (TMP) Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Technical Hub. Scope: This guide addresses the purification of 2,3,6-trimethylphenol (2,3,6-TMP) , the critical precursor for synthetic Vitamin E (


-tocopherol).
Safety Warning:  Phenolic compounds are corrosive and toxic. All protocols described below require fume hoods, appropriate PPE (neoprene gloves), and strict temperature control to prevent thermal runaway.
Module 1: Thermodynamic Limitations & Synthesis Control

The Core Problem: You are likely struggling because the boiling point differentials between your target (2,3,6-TMP) and its isomers (particularly 2,4,6-TMP) are thermodynamically negligible under standard vacuum conditions.

Thermodynamic Data Table:

Isomer Boiling Point (1 atm) Melting Point Key Impurity Characteristic
2,3,6-TMP (Target) 226°C 62-64°C Target Vitamin E Precursor
2,4,6-TMP (Mesitol) 220°C 70-73°C Major methylation byproduct
2,3,5-TMP 230°C 95-96°C Hard to remove if formed

| 2,6-Xylenol | 203°C | 43-45°C | Under-methylated precursor |[1]

Root Cause Analysis: If your crude mixture contains >20% 2,4,6-TMP, downstream separation becomes exponentially expensive. The most effective "separation" is preventing the impurity during synthesis.

  • Catalyst Selection: Avoid non-selective acid catalysts. Use Iron-Vanadium Oxide (Fe₂O₃-V₂O₅) doped with Chromium or Gamma-Alumina to favor ortho-methylation.[1]

  • Temperature Control: Reaction temperatures >350°C promote isomerization to the thermodynamically stable (but unwanted) 2,3,5-TMP and 2,4,6-TMP. Keep methylation of m-cresol between 300-330°C .[1]

Module 2: High-Efficiency Rectification (Distillation)

User Question: "I am running a 50-plate column but my 2,3,6-TMP purity plateaus at 92%. Why?"

Diagnosis: You are likely experiencing azeotropic pinching or flooding due to the narrow


 (6°C) between the 2,4,6- and 2,3,6- isomers.

Troubleshooting Protocol:

  • Vacuum Specification: Do not run at atmospheric pressure. High temperatures (>200°C) cause oxidative coupling (tar formation).

    • Target Pressure: 50–100 mbar.

    • Head Temperature: ~130–140°C.

  • Reflux Ratio: A standard 5:1 ratio is insufficient.

    • Required Ratio: 10:1 to 15:1.

  • Column Packing: Structured packing (e.g., Sulzer DX) is required to minimize pressure drop while maintaining HETP (Height Equivalent to a Theoretical Plate).

Module 3: The "Butylation" Chemical Workaround (Advanced)

Context: When physical separation (distillation) fails, use chemical derivatization. This method exploits the steric hindrance of the 2,3,6-TMP molecule.

The Protocol (Steric Amplification):

  • Butylation: React your TMP mixture with isobutylene (catalyst: Aluminum phenoxide, 40-60°C).

    • Mechanism:[1][2] 2,3,6-TMP converts to 4-tert-butyl-2,3,6-trimethylphenol .[3]

    • Selectivity: Impurities like 2,4,6-TMP cannot be easily butylated at the 4-position because it is already occupied by a methyl group.

  • Separation: The boiling point of the butylated target is significantly higher than the non-butylated impurities. Distillation becomes easy (

    
    C).
    
  • Debutylation: Heat the purified 4-tert-butyl-2,3,6-TMP (180-200°C) with an acid catalyst to remove the t-butyl group, regenerating pure 2,3,6-TMP.

ButylationStrategy Mixture Crude Mixture (2,3,6-TMP + 2,4,6-TMP) Rxn Reaction: + Isobutylene (Cat: Al Phenoxide) Mixture->Rxn Distill Distillation (Remove unreacted 2,4,6-TMP) Rxn->Distill Steric Selectivity Inter Intermediate: 4-t-butyl-2,3,6-TMP Distill->Inter Bottoms Waste Waste/Recycle Distill->Waste Distillate (Impurities) Debut De-Butylation (Acid Cat, Heat) Inter->Debut Product Pure 2,3,6-TMP (>99%) Debut->Product Isobutylene Recycled

Caption: Steric amplification workflow. By temporarily adding a bulky group, physical properties are altered to facilitate separation.

Module 4: Adsorptive Separation (Zeolites)

User Question: "Can I use chromatography instead of distillation?"

Answer: Yes, for polishing. ZSM-5 and Beta Zeolites offer shape-selective adsorption.[1]

  • Mechanism: The kinetic diameter of 2,4,6-TMP (symmetric) differs slightly from 2,3,6-TMP.

  • Adsorbent: Hydrophobic High-Silica Zeolite Beta (SiO2/Al2O3 > 200).[1]

  • Mobile Phase: Methanol/Water gradient.

  • Result: 2,4,6-TMP elutes faster due to weaker interaction with the pore structure compared to the more polarizable 2,3,6-TMP.

FAQ: Troubleshooting Specific Failures

Q1: My product solidifies in the condenser. What is happening?

  • Issue: 2,3,6-TMP has a melting point of ~62°C.

  • Remedy: Your condenser coolant is too cold. Switch from tap water (15°C) to tempered water (50°C). Ensure all transfer lines are heat-traced.[1]

Q2: The color of my final product turns pink/red after 24 hours.

  • Issue: Oxidation. Phenols are highly susceptible to forming quinones (red/brown) upon air exposure.

  • Remedy: Store under Nitrogen or Argon blanket. Add trace antioxidants if end-use permits.[1] Ensure the distillation receiver was leak-tight.

Q3: I cannot remove the final 2% of 2,4,6-TMP.

  • Issue: You have reached the eutectic limit or azeotropic pinch.

  • Remedy: Switch to Melt Crystallization . Cool the mixture slowly to 55°C. 2,3,6-TMP will crystallize out; 2,4,6-TMP (MP 73°C) often stays in the mother liquor if the ratio is near eutectic, or vice versa depending on the specific phase diagram. Note: If 2,4,6-TMP is the major impurity, it crystallizes first. Filter it out to enrich the filtrate.

References
  • Synthesis Catalysis: Methylation of m-cresol to 2,3,6-trimethylphenol catalyzed by Cr2O3 Doped Fe2O3-V2O5. ResearchGate.

  • Chemical Separation (Butylation): Process for separating 2,3,6-trimethylphenol from its admixture.[3][4] US Patent 3,862,248.

  • Physical Properties: 2,3,6-Trimethylphenol Boiling Point & Solubility Data. PubChem Compound Summary.

  • Zeolite Selectivity: Separation of isomers on zeolites mordenite and beta. Royal Society of Chemistry.

  • Dehydrogenation Route: Production of 2,3,6-trimethylphenol via diethyl ketone. US Patent 4,128,728.

Sources

side product formation in Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Support Center (ROSC).

Current Status: Online Topic: Claisen-Schmidt Condensation (Side Product Mitigation) Ticket Priority: Critical

Introduction: The Engineering of Selectivity

The Claisen-Schmidt condensation—a cross-aldol reaction between an enolizable ketone and a non-enolizable aldehyde—is the primary engine for synthesizing chalcones (


-unsaturated ketones).[1] While theoretically straightforward, the reaction environment is a "competitive arena" where thermodynamic and kinetic pathways fight for dominance.

As a researcher, you are not just mixing reagents; you are managing the population of the enolate intermediate . If the enolate attacks the wrong electrophile, your yield collapses.

This guide treats the reaction as a troubleshootable system. We identify the "bugs" (side products) and provide the "patches" (protocol adjustments).

Module 1: Diagnostic Logic

Before optimizing, you must identify the specific failure mode. Use this logic gate to classify your impurity profile based on Crude NMR or LC-MS data.

DiagnosticLogic start START: Analyze Crude Mixture check_sm Is Starting Material (SM) remaining? start->check_sm check_mass Check LC-MS / GC-MS Data check_sm->check_mass No (Low SM, Low Yield) issue_kinetics Issue: Low Conversion (Kinetics/Equilibrium) check_sm->issue_kinetics Yes (High SM) issue_michael Impurity Mass = Product (M) + Ketone (K) (1,5-Diketone) check_mass->issue_michael Mass = M + K issue_self Impurity Mass = 2 x Ketone - H2O (Dypnone derivatives) check_mass->issue_self Mass = 2K - 18 issue_cannizzaro Impurity: Benzyl Alcohol or Benzoic Acid check_mass->issue_cannizzaro Mass = Aldehyde + 2H / + O issue_wet Impurity: M + 18 (Water) (β-Hydroxy Ketone) check_mass->issue_wet Mass = M + 18

Figure 1: Diagnostic logic gate for identifying specific side-product pathways based on mass spectrometry signatures.

Module 2: Troubleshooting Tickets (The Core)

Ticket #001: The "Dimer" (Self-Condensation)
  • Symptom: LC-MS shows a peak corresponding to 2 × Ketone Mass - 18.

  • The Mechanism: The ketone enolate, instead of attacking the aldehyde, attacks another molecule of itself. For acetophenone, this forms dypnone .

  • Root Cause: High local concentration of ketone relative to the aldehyde during enolization.

  • The Fix: Inverse Addition.

    • Standard Protocol (Flawed): Mix Ketone + Aldehyde, then add Base.[2]

    • Optimized Protocol: Dissolve Aldehyde and Base in solvent first. Slowly add the Ketone (diluted in solvent) to this mixture.

    • Why it works: The ketone is immediately deprotonated and surrounded by a vast excess of aldehyde electrophiles. The probability of finding another ketone molecule to attack is statistically minimized.

Ticket #002: The "Oligomer" (Michael Addition)
  • Symptom: Yield decreases over time; MS shows Product Mass + Ketone Mass.

  • The Mechanism: The desired product (chalcone) is an electron-poor alkene (

    
    -unsaturated). It acts as a Michael acceptor.[3] Excess ketone enolate attacks the product, forming a 1,5-diketone  oligomer.
    
  • Root Cause:

    • Excess Ketone: Stoichiometry > 1:1.

    • Over-reaction: Leaving the reaction running after the starting aldehyde is consumed.

    • High Temperature: Promotes the higher activation energy Michael pathway.[4]

  • The Fix:

    • Stoichiometry: Use a slight excess of Aldehyde (1.1 equiv) rather than ketone.

    • Quench Timing: Monitor TLC strictly. Stop the reaction immediately upon disappearance of the limiting reagent.

    • Green Alternative: Use solvent-free grinding (see Module 3). Solvents like ethanol can stabilize the transition state for Michael addition more than the solid state does.

Ticket #003: The "Redox Impurity" (Cannizzaro Reaction)
  • Symptom: Presence of Benzyl Alcohol and Benzoic Acid derivatives; low yield of chalcone.

  • The Mechanism: Base-induced disproportionation of the aldehyde. The hydroxide attacks the aldehyde carbonyl, forming a dianion that transfers a hydride to another aldehyde.[5][6]

  • Root Cause:

    • Base Strength: Using 50% NaOH or KOH (too strong).

    • Aldehyde Nature: Benzaldehydes with electron-withdrawing groups (e.g.,

      
      -NO
      
      
      
      ) are highly susceptible.
  • The Fix:

    • Switch to a milder base (e.g., Ba(OH)

      
      , LiOH) or lower concentration (10% NaOH).
      
    • Lower the temperature (0°C – 10°C) to favor the condensation (lower

      
      ) over the Cannizzaro transfer.
      
Ticket #004: The "Wet Intermediate" (Incomplete Dehydration)
  • Symptom: IR shows broad -OH stretch (

    
    ); NMR lacks the characteristic alkene doublets (
    
    
    
    ).
  • The Mechanism: The reaction stops at the

    
    -hydroxy ketone stage (Aldol product) and fails to undergo E1cB elimination to form the alkene.
    
  • Root Cause: Base concentration too low or temperature too low to drive the elimination step.

  • The Fix:

    • Heat: Reflux the mixture for 30 minutes after initial stirring.

    • Acid Chase: If the product is sensitive to base-catalyzed elimination, neutralize the reaction, isolate the intermediate, and treat with catalytic

      
      -TsOH in refluxing toluene.
      

Module 3: Mechanistic Visualization

Understanding the "Fork in the Road" is critical for control. The Enolate is the driver; you determine the road it takes.

ReactionPathways ketone Ketone enolate Enolate (Nucleophile) ketone->enolate + Base base Base (OH-) base->enolate aldol β-Hydroxy Ketone enolate->aldol Attacks Aldehyde dypnone Dypnone (Dimer) enolate->dypnone Attacks Ketone aldehyde Aldehyde (Electrophile) path_main Pathway A: Cross-Aldol (DESIRED) path_self Pathway B: Self-Condensation (Side Product) path_michael Pathway C: Michael Addition (Oligomerization) chalcone Chalcone (Target Product) aldol->chalcone - H2O (Elimination) diketone 1,5-Diketone (Michael Adduct) chalcone->diketone + Enolate (Attack on Product)

Figure 2: Competitive pathways for the enolate intermediate. Pathway A is the target; B and C are parasitic side reactions.

Module 4: Optimized Experimental Protocols

Do not rely on "standard" textbook procedures. Use these optimized workflows to minimize the side products identified above.

Protocol A: Liquid-Phase (Inverse Addition Method)

Best for: General synthesis, scaling up.

  • Preparation: In a round-bottom flask, dissolve Aldehyde (1.1 equiv) in Ethanol (

    
    ).
    
  • Activation: Add aqueous NaOH (10% w/v, 1.2 equiv) . Stir at 0°C for 5 minutes.

  • Controlled Addition: Dissolve Ketone (1.0 equiv) in a minimal amount of Ethanol. Add this solution dropwise to the aldehyde/base mixture over 15–20 minutes.

    • Why: Keeps ketone concentration low, preventing Dypnone (Ticket #001).

  • Monitoring: Stir at RT. Check TLC every 30 mins.

  • Termination: Once Aldehyde is consumed, pour into ice water immediately.

    • Why: Prevents Michael addition (Ticket #002).

  • Workup: Acidify to pH 7 with dilute HCl (prevents retro-aldol), filter precipitate, wash with cold water/EtOH (9:1).

Protocol B: Solid-State Grinding (Green Chemistry)

Best for: Preventing Michael Addition, high yield, rapid screening.

  • Mix: Place Aldehyde (1.0 equiv) and Ketone (1.0 equiv) in a clean mortar.

  • Catalyst: Add solid NaOH pellets (1.2 equiv) .

  • Grind: Grind vigorously with a pestle. The mixture will turn into a liquid/paste (eutectic melt) and then solidify.

  • Time: Grind for 5–10 minutes.

  • Workup: Add cold water to the mortar, filter the solid, and wash.

    • Why: Solvent-free conditions often accelerate the main reaction while suppressing the Michael addition due to crystal packing constraints in the solid phase.

Module 5: Comparison of Impurity Profiles

VariableHigh Temp (>50°C)Excess KetoneStrong Base (50%)Long Reaction Time
Primary Risk Polymerization / MichaelSelf-Condensation (Dypnone)Cannizzaro / Retro-AldolMichael Addition
Secondary Risk DegradationLow ConversionResin formationEquilibrium Reversal
Recommended 0°C to RT 1.1 eq Aldehyde 10% NaOH or LiOH Stop at 100% Conv.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link

  • Vyas, P. V., et al. (2008). Synthesis of chalcones under solvent-free conditions: A comparative study. Catalysis Communications, 9(3), 437-440. (Evidence for suppression of Michael adducts in solvent-free conditions).
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Definitive source on Michael Addition mechanisms).
  • Guthrie, J. P. (1991). The Retro-Aldol Reaction. Canadian Journal of Chemistry. (Mechanistic insights on equilibrium and base strength).

Sources

Technical Support Center: Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-RET-54757 Topic: Scale-Up Optimization & Troubleshooting for Etretinate Intermediate Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are synthesizing 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0), a critical


-unsaturated ketone intermediate used primarily in the manufacturing of second-generation retinoids like Etretinate  and Acitretin .

The Challenge: Unlike a standard Aldol condensation (e.g., Benzaldehyde + Acetone), your substrate is 2,3,6-trimethyl-4-methoxybenzaldehyde . The three methyl groups on the aromatic ring create significant steric hindrance around the carbonyl carbon.

  • Consequence 1: The reaction kinetics are sluggish compared to unhindered anisaldehyde.

  • Consequence 2: Forcing conditions (higher temperature/base load) often trigger the self-condensation of acetone, leading to high levels of Mesityl Oxide and polymeric "tar," complicating downstream crystallization.

This guide provides a self-validating protocol and a troubleshooting matrix to balance conversion against impurity formation.

Validated Scale-Up Protocol (1 kg Scale)

Standard Operating Procedure (SOP-RET-04)

ParameterSpecificationRationale
Limiting Reagent 2,3,6-Trimethyl-4-methoxybenzaldehydeHigh value precursor.
Reagent (Solvent) Acetone (10-12 equivalents)Acts as both reactant and solvent. High dilution suppresses acetone self-condensation relative to the cross-aldol.
Catalyst NaOH (aq) (0.3 - 0.5 eq)Sufficient to generate the acetone enolate but minimized to prevent Cannizzaro side-reactions.
Temp (Stage 1) 20–25°C (Mixing)Prevents immediate exotherm runaway upon base addition.
Temp (Stage 2) 45–50°C (Reaction)Critical: Required to overcome the steric energy barrier of the trimethyl-substituted ring.
Reaction Time 4–6 HoursMonitor by HPLC. Stop when SM < 1.0%.
Quench Acetic Acid to pH 5.0–6.0Neutralization is vital before heating for distillation to prevent retro-aldol.
Process Flow Diagram

ReactionWorkflow Start Start: Charge Aldehyde + Acetone (12 eq) BaseAdd Dosing: NaOH (aq) Slow Add @ 20-25°C Start->BaseAdd Inert Atmosphere Heat Reaction Phase Heat to 45-50°C (4-6 Hours) BaseAdd->Heat Exotherm Control IPC IPC: HPLC Check Target: SM < 1.0% Heat->IPC IPC->Heat Fail (Extend Time) Quench Quench: Acetic Acid Adjust to pH 5-6 IPC->Quench Pass Distill Distillation Remove Excess Acetone Quench->Distill Isolate Crystallization (Cyclohexane or MeOH) Distill->Isolate

Figure 1: Optimized workflow for the synthesis of the Etretinate intermediate, highlighting critical temperature control points.

Technical Support: Troubleshooting & FAQs

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 80% conversion. Adding more base just increases impurities. Why?

  • Diagnosis: This is a classic "Water-Equilibrium" trap. The Aldol condensation produces water. In the presence of the hydrophobic trimethyl-substituted ring, high water concentration in the boundary layer inhibits the reaction.

  • Solution: Do not just add more base. Instead, increase the Acetone:Water ratio .

    • Action: Ensure your NaOH is dissolved in the minimum amount of water possible (e.g., 40-50% w/w) before adding to the acetone mixture.

    • Action: If accessible, use solid KOH pellets dissolved directly into the acetone/aldehyde mix (if reactor agitation is sufficient) to minimize introduced water.

Q2: Why do I need to heat to 50°C? Standard anisaldehyde reacts at room temperature.

  • Expert Insight: The 2,3,6-trimethyl pattern creates a "molecular fence." The carbonyl carbon is shielded.[1] At 20°C, the kinetic energy is insufficient for the acetone enolate to effectively attack the carbonyl carbon at a rate that outcompetes the acetone self-condensation (Mesityl Oxide formation).

  • Protocol Adjustment: You must heat to 45–50°C. Do not exceed 60°C, or polymerization becomes dominant.

Category B: Impurity Profile (The "Red" Zone)

Q3: My crude product is dark red/brown oil instead of a pale yellow solid. What happened?

  • Cause: This is Mesityl Oxide and its oligomers (phorone, isophorone) formed by the self-condensation of acetone. This happens when the Acetone-Enolate concentration is high, but it cannot find the Aldehyde (due to poor mixing or low aldehyde concentration).

  • Corrective Action:

    • Dosing Strategy: Do not dump the base. Use a metering pump to add NaOH over 30–60 minutes. This keeps the enolate concentration low relative to the aldehyde.

    • Wash Protocol: During workup, the organic layer (after acetone removal) must be washed thoroughly with water. Mesityl oxide is partially water-soluble; however, if the level is >5%, you may need a vacuum strip step (mild heat, high vac) before crystallization.

Q4: HPLC shows a split peak for the product (Doublet). Is this an impurity?

  • Analysis: This is likely the Z-isomer (cis) alongside the desired E-isomer (trans).

  • Impact: For Etretinate synthesis, the all-trans configuration is usually required.

  • Fix:

    • In-Process: The E-isomer is thermodynamically favored. Extending the reflux time slightly (1-2 hours) can promote isomerization to the E-form.

    • Purification: Recrystallization from Cyclohexane or Ethanol/Water is highly effective at rejecting the Z-isomer. The E-isomer crystallizes; the Z-isomer stays in the mother liquor.

Category C: Work-up & Isolation[2][3]

Q5: After quenching and stripping acetone, the residue won't crystallize. It remains an oil.

  • Troubleshooting:

    • Residual Solvent: Even 2-3% residual acetone can prevent crystal lattice formation. Ensure you have stripped the residue to constant weight under high vacuum.

    • Seeding: This compound (MP: ~64-66°C) has a tendency to supercool. You must seed the mixture at 30-35°C during the cooling ramp.

    • Solvent Switch: If Methanol isn't working, switch to Cyclohexane .

      • Dissolve crude oil in hot Cyclohexane (60°C).

      • Cool slowly to 10°C.

      • The trimethyl-phenyl ring is highly lipophilic, making non-polar hydrocarbon solvents excellent for rejection of polar impurities (like catalyst residues).

Troubleshooting Logic Tree

Use this decision matrix to diagnose batch failures in real-time.

Troubleshooting Problem Identify Issue LowYield Low Yield / Stalled Rxn Problem->LowYield HighImpurity High Impurity / Dark Color Problem->HighImpurity CrystFail Crystallization Failure Problem->CrystFail CheckWater Check Water Content Is NaOH too dilute? LowYield->CheckWater CheckTemp Check Temp Is T < 40°C? LowYield->CheckTemp CheckAdd Check Addition Rate Was Base dumped? HighImpurity->CheckAdd CheckSolv Check Residual Acetone CrystFail->CheckSolv ActionConc Action: Increase Base Conc or Reduce Water CheckWater->ActionConc Yes ActionHeat Action: Increase T to 50°C CheckTemp->ActionHeat Yes ActionSlow Action: Use Metering Pump (Slow Addition) CheckAdd->ActionSlow Yes ActionStrip Action: High Vac Strip Then Seed @ 30°C CheckSolv->ActionStrip

Figure 2: Diagnostic logic for common scale-up deviations.

References

  • Klaus, M., et al. (1978). Intermediates for Vitamin A and analogs.[2] U.S. Patent 4,105,681. Washington, DC: U.S. Patent and Trademark Office. (Foundational patent describing the trimethyl-substituted intermediates).

  • Ranbaxy Laboratories Ltd. (2016). Process for preparation of acitretin.[2] World Intellectual Property Organization Patent WO2016042573A1. Retrieved from

Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one and its precursors before scale-up. The reaction involves flammable solvents (Acetone) and corrosives (NaOH).

Sources

optimization of reaction conditions for aromatic ketone condensation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Claisen-Schmidt & Aldol Condensation Conditions for Drug Discovery Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely here because your aromatic ketone condensation (typically a Claisen-Schmidt reaction) is suffering from low yields, "tarring," or reversibility issues.

In drug development, the condensation of an aromatic ketone (e.g., acetophenone derivatives) with an aromatic aldehyde is a critical gateway to chalcones and flavonoids . Unlike simple aliphatic aldol reactions, aromatic systems introduce unique electronic stability and steric challenges.

This guide moves beyond textbook recipes. We treat the reaction as a system of competing equilibria where water management , base strength , and stoichiometry dictate the difference between a clean crystalline product and an intractable polymer.

Module 1: The Reaction System & Critical Variables

The Core Mechanism (Why it Fails)

The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The failure point is rarely the initial enolate attack; it is usually the reversibility of the aldol addition or the failure to dehydrate .

  • Step 1 (Enolization): Base removes the

    
    -proton from the ketone.
    
  • Step 2 (Addition): Enolate attacks the aldehyde (electrophile).[1] CRITICAL: This is reversible.[1]

  • Step 3 (Dehydration): Loss of water drives the equilibrium to the stable, conjugated enone.

Strategic Decision Tree

Use this logic flow to select your initial conditions based on your substrate's electronic nature.

ReactionOptimization Start Substrate Analysis SubstrateType Is the Ketone Electron-Poor? Start->SubstrateType Yes High Reactivity Risk: Self-Condensation SubstrateType->Yes Yes (e.g., Nitro-acetophenone) No Low Reactivity Risk: No Conversion SubstrateType->No No (e.g., Methoxy-acetophenone) ActionHigh Use Weaker Base (Piperidine/AcOH) Low Temp (0-20°C) Yes->ActionHigh ActionLow Use Stronger Base (KOH/EtOH or NaOEt) Reflux Required No->ActionLow SolventCheck Solubility Check ActionHigh->SolventCheck ActionLow->SolventCheck SolventAction If reactants insoluble: Add DCM or use PTC (TBAB) SolventCheck->SolventAction

Figure 1: Decision matrix for selecting base strength and temperature based on the electronic demand of the aromatic ketone.

Module 2: Experimental Protocols & Data

Standard Optimization Protocol (Claisen-Schmidt)

Recommended for initial screening of Acetophenone + Benzaldehyde derivatives.

  • Stoichiometry: Dissolve Aldehyde (1.0 equiv) and Ketone (1.0 equiv) in Ethanol (2-3 mL/mmol).

    • Expert Note: If the aldehyde is liquid and cheap, use 1.2 equiv to drive the ketone to completion.

  • Catalyst Addition: Add NaOH or KOH (20-40 mol%) as a 50% aqueous solution or solid pellets.

    • Why? High concentration of base destabilizes the intermediate

      
      -hydroxy ketone, forcing dehydration to the enone [1].
      
  • Temperature: Stir at RT for 4-16 hours .

    • Checkpoint: If precipitate forms, do NOT filter immediately. Chill to 0°C for 1 hour to maximize yield.

  • Workup: Neutralize with dilute HCl to pH 7. Filter solids.[2][3]

    • Warning: Acidifying to pH < 4 can cause acid-catalyzed polymerization or hydrolysis if sensitive groups (acetals) are present.

Solvent & Base Performance Data

The following table summarizes yield efficiencies based on solvent polarity and base strength for a standard 4-methoxyacetophenone condensation [2][3].

Solvent SystemBase CatalystTemp (°C)Yield (%)Notes
Ethanol (95%) NaOH (20 mol%)2585-92Standard. Product often precipitates.[1][2]
Water Na2CO3 + TBAB8078-85"Green" method. Requires Phase Transfer Catalyst (TBAB).
Toluene Piperidine/AcOHReflux60-75Dean-Stark trap needed. Good for acid-sensitive substrates.
Solvent-Free NaOH (Solid)Grinding90-96High yield, fast, but difficult to scale >5g.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns into a black tar/oil instead of a solid. What happened?

Diagnosis: Polymerization or Oxidative Degradation. Root Cause:

  • Excessive Base/Heat: Aromatic aldehydes (especially electron-rich ones) can undergo Cannizzaro reactions or polymerize under harsh basic conditions.

  • Self-Condensation: The ketone reacted with itself rather than the aldehyde.

The Fix:

  • Protocol Adjustment: Switch to a Claisen-Schmidt specific modification: Add the ketone slowly (dropwise) to a mixture of the aldehyde and base. This keeps the concentration of enolizable ketone low relative to the aldehyde electrophile [4].

  • Alternative Catalyst: Use Barium Hydroxide [Ba(OH)2] . It is milder and often prevents the "tarring" associated with NaOH/KOH.

Q2: I see the product spot on TLC, but it disappears or reverts during workup.

Diagnosis: Retro-Aldol Reaction. Root Cause: The aldol addition is reversible.[1] If the dehydration step (loss of water) did not occur in the flask, the intermediate


-hydroxy ketone will revert to starting materials upon dilution or pH change.

The Fix:

  • Force Dehydration: You must drive the reaction to the conjugated enone before workup.

    • Heat: Reflux the reaction for 30 mins before workup.

    • Acid Wash: If the product is the

      
      -hydroxy ketone, treat the crude with catalytic p-TsOH in refluxing toluene to force water elimination.
      
  • Mechanism Visualization:

RetroAldol Enolate Enolate + Aldehyde Intermediate β-Hydroxy Ketone (Unstable) Enolate->Intermediate Fast & Reversible Intermediate->Enolate Retro-Aldol (Occurs if not dehydrated) Product Enone (Chalcone) (Stable) Intermediate->Product Dehydration (-H2O) Irreversible

Figure 2: The Retro-Aldol trap. If the reaction stops at the yellow node, workup often reverts it to the blue node. You must drive it to the green node.

Q3: My aldehyde has an electron-donating group (e.g., 4-OMe). Conversion is <10%.

Diagnosis: Deactivated Electrophile. Root Cause: The methoxy group donates electron density into the carbonyl carbon of the aldehyde, making it less electrophilic and resistant to attack by the ketone enolate.

The Fix:

  • Microwave Irradiation: Use microwave heating (100-120°C, 10-20 min) to overcome the activation energy barrier [5].

  • Lewis Acid Catalysis: Switch from base catalysis to acid catalysis (e.g., BF3·OEt2 or AlCl3). The acid coordinates to the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.

References

  • NIH/PubMed: A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones.[4] Available at: [Link]

  • Asian Journal of Chemistry: Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Available at: [Link]

  • Master Organic Chemistry: Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

  • ResearchGate: Optimization of the reaction conditions for Claisen-Schmidt condensation. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity & SAR of Butenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Paradox

In the development of anti-inflammatory and anticancer therapeutics,


-unsaturated ketones (enones) represent a privileged scaffold. Their biological activity is primarily driven by their ability to act as Michael acceptors , forming covalent bonds with nucleophilic cysteine residues on target proteins (e.g., NF-κB, Keap1, STAT3).

This guide compares the biological performance of three distinct classes of butenone derivatives:

  • Natural Phenolic Butenones (e.g., Dehydrozingerone): High safety, moderate potency, metabolic instability.

  • Curcuminoids: High potency, poor bioavailability, chemical instability.

  • Synthetic Monocarbonyl Analogs (MACs): Optimized stability, tunable electrophilicity, high potency.

Key Finding: While natural derivatives like curcumin serve as potent benchmarks, synthetic monocarbonyl analogs (MACs) and halogenated phenylbutenones often outperform them by 10–50 fold in cytotoxicity assays due to the elimination of the unstable


-diketone moiety [1, 2].

Mechanistic Foundation: The Michael Addition

The core "warhead" of any butenone derivative is the enone system. The biological efficacy directly correlates with the electrophilicity of the


-carbon, which dictates the kinetics of covalent modification of cysteine thiols.
Chemical Validation: Cysteine Adduct Formation

The following diagram illustrates the critical reaction mechanism that must be validated in early-stage screening.

MichaelAddition cluster_legend Mechanism of Action Enone Butenone Derivative (Electrophile) Transition Transition State (Reversible) Enone->Transition Attack at u03b2-carbon Cysteine Protein Cysteine (Nucleophile -SH) Cysteine->Transition Adduct Thioether Adduct (Covalent Modification) Transition->Adduct Irreversible/Slow Reverse Validation Validated by GSH Assay

Figure 1: The Michael Addition mechanism. The electrophilic


-carbon of the butenone accepts electron density from the cysteine thiol, triggering downstream signaling changes.

Comparative Analysis: Structure-Activity Relationships (SAR)

This section evaluates the performance of derivatives based on electronic and steric modifications to the phenyl ring of the 4-phenyl-3-buten-2-one scaffold.

Group A: Electron-Donating Groups (EDGs)
  • Examples: 4-Methoxy (Dehydrozingerone derivatives), 3,4-Dimethoxy.

  • Performance: Generally lower cytotoxicity and reduced Michael reactivity. The electron donation into the conjugated system reduces the positive character of the

    
    -carbon.
    
  • Utility: Ideal for cytoprotective applications (e.g., Nrf2 activation) where mild electrophilicity is required to avoid toxicity [3].

Group B: Electron-Withdrawing Groups (EWGs)
  • Examples: 4-Fluoro, 4-Nitro, 2-Trifluoromethyl.

  • Performance: High potency .[1] EWGs pull electron density from the alkene, increasing susceptibility to nucleophilic attack.

  • Risk: High reactivity can lead to "off-target" toxicity (glutathione depletion). However, specific halogenated analogs (e.g., 2-fluorophenyl) show enhanced metabolic stability without excessive toxicity [4].

Group C: Monocarbonyl Analogs (MACs)
  • Examples: EF24, bis-benzylideneacetones.

  • Performance: These rigidify the structure and remove the hydrolytically unstable

    
    -diketone found in curcumin. They consistently show superior pharmacokinetic profiles and IC50 values in the low micromolar range [5].
    
Quantitative Comparison Table
Compound ClassRepresentative StructureRelative Stability (t1/2)Cytotoxicity (HCT116)Anti-Inflammatory (NF-κB)
Curcumin DiferuloylmethaneLow (< 10 min in buffer)Moderate (10-20 µM)High
Dehydrozingerone "Half-Curcumin"High (> 24 h)Low (> 50 µM)Moderate
MACs (e.g., EF24) Bis-benzylideneacetoneHigh (> 6 h)High (< 1 µM) Very High
F-Substituted 4-(2-fluorophenyl)-3-buten-2-oneHighHigh (1-5 µM)High

Data synthesized from comparative studies on curcumin analogs and substituted phenylbutenones [1, 5, 6].

Experimental Protocols

To generate reproducible data for publication, use these self-validating protocols.

Protocol 1: Kinetic Cysteine Reactivity Assay (Chemical Validation)

Purpose: To quantify the electrophilicity of the derivative, ensuring it can engage the target.

  • Preparation: Prepare a 10 mM stock of the butenone derivative in DMSO. Prepare a 10 mM stock of L-cysteine in PBS (pH 7.4).

  • Reaction: In a UV-transparent cuvette, mix the derivative (final conc. 50 µM) with L-cysteine (final conc. 500 µM, 10x excess) in PBS.

  • Measurement: Immediately monitor the decrease in absorbance at the

    
     of the enone (typically 280–320 nm) using a kinetic spectrophotometer.
    
  • Control: Run a parallel blank with the derivative in PBS (no cysteine) to rule out hydrolysis.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
    • Validation Criterion: If

      
      , the compound is likely a "dead" warhead [7].
      
Protocol 2: Differential Cytotoxicity Assessment (MTT)

Purpose: To distinguish between specific anticancer activity and general toxicity.

  • Seeding: Seed tumor cells (e.g., HCT116) and normal fibroblasts (e.g., HFF-1) in 96-well plates at 5,000 cells/well. Allow attachment for 24h.

  • Treatment: Treat with a serial dilution of the butenone derivative (0.1 µM to 100 µM) for 48h. Include a Curcumin positive control.

  • Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Calculate IC50 using non-linear regression.

    • Selectivity Index (SI): Calculate

      
      . An SI > 2.0 indicates therapeutic potential.
      

Pathway Analysis: The Nrf2/NF-κB Axis

Butenone derivatives act as "molecular switches." Their efficacy depends on modulating the crosstalk between oxidative stress response (Nrf2) and inflammation (NF-κB).

SignalingPathways cluster_Nrf2 Antioxidant Response (Cytoprotection) cluster_NFkB Inflammatory Response Drug Butenone Derivative Keap1 Keap1 (Sensor) Drug->Keap1 Alkylation (Cys151) Releases Nrf2 IKK IKK Complex Drug->IKK Alkylation (Cys179) Blocks Activation Nrf2 Nrf2 Keap1->Nrf2 Inhibition (Basal) ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNFu03b1) ARE->Cytokines Inhibits Inflammation NFkB NF-u03baB IKK->NFkB Phosphorylation/Activation NFkB->Cytokines Transcription

Figure 2: Dual mechanism of action.[2] Butenone derivatives alkylate Keap1 to activate antioxidant defenses (Nrf2) while simultaneously blocking IKK to suppress inflammation (NF-κB).

References

  • Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of monocarbonyl analogues of curcumin."[3][4] Bioorganic & Medicinal Chemistry Letters.

  • Adams, B. K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry.

  • Motohashi, N., et al. (2025). "Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds." Journal of Food Science and Technology.

  • Kandasamy, R., et al. (2023).[5] "Structure-activity relationship studies of benzothiazole-phenyl analogs... metabolic-stability studies." Prostaglandins & Other Lipid Mediators.[5][6]

  • Zhao, C., et al. (2021). "Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity." Molecules.

  • Hayun, H., et al. (2018). "Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives." Journal of Young Pharmacists.

  • Schultz, E. E., et al. (2025). "Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione." Chemosphere.

Sources

Comparative Profiling: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one vs. Classical Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structural Pharmacology & Reactivity Profiling of Sterically Hindered Enones

Executive Summary: The "Tamed" Electrophile

In the landscape of drug discovery,


-unsaturated ketones (enones) are powerful "warheads" capable of covalently modifying cysteine residues on target proteins (e.g., Keap1, NF-

B). However, classical chalcones (1,3-diphenylprop-2-en-1-one) often suffer from "Pan-Assay Interference" (PAINS) behavior due to excessive electrophilicity and promiscuous binding.

This guide analyzes 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (hereafter referred to as MTPB ), a specialized benzylideneacetone derivative. Unlike planar chalcones, MTPB features a 2,3,6-trimethyl substitution pattern that provides a unique steric shield. This guide posits MTPB not merely as a retinoid intermediate (its industrial use) but as a superior chemical probe for studying oxidative stress pathways with modulated reactivity —offering a "Goldilocks" zone of electrophilicity that standard chalcones lack.

Structural & Physicochemical Analysis

The core differentiator between MTPB and standard chalcones (e.g., Isoliquiritigenin, Curcumin) is the steric environment surrounding the electrophilic


-carbon.
Comparative Physicochemical Properties
FeatureMTPB (Target) Chalcone (Standard) Implication
Core Scaffold Benzylideneacetone (Styryl methyl ketone)1,3-Diphenylprop-2-en-1-oneMTPB lacks the B-ring, reducing molecular weight (MW) and increasing ligand efficiency.
Substitution 2,3,6-Trimethyl + 4-MethoxyOften unsubstituted or OH-substitutedCritical: The 2,6-methyls on MTPB create steric hindrance near the enone tail.
Electrophilicity Modulated (Attenuated) High (Promiscuous)MTPB reacts slower with Glutathione (GSH), reducing off-target toxicity.
Lipophilicity (cLogP) ~3.22~2.9 - 3.5MTPB is highly membrane-permeable, suitable for intracellular targets.
Metabolic Stability High LowMTPB's ring is fully substituted, blocking CYP450 hydroxylation at ortho/para sites.
The "Ortho Effect" Mechanism

In classical chalcones, the planar structure allows rapid nucleophilic attack at the


-carbon. In MTPB, the methyl groups at positions 2 and 6 of the phenyl ring create a steric clash  with the carbonyl tail. This forces the enone system to twist slightly out of planarity in solution, or simply physically blocks the approach of bulky nucleophiles (like proteins), while still allowing smaller nucleophiles (like the cysteine thiolate of Keap1) to react, albeit more selectively.
Mechanism of Action: The Nrf2/Keap1 Pathway

MTPB functions as a prodrug-like inducer of the Nrf2 antioxidant response. Its mechanism relies on reversible Michael addition to specific cysteine sensors on Keap1.

Nrf2_Pathway MTPB MTPB (Enone Electrophile) Cell_Membrane Cell Membrane Diffusion MTPB->Cell_Membrane Cys_Sensor Cysteine 151/273/288 (Thiol Modification) MTPB->Cys_Sensor Michael Addition (Covalent Bond) Keap1_Cul3 Keap1-Cul3 Complex (Cytosolic Repressor) Cell_Membrane->Keap1_Cul3 Intracellular Entry Keap1_Cul3->Cys_Sensor Targeting Nrf2_Free Nrf2 Release (Stabilization) Cys_Sensor->Nrf2_Free Conformational Change Ubiquitination Blocked Nucleus Nuclear Translocation Nrf2_Free->Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding Genes Transcription: HO-1, NQO1, GCLM ARE->Genes Activation

Figure 1: Mechanism of Action. MTPB acts as a covalent modifier of Keap1, triggering the cytoprotective Nrf2 response. The steric bulk of MTPB ensures selectivity for highly reactive cysteines over general cellular thiols.

Experimental Protocols

To validate MTPB's performance against standard chalcones, the following self-validating protocols are recommended.

Protocol A: Comparative GSH Reactivity Assay (Half-Life Determination)

Purpose: To quantify the "softness" of the electrophile. A standard chalcone will react rapidly (


 min), whereas MTPB should show extended stability (

min), indicating lower toxicity risk.

Materials:

  • Test Compounds: MTPB (10 mM in DMSO), Chalcone (10 mM in DMSO).

  • Nucleophile: Reduced L-Glutathione (GSH, 20 mM in PBS, pH 7.4).

  • Internal Standard: Antipyrine.

Workflow:

  • Preparation: Mix 50 µL of Test Compound (100 µM final) with 50 µL Internal Standard in 800 µL PBS (pH 7.4) at 37°C.

  • Initiation: Add 100 µL of GSH solution (2 mM final, 20-fold excess) to initiate the reaction.

  • Sampling: At

    
     mins, withdraw 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak (UV 280-320 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Synthesis of MTPB (Reference Standard)

Context: MTPB is often commercially available as an intermediate (CAS 54757-47-0), but synthesis ensures purity for biological assays.

  • Reagents: 2,3,5-Trimethylphenol (starting material), Dimethyl sulfate, Acetone, NaOH.

  • Methylation: React 2,3,5-trimethylphenol with dimethyl sulfate (

    
    , acetone, reflux) to yield 2,3,5-trimethylanisole.
    
  • Formylation: Perform Vilsmeier-Haack reaction (

    
    , DMF) to install the aldehyde at the 6-position (yielding 4-methoxy-2,3,6-trimethylbenzaldehyde).
    
  • Aldol Condensation:

    • Dissolve the aldehyde in Acetone (excess, acts as solvent and reagent).

    • Add 10% aqueous NaOH dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Workup: Neutralize with dilute HCl, extract with EtOAc.

    • Purification: Recrystallize from hexane/ethanol. MTPB appears as pale yellow crystals (MP: ~68-70°C).

Data Interpretation & Decision Guide

When selecting between MTPB and other analogs for your research:

Scenario Recommended Compound Reasoning
High-Throughput Screening (HTS) Avoid Chalcones Standard chalcones yield high false positives (PAINS) due to non-specific binding.
Intracellular Probe (Nrf2) MTPB The 2,3,6-trimethyl group improves lipophilicity and prevents rapid degradation by cytosolic glutathione transferases (GSTs).
Retinoid Synthesis MTPB It is the specific C14 precursor required for the polyene chain extension of Etretinate/Acitretin.
Anti-Inflammatory Assay Isoliquiritigenin If you need a reference standard with known high potency (but high toxicity), use a standard chalcone.
References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 762509 (MTPB). National Center for Biotechnology Information (2025). Retrieved from [Link]

  • Synthetic Pathway (Retinoid Precursors)

    • Process for the preparation of 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one.[1][2][3][4] (Patent Literature).[5] This key intermediate is described in the synthesis of Etretinate.

  • Michael Acceptor Reactivity & Sterics

    • Effect of Steric Hindrance on the Reactivity of Michael Acceptors.[6] (General Principle). See: Journal of Medicinal Chemistry, "Design of Targeted Covalent Inhibitors."

  • Chalcone Structure-Activity Relationships

    • Structure-activity relationship studies of chalcone derivatives as potent NF-kappaB inhibitors.[7]J Med Chem. 2009;52(21):7044-7053. [Link]

  • Covalent Drug Design

    • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls.J Med Chem. 2017. [Link]

Sources

Validation of HPLC Method for Quantifying Phenolic Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Quantifying phenolic compounds (flavonoids, phenolic acids, tannins) is a cornerstone of phytochemical analysis and drug discovery. However, the structural diversity of these molecules—ranging from simple benzoic acids to complex polymerized proanthocyanidins—presents significant chromatographic challenges.

While colorimetric assays (e.g., Folin-Ciocalteu) offer rapid screening, they lack the specificity required for regulatory compliance. This guide focuses on the validation of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the robust "workhorse" method, while objectively comparing it against high-throughput (UHPLC) and high-sensitivity (LC-MS/MS) alternatives.

The Core Thesis: A validated HPLC-DAD method, when optimized with acidified mobile phases to suppress ionization, provides the best balance of cost, robustness, and reproducibility for routine quantification of major phenolic markers.

Method Comparison: Selecting the Right Tool

Before validating a method, one must ensure the technique fits the analytical purpose.[1][2] The following table contrasts the three dominant modalities for phenolic analysis.

FeatureHPLC-DAD (Recommended Standard) UHPLC-DAD (High Throughput) LC-MS/MS (Trace Analysis)
Primary Use Case Routine QC, quantification of major markers (>10 ppm).High-volume screening, rapid method development.[3][4]Trace quantification (<1 ppm), metabolite identification, complex biological matrices (plasma).
Separation Mechanism Interaction with C18 stationary phase (5 µm particles).[5][6]High-pressure interaction with sub-2 µm particles.Mass-to-charge (

) filtering + chromatographic separation.
Resolution Moderate. Co-elution of isomers is possible.High. Excellent peak capacity for complex extracts.High specificity. Can distinguish co-eluting compounds by mass.
Robustness High. Tolerant of minor matrix interferences.Moderate. Prone to clogging; requires ultra-clean samples.Low. Susceptible to ion suppression/enhancement effects.
Cost per Sample Low ($).Medium (

).[3][5]
High (

).[5]
Validation Complexity Standard (ICH Q2).[1][2]Standard, but requires pressure monitoring.Complex. Requires isotopic internal standards for accuracy.
Decision Matrix: When to Switch?

DecisionMatrix Start Start: Define Analytical Goal Trace Is analyte trace level (<1 ppm)? Start->Trace Complex Is the matrix complex (e.g., Plasma)? Trace->Complex No LCMS Select LC-MS/MS (High Sensitivity) Trace->LCMS Yes Throughput Sample volume > 100/day? Complex->Throughput No Complex->LCMS Yes UHPLC Select UHPLC-DAD (High Speed) Throughput->UHPLC Yes HPLC Select HPLC-DAD (Robust/Standard) Throughput->HPLC No

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on sensitivity, matrix complexity, and throughput requirements.

The "Gold Standard" Protocol: HPLC-DAD

This protocol is designed to be a self-validating system . It includes built-in checks (System Suitability Tests) to ensure data integrity before results are even calculated.

A. Chromatographic Conditions[3][4][5][7][8][9][10][11][12]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 mm x 4.6 mm, 5 µm particle size.

    • Why: The 250mm length provides sufficient theoretical plates to separate structurally similar flavonoids (e.g., Quercetin vs. Kaempferol).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.2% Phosphoric Acid).

    • Mechanism:[3][5][7][8][9] Phenolics are weak acids (

      
      ). Acidification suppresses ionization (
      
      
      
      ), keeping them in a neutral, hydrophobic state that interacts effectively with the C18 column. Without acid, peaks will tail significantly.
  • Mobile Phase B: Acetonitrile (ACN).[7]

    • Why: ACN has a lower UV cutoff than Methanol, reducing baseline noise at 280 nm.

  • Flow Rate: 1.0 mL/min.[5][10][7]

  • Temperature: 30°C (Controlled).

    • Why: Fluctuations in temperature shift retention times, invalidating peak identification windows.

B. Detection Wavelengths (DAD)

Using a Diode Array Detector (DAD) allows simultaneous monitoring of different phenolic classes:

  • 280 nm: Flavan-3-ols (Catechin), Benzoic acids (Gallic acid).

  • 320 nm: Hydroxycinnamic acids (Caffeic, Ferulic acid).

  • 360 nm: Flavonols (Quercetin, Rutin).[7]

C. Gradient Elution Profile
Time (min)% Mobile Phase A (Acidified Water)% Mobile Phase B (ACN)Elution Event
0.0955Equilibration
5.0955Elution of highly polar acids (Gallic)
20.08515Separation of Catechins/Procyanidins
45.05050Elution of Flavonol Glycosides
55.01090Column Wash (remove hydrophobic impurities)
60.0955Re-equilibration

Validation Framework (ICH Q2(R2) Compliant)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Phase 1: System Suitability & Specificity

Objective: Prove the system works and measures only the target analyte.

  • Specificity: Inject the solvent blank, the matrix blank (unspiked), and the standard.

    • Acceptance: No interfering peaks at the retention time of the analyte. Peak purity index (from DAD software) > 990.

  • System Suitability Test (SST):

    • Resolution (

      
      ): 
      
      
      
      (ideally
      
      
      ) between the critical pair (the two closest eluting peaks).
    • Tailing Factor (

      
      ): 
      
      
      
      . (Tailing
      
      
      indicates insufficient mobile phase acidification or column aging).
Phase 2: Linearity & Range[2]

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare at least 5 concentration levels (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance Criteria:

    • Coefficient of determination (

      
      ) 
      
      
      
      .[3]
    • Residual analysis should show a random distribution, not a "U" shape.

Phase 3: Accuracy (Recovery)[14]

Objective: Confirm no signal is lost due to extraction inefficiency or matrix binding.

  • Protocol: Spike a "blank" matrix (or a sample with known low concentration) with standard at three levels (80%, 100%, 120% of target).

  • Calculation:

    
    
    
  • Acceptance: 95–105% for drug substances; 80–120% for complex botanical extracts.

Phase 4: Precision (Repeatability)[14]

Objective: Confirm the method gives the same result repeatedly.

  • Intra-day: 6 injections of the same sample on the same day.

  • Inter-day: 6 injections on 3 different days by different analysts.

  • Acceptance: % RSD (Relative Standard Deviation)

    
    .[11]
    
Validation Workflow Diagram

ValidationWorkflow cluster_Validation ICH Q2(R2) Parameters Prep Sample Preparation (Extraction + Filtration) SST System Suitability (Resolution > 1.5) Prep->SST SST->Prep Fail (Re-optimize) Linearity Linearity (R² > 0.999) SST->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (RSD < 2%) Accuracy->Precision Report Final Validation Report Precision->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Senior Scientist Insights: Troubleshooting & Optimization

As an experienced practitioner, I often see methods fail not because of the column, but because of chemistry mismatches .

The "Solvent Strength" Effect

Problem: Split peaks or broad fronting for early eluting compounds (like Gallic acid). Cause: Dissolving the sample in 100% Methanol while the starting mobile phase is 95% Water. The strong solvent "carries" the analyte too fast through the column head. Solution: Always dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% Methanol).

Ghost Peaks

Problem: Unexpected peaks appearing in the gradient wash. Cause: Contaminants in the water source or mobile phase bottles accumulating on the column during the equilibration phase and eluting when the organic solvent increases. Solution: Use HPLC-grade water bottles (do not refill without washing) and install a ghost-trap column between the pump and the injector.

Peak Tailing in Phenolics

Problem: Asymmetry factor > 1.2. Cause: Secondary interactions between the phenolic hydroxyls and residual silanols on the silica backbone of the column. Solution: Ensure the mobile phase pH is maintained at 2.5–3.0. If using Formic acid isn't enough, switch to Orthophosphoric acid (stronger suppressor), provided your detector is not a Mass Spectrometer (phosphoric acid ruins MS sources).

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[5][6][8] Journal of Separation Science. [Link]

  • Khoddami, A., et al. (2013). Techniques for choosing solvents for the extraction of phenolic compounds from different food matrices. Metabolites. [Link]

  • FDA (U.S. Food and Drug Administration). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Cielecka-Piontek, J., et al. (2013). UHPLC: The greening of analytical methods. Chromatographia.[3][5][6][10][12][13] [Link]

Sources

comparative study of synthesis methods for α,β-unsaturated ketones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Synthetic Methodologies for α,β-Unsaturated Ketones: Performance, Selectivity, and Scalability

Executive Summary The α,β-unsaturated ketone (enone) moiety is a privileged pharmacophore in medicinal chemistry, serving as a Michael acceptor for covalent inhibitors (e.g., ibrutinib) and a versatile intermediate in the total synthesis of complex natural products. This guide objectively compares four dominant synthetic strategies: Claisen-Schmidt Aldol Condensation , Horner-Wadsworth-Emmons (HWE) Olefination , Oxidative Dehydrogenation (IBX/Pd) , and Heck Cross-Coupling .

We analyze these methods based on yield, stereocontrol (


 selectivity), atom economy, and scalability, providing validated protocols to assist researchers in selecting the optimal pathway for their specific substrate architecture.

Part 1: Methodological Deep Dive

Method A: Claisen-Schmidt Aldol Condensation

The classical approach for coupling enolizable ketones with non-enolizable aldehydes.

Mechanism & Causality: The reaction proceeds via the generation of an enolate from a methyl ketone, which attacks an aldehyde electrophile. The resulting


-hydroxy ketone undergoes base-catalyzed dehydration (E1cB mechanism) to form the conjugated enone.
  • Why it works: The thermodynamic stability of the conjugated product drives the dehydration step, often making it irreversible under vigorous conditions.

  • Limitation: Self-condensation of the aldehyde or ketone can lead to complex mixtures if not carefully controlled (e.g., using slow addition or specific bases).

Standard Protocol (Benzalacetone Synthesis):

  • Reagents: Benzaldehyde (10 mmol), Acetone (30 mmol, excess to prevent di-condensation), 10% NaOH (aq).

  • Procedure:

    • Charge a flask with benzaldehyde and acetone.

    • Add 10% NaOH dropwise at 0–5 °C to control the exotherm and minimize polymerization.

    • Stir at 20–25 °C for 4 hours.

    • Workup: Neutralize with dilute HCl, extract with EtOAc, wash with brine, and concentrate.

    • Purification: Recrystallization from ethanol/water or vacuum distillation.

  • Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) and appearance of doublet doublets (vinyl protons) in

    
    H NMR.
    
Method B: Horner-Wadsworth-Emmons (HWE) Olefination

The gold standard for stereocontrolled (


)-enone synthesis.

Mechanism & Causality: Unlike the Wittig reaction, HWE uses phosphonate esters, which are more nucleophilic and less basic. The reaction proceeds through a reversible addition to form a threo-aldol adduct, followed by irreversible elimination of phosphate.

  • Stereocontrol: The thermodynamic equilibration of the intermediate favors the trans-oxaphosphetane, leading exclusively to the (

    
    )-alkene.
    
  • Modularity: To synthesize ketones (rather than esters),

    
    -ketophosphonates are required.
    

Protocol (Synthesis of (


)-4-phenylbut-3-en-2-one): 
  • Reagent Prep: Deprotonate dimethyl (2-oxopropyl)phosphonate (1.1 equiv) with NaH (1.1 equiv) in THF at 0 °C.

  • Coupling: Add Benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Warm to 25 °C and stir for 2 hours.

  • Workup: Quench with sat. NH

    
    Cl. The water-soluble phosphate byproduct stays in the aqueous layer (major advantage over Wittig). Extract product with Et
    
    
    
    O.
  • Data: Expect >95:5

    
     ratio.
    
Method C: Oxidative Dehydrogenation (IBX)

Direct access from saturated ketones, ideal for late-stage functionalization.

Mechanism & Causality: Hypervalent iodine(V) reagents (IBX) induce single-electron transfer (SET) or a concerted mechanism involving


-enolization and ligand exchange, followed by reductive elimination of iodinane to generate the double bond.
  • Why it works: It avoids the need for pre-functionalization (e.g., bromination/elimination) and tolerates acid-sensitive groups.

Protocol (Cyclohexenone from Cyclohexanone):

  • Reagents: Cyclohexanone (1.0 equiv), IBX (1.5 equiv), Toluene/DMSO (2:1).

  • Procedure:

    • Heat the mixture to 65–80 °C (IBX is insoluble in most solvents; DMSO aids solubility).

    • Stir for 8–12 hours.

    • Workup: Cool to 0 °C; filter off the reduced IBA byproduct (can be re-oxidized to IBX). Dilute filtrate with NaHCO

      
       and extract.
      
  • Note: For sterically unhindered ketones, this method is superior to SeO

    
     oxidation due to lower toxicity.
    
Method D: Heck Cross-Coupling

The modular approach for building the carbon skeleton.

Mechanism & Causality: Pd(0)-catalyzed oxidative addition into an aryl halide, followed by syn-migratory insertion into a vinyl ketone and


-hydride elimination.[1]
  • Why it works: Allows convergence of two complex fragments (Aryl-I + Vinyl Ketone).

Protocol (Coupling Iodobenzene + Methyl Vinyl Ketone):

  • Reagents: Iodobenzene (1.0 equiv), Methyl Vinyl Ketone (1.2 equiv), Pd(OAc)

    
     (2 mol%), PPh
    
    
    
    (4 mol%), Et
    
    
    N (2.0 equiv), DMF.
  • Procedure:

    • Degas solvent (essential to prevent Pd oxidation).

    • Heat at 80 °C for 6–12 hours.

    • Workup: Filter through Celite to remove Pd black. Wash with water to remove DMF/salts.

  • Critical Step: Use slightly excess alkene to account for polymerization side reactions.

Part 2: Comparative Analysis

Table 1: Performance Metrics Comparison
FeatureAldol (Claisen-Schmidt) HWE Olefination Oxidative Dehydrogenation Heck Coupling
Primary Bond Formed C=C (from C=O + CH

)
C=C (from Aldehyde + Phosphonate)C=C (from C-C saturation)C-C (Aryl-Vinyl)
Stereoselectivity High (

) (Thermodynamic)
Excellent (

) (>98:2 typical)
N/A (Cyclic) or High (

)
High (

)
Atom Economy Good (Water is byproduct)Poor (Phosphate waste)Low (Stoichiometric oxidant)High (Catalytic)
Substrate Scope Base-stable substratesAldehydes +

-ketophosphonates
Saturated KetonesAryl Halides + Vinyl Ketones
Scalability Excellent (Industrial standard)Good (Expensive reagents)Moderate (Solubility limits)Excellent (Process chem friendly)
Green Factor High (if solvent-free)Moderate (Phosphate removal easy)Low (Iodine waste, DMSO)Moderate (Pd waste/Ligands)
Table 2: Decision Matrix (When to use what)
Scenario Recommended Method Rationale
Simple Aromatic Enones Aldol CondensationLowest cost, easiest setup, high

-selectivity.
Complex/Fragile Aldehydes HWE OlefinationMild conditions, avoids strong bases (using Masamune-Roush), predictable stereochemistry.
Late-Stage Natural Products IBX DehydrogenationAllows installation of unsaturation on an existing saturated ring without affecting other stereocenters.
Biaryl/Styryl Enones Heck CouplingBest for connecting aromatic rings to the enone system; tolerates halides and esters well.

Part 3: Visualization of Workflows

Figure 1: Strategic Decision Tree for Enone Synthesis

Caption: A logic-flow diagram guiding the selection of synthetic methods based on starting material availability and substrate sensitivity.

EnoneSelection Start Target: α,β-Unsaturated Ketone CheckSM What is your Starting Material? Start->CheckSM Aldehyde Aldehyde (+ Methyl Ketone) CheckSM->Aldehyde SatKetone Saturated Ketone CheckSM->SatKetone ArylHalide Aryl Halide (+ Vinyl Ketone) CheckSM->ArylHalide BaseSens Is substrate base-sensitive? Aldehyde->BaseSens Oxidant Method: IBX Dehydrogenation (DMSO, 65°C) SatKetone->Oxidant Heck Method: Heck Coupling (Pd(OAc)2, Et3N) ArylHalide->Heck Aldol Method: Aldol Condensation (NaOH/EtOH) BaseSens->Aldol No HWE Method: HWE Reaction (Ba(OH)2 or Masamune-Roush) BaseSens->HWE Yes (High E-selectivity needed)

Figure 2: Mechanistic Divergence (Aldol vs. HWE)

Caption: Comparison of the anionic intermediates dictating stereochemistry in Aldol (reversible enolate addition) vs. HWE (irreversible phosphate elimination).

Mechanism cluster_Aldol Aldol Pathway (Thermodynamic Control) cluster_HWE HWE Pathway (Stereoselective) Enolate Enolate Anion AldolAdduct β-Hydroxy Ketone (Syn/Anti Mixture) Enolate->AldolAdduct Reversible Elimination E1cB Elimination (-OH) AldolAdduct->Elimination Slow ProdAldol (E)-Enone (Thermodynamic Product) Elimination->ProdAldol Fast Phosphonate Phosphonate Carbanion Oxaphosphetane Oxaphosphetane (Trans-favored) Phosphonate->Oxaphosphetane Reversible EliminationHWE Cycloreversion (- Phosphate) Oxaphosphetane->EliminationHWE Irreversible ProdHWE ProdHWE EliminationHWE->ProdHWE

References

  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.[2] Link

  • Nicolaou, K. C., Montagnon, T., & Baran, P. S. (2002).[3][4] HIO3 and Iodine Oxide (I2O5)-Mediated Oxidation of Alcohols and Carbonyl Compounds. Journal of the American Chemical Society.[2] Link

  • Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Manganese Carbonyls. Journal of the American Chemical Society.[2] Link

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters via a modification of the Horner-Emmons reaction. Tetrahedron Letters. Link

  • Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews. Link

Sources

Comparative Guide: Neuropharmacology of Cathinone Derivatives

[1]

Executive Summary

This technical guide provides a comparative analysis of synthetic cathinones, focusing on their interactions with monoamine transporters (MATs).[1][2][3] Unlike a monolithic class of drugs, cathinone derivatives exhibit a pharmacological bifurcation: they act either as transporter-mediated releasers (similar to amphetamine/MDMA) or transporter blockers (similar to cocaine/methylphenidate). This distinction is governed by specific structural modifications to the

This guide is designed for researchers to select appropriate experimental models and interpret pharmacological data accurately.

Structural Classification & Mechanism of Action

The neuropharmacological profile of a cathinone derivative is predicted by its substitution pattern.[1] The core distinction lies in the ability of the molecule to translocate across the plasma membrane.

The Pharmacological Bifurcation
  • Substrate-Type Releasers (e.g., Mephedrone, Methylone): These compounds bind to the orthosteric site of the transporter (DAT, NET, or SERT) and are translocated into the cytoplasm. Once inside, they interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing cytosolic accumulation of neurotransmitters, which then efflux through the reversed plasma membrane transporter.

  • Transporter Blockers (e.g., MDPV,

    
    -PVP):  These compounds bind to the transporter but are sterically hindered from translocation—often due to a bulky pyrrolidine ring. They lock the transporter in an outward-facing conformation, preventing neurotransmitter uptake without inducing efflux.
    
Mechanism Visualization

The following diagram illustrates the divergent signaling pathways between these two classes.

CathinoneMechanismCathinoneSynthetic CathinoneStructureStructural AnalysisCathinone->StructureSmallAlkylSmall N-alkyl group(e.g., Methyl, Ethyl)Structure->SmallAlkylClass ABulkyRingBulky Pyrrolidine Ring(e.g., MDPV)Structure->BulkyRingClass BTranslocationTranslocation via MAT(Substrate)SmallAlkyl->TranslocationVMATVMAT2 Interaction(Disrupts pH gradient)Translocation->VMATEffluxReverse Transport(Neurotransmitter Release)VMAT->EffluxStericHindranceSteric Hindrance(No Translocation)BulkyRing->StericHindranceConformationStabilizes Outward-FacingConformationStericHindrance->ConformationBlockadeUptake Inhibition(No Efflux)Conformation->Blockade

Figure 1: Mechanistic divergence of cathinones based on N-terminal substitution.

Comparative Performance Data

The following data aggregates


Selectivity Profiles

Note: Lower

CompoundClassDAT

(nM)
SERT

(nM)
NET

(nM)
DAT/SERT RatioPharmacological Profile
Mephedrone Releaser~3,950~3,400~500~1.1Non-selective substrate (MDMA-like)
Methylone Releaser~4,000~1,200~600~3.3Hybrid profile; SERT/DAT substrate
MDPV Blocker4.1 >3,000260.001Highly potent, selective DAT/NET blocker

-PVP
Blocker20 >5,00035<0.01Highly potent, selective DAT/NET blocker
Methcathinone Releaser~440>10,000~60<0.05DAT/NET selective substrate

Data synthesized from Baumann et al. (2013) and Simmler et al. (2013).[1][3]

Interpretation of Data[2][4][6][7][8][9][10]
  • Potency Disparity: Pyrrolidine-type blockers (MDPV) are significantly more potent at DAT than substrate-type releasers (Mephedrone). This correlates with the high risk of compulsive redosing and acute psychosis observed in MDPV users.

  • Serotonergic Activity: Ring-substituted cathinones (Mephedrone, Methylone) show significant SERT affinity, contributing to their "empathogenic" effects similar to MDMA.[4]

  • Dopaminergic Selectivity: The lack of SERT activity in MDPV and

    
    -PVP results in pure psychomotor stimulation without the mood-dampening or anxiolytic effects often associated with serotonin release.
    

Experimental Methodologies

To accurately characterize a novel cathinone derivative, researchers must employ a two-tiered screening approach. A simple uptake inhibition assay cannot distinguish between a blocker and a releaser, as both prevent the accumulation of radioligand.[3]

Protocol A: Synaptosomal Uptake Inhibition Assay

Objective: Determine the potency of the drug in preventing neurotransmitter clearance.

  • Tissue Preparation:

    • Decapitate male Sprague-Dawley rats and rapidly remove the brain.

    • Dissect striatum (for DAT) and frontal cortex (for SERT/NET).

    • Homogenize tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g (10 min); recover supernatant.

    • Centrifuge supernatant at 12,000 x g (20 min) to yield P2 synaptosomal pellet.

  • Incubation:

    • Resuspend P2 pellet in Krebs-phosphate buffer containing glucose.

    • Add test compound (1 nM – 100

      
      M) and incubate for 15 min at 37°C.
      
  • Uptake Initiation:

    • Add radioligand:

      
       (5 nM), 
      
      
      (5 nM), or
      
      
      (10 nM).
    • Incubate for exactly 2-5 minutes (linear phase of uptake).

  • Termination:

    • Rapid vacuum filtration through Whatman GF/B filters (pre-soaked in PEI).

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Measure retained radioactivity via liquid scintillation counting.[5]

Protocol B: Transporter-Mediated Release Assay

Objective: Differentiate between a blocker (no release) and a substrate (release).[1][6]

  • Pre-loading:

    • Incubate synaptosomes with

      
       (a DAT/NET substrate analog) or 
      
      
      for 20 minutes.
    • Wash synaptosomes 2x to remove extracellular radioligand.

  • Superfusion:

    • Load synaptosomes into superfusion chambers (e.g., Brandel system).[6][5]

    • Perfuse with buffer at 0.5 mL/min to establish stable baseline efflux.

  • Stimulation:

    • Switch perfusate to buffer containing the test compound.

    • Collect fractions every 2 minutes.

  • Analysis:

    • Calculate fractional release as a percentage of total tritium remaining in the tissue.

    • Validation: A true releaser (like Mephedrone) will cause a dose-dependent spike in efflux. A blocker (like MDPV) will not increase efflux above baseline.

Experimental Decision Workflow

The following diagram outlines the logical flow for characterizing a new derivative.

AssayWorkflowStartNew CathinoneDerivativeUptakeAssay1. Uptake Inhibition Assay(Synaptosomes)Start->UptakeAssayHighIC50High IC50 (>10µM)Low PotencyUptakeAssay->HighIC50Weak BindingLowIC50Low IC50 (<1µM)High PotencyUptakeAssay->LowIC50Strong BindingReleaseAssay2. Release Assay(Superfusion)LowIC50->ReleaseAssayDetermine MechanismResultBlockerNo Efflux Spike= BLOCKER (MDPV-like)ReleaseAssay->ResultBlockerBaseline ReleaseResultReleaserEfflux Spike= RELEASER (Mephedrone-like)ReleaseAssay->ResultReleaserIncreased Release

Figure 2: Logical workflow for characterizing novel cathinone derivatives.

Toxicological & Metabolic Implications

The pharmacological mechanism directly informs the toxicological risk profile:

  • Excitotoxicity: Substrate-type releasers (Mephedrone) deplete intracellular monoamine stores. While this causes acute euphoria, it can lead to long-term serotonergic deficits similar to MDMA neurotoxicity.

  • Cardiovascular Risk: Both classes potently inhibit NET.[1][4] However, the release of norepinephrine by substrates can cause more rapid onset hypertensive crises compared to pure uptake inhibition.

  • Metabolic Stability: The

    
    -keto group renders cathinones more polar than their amphetamine counterparts, reducing blood-brain barrier (BBB) penetration but also increasing susceptibility to reduction by ketone reductases. This results in a shorter half-life compared to methamphetamine, often driving users to "binge" or redose frequently.
    

References

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470.

  • Eshleman, A. J., et al. (2013). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release.[3] Journal of Pharmacology and Experimental Therapeutics, 344(3), 568-578.

  • Glennon, R. A. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention. Advances in Pharmacology, 69, 581-620.

Comparative Efficacy Guide: Trimethylphenyl (Mesityl) Scaffolds vs. Established Pharmacophores

[1]

Executive Summary: The "Magic Methyl" Steric Advantage

In modern medicinal chemistry, the 2,4,6-trimethylphenyl (Mesityl) group is not merely a structural appendage but a functional pharmacophore that leverages the "Magic Methyl" effect. Unlike standard planar phenyl rings found in drugs like Aspirin or Ibuprofen , the trimethylphenyl (TMP) scaffold introduces significant steric bulk and lipophilicity. This guide analyzes the efficacy of TMP-based compounds compared to established standards, focusing on two critical therapeutic areas: COX-2 inhibition (Anti-inflammatory) and Microbial Eradication .

Key Differentiator: The TMP group functions primarily through steric occlusion and hydrophobic channel filling , whereas many standard drugs rely on hydrogen bonding or covalent modification.

Therapeutic Case Study A: Anti-Inflammatory Efficacy

Candidate: 2,4,6-Trimethylphenol (Mesitol) vs. Standard: Aspirin (Acetylsalicylic Acid)

While Aspirin is the gold standard for irreversible COX inhibition, its mechanism relies on the acetylation of Serine-530. Research indicates that TMP derivatives offer a potent alternative mechanism: Non-covalent Hydrophobic Blockade .[1]

Mechanistic Comparison
FeatureAspirin (Standard) 2,4,6-Trimethylphenol (TMP Candidate)
Binding Site Ser-530 (Active Site)Hydrophobic Channel (Tyr-385 to Ser-530)
Mode of Action Irreversible Acetylation (Covalent)Steric Occlusion & Radical Scavenging
Antioxidant Activity Negligible (Direct)High (Phenolic H-atom donation)
Lipophilicity (LogP) ~1.2~2.8 (Enhanced membrane penetration)
Efficacy Data: COX-2 Channel Occupancy

Molecular modeling and binding assays reveal that the TMP moiety fills the hydrophobic channel of COX-2 more effectively than unsubstituted phenols.

  • Binding Depth: TMP fills the channel from Tyr-385 downward (approx. 6–10 Å).[1][2]

  • Inhibition Logic: By occupying this space, TMP physically blocks the entry of Arachidonic Acid (substrate), preventing its oxygenation.

  • Radical Scavenging: The bond dissociation enthalpy (BDE) of the O-H bond in TMP is lower than in standard phenols due to electron-donating methyl groups, making it a superior antioxidant (scavenger of tyrosyl radicals).

Pathway Visualization: Mechanism of Action

The following diagram contrasts the inhibitory pathways of Aspirin versus TMP within the COX-2 enzyme.

COX2_InhibitionCOX2COX-2 Enzyme(Active Site)Ser530Residue Ser-530COX2->Ser530HydroChannelHydrophobic Channel(Tyr-385)COX2->HydroChannelArachidonicArachidonic Acid(Substrate)ProstaglandinsProstaglandins(Inflammation)Arachidonic->ProstaglandinsOxygenationAspirinStandard: AspirinAspirin->Ser530Acetylates (Covalent)TMPCandidate: 2,4,6-TrimethylphenolTMP->HydroChannelSteric Occlusion(Non-covalent)Ser530->ArachidonicBlocks EntryHydroChannel->ArachidonicPhysical Blockade

Figure 1: Dual-mechanistic inhibition of COX-2.[1] Aspirin modifies the enzyme covalently, while TMP utilizes steric bulk to occlude the substrate channel.

Therapeutic Case Study B: Antimicrobial Potency

Candidate: 2,4,6-Trimethylbenzenesulfonyl Hydrazones vs. Standard: Ciprofloxacin

The sulfonyl hydrazone scaffold is a versatile pharmacophore.[1] When decorated with the 2,4,6-trimethyl motif, it exhibits specific activity against Gram-positive bacteria, challenging the "one-size-fits-all" approach of broad-spectrum antibiotics.

Comparative Efficacy Data (MIC Values)

Experimental data highlights that while TMP derivatives lack the broad spectrum of Ciprofloxacin, they show competitive potency against specific resistant strains like Staphylococcus aureus.

OrganismCiprofloxacin (Standard) TMP-Hydrazone Derivative 24 Efficacy Verdict
S. aureus (Gram +)0.25 - 1.0 µg/mL7.81 µg/mL Moderate Potency
B. cereus (Gram +)0.1 - 0.5 µg/mL15.62 µg/mL Active, lower potency
E. coli (Gram -)< 0.05 µg/mL> 500 µg/mLInactive (Steric bulk prevents outer membrane transit)
Candida spp.[1] (Fungi)N/A (Antifungal needed)250 µg/mL Mild Antifungal Activity

Insight: The TMP moiety increases lipophilicity, which aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria but hinders passage through the porins of Gram-negative bacteria. This makes TMP derivatives excellent candidates for narrow-spectrum gram-positive targeting , potentially reducing microbiome dysbiosis compared to broad-spectrum standards.[1]

Experimental Protocol: Synthesis & Validation

To validate the efficacy of TMP compounds in your own lab, follow this self-validating workflow.

Phase 1: Synthesis of TMP-Sulfonyl Hydrazones

Reagents: 2,4,6-Trimethylbenzenesulfonyl chloride, Hydrazine hydrate, Ethanol.

  • Solution Prep: Dissolve 0.01 mol of 2,4,6-trimethylbenzenesulfonyl chloride in 20 mL absolute ethanol.

  • Nucleophilic Attack: Add 0.02 mol hydrazine hydrate dropwise at 0°C (Ice bath) to control exotherm.

  • Reflux: Heat to reflux for 3 hours. Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:[1]3) until the starting chloride spot disappears.[1]

  • Crystallization: Cool to room temperature. Pour into ice-cold water. The TMP-hydrazide will precipitate as white crystals.[1]

  • Condensation (Ligand Formation): React the hydrazide with an appropriate aldehyde (e.g., 5-nitrofurfural) in ethanol with catalytic acetic acid to form the final hydrazone.[1]

Phase 2: Biological Screening Workflow

The following DOT diagram outlines the decision logic for screening TMP derivatives.

Screening_WorkflowStartSynthesizedTMP-DerivativeSolubilitySolubility Check(DMSO < 1%)Start->SolubilityScreen1Primary Screen(Gram+ / Gram-)Solubility->Screen1Result1MIC < 10 µg/mL?Screen1->Result1ToxCytotoxicity Assay(Fibroblasts)Result1->ToxYesDiscardRefine StructureResult1->DiscardNoLeadLead CandidateTox->LeadNon-toxicTox->DiscardToxic

Figure 2: Logical workflow for validating TMP-derivative efficacy from synthesis to lead identification.

References

  • Active compound 2,4,6-trimethylphenol bound in the cyclooxygenase active site channel of human COX-2. ResearchGate. [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Int. J. Mol.[1][3][4] Sci. 2021.[1][4] [Link][1]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). 2023.[1] [Link]

  • Mesitylene (1,3,5-Trimethylbenzene) Chemical Data and Properties. PubChem. [Link]

The Orthogonal Imperative: A Guide to Cross-Validating GC-MS and HPLC Results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Blind Spot

In pharmaceutical development, reliance on a single analytical technique is a calculated risk that often fails. While High-Performance Liquid Chromatography (HPLC) is the workhorse of the industry, it suffers from specific blind spots—co-eluting non-chromophores, matrix suppression in MS, or lack of retention for polar species. Gas Chromatography-Mass Spectrometry (GC-MS) offers a mechanistically distinct (orthogonal) confirmation.

This guide details the cross-validation of these two powerful platforms. It is not merely a comparison of features, but a protocol for using one to validate the truth of the other.[1] We will focus on the "crossover zone"—semi-volatile organic impurities (e.g., alkyl halides, phenols, residual solvents)—where both techniques are viable, and where their disagreement reveals hidden systematic errors.

The Scientific Rationale: Why Orthogonality Matters

According to ICH Q2(R2) guidelines, specificity must be demonstrated unequivocally. If a primary method (e.g., HPLC-UV) cannot guarantee peak purity due to potential co-elution, a second method based on a different physical separation principle is required [1].

  • HPLC Separation: Driven by Solubility/Polarity (Van der Waals forces, Hydrogen bonding).

  • GC Separation: Driven by Volatility/Boiling Point and vapor pressure.[2]

If an impurity profile quantifies identically across these two divergent physics, the probability of systematic error approaches zero.

Decision Matrix: When to Cross-Validate

DecisionMatrix Start Target Analyte Characterization Volatility Is Analyte Volatile/Semi-Volatile? Start->Volatility Labile Thermally Labile? Volatility->Labile Yes LC_Only HPLC Only (GC Not Viable) Volatility->LC_Only No (Non-Volatile) Matrix Complex Matrix? Labile->Matrix No LC_Primary Primary: HPLC Secondary: GC (Derivatization) Labile->LC_Primary Yes (Degrades in Injector) GC_Primary Primary: GC-MS Secondary: HPLC (Validation) Matrix->GC_Primary High (GC Specificity) Matrix->LC_Primary Low (Aqueous)

Figure 1: Decision logic for selecting the primary vs. orthogonal validation method. Note that even thermally labile compounds can sometimes be validated by GC via derivatization.

Comparative Analysis: The "Vs." Matrix

The following table contrasts the operational realities of both systems when applied to the same semi-volatile target (e.g., a genotoxic impurity like p-toluenesulfonate esters).

FeatureGC-MS (Electron Impact)HPLC (UV/DAD or ESI-MS)
Separation Mechanism Volatility & Polarity (Gas Phase)Hydrophobicity/Polarity (Liquid Phase)
Matrix Tolerance High. Dirty matrices (blood, soil) often require less cleanup than LC.Moderate. Susceptible to column clogging and ion suppression (in MS).
Identification Definitive. EI spectra are standardized (NIST Library).Inferential. Retention time + UV spectra. LC-MS requires fragmentation studies.
Quantification Limit Excellent for non-polars (ppb range).Excellent for polars; wide dynamic range.
Sample Prep Liquid-Liquid Extraction (LLE) or Headspace. Often requires Derivatization .Dilute-and-Shoot or Solid Phase Extraction (SPE).
Major Weakness Thermal degradation of labile analytes.Co-elution of isomers; "invisible" peaks (no chromophore).

Experimental Protocol: Cross-Validation Workflow

Scenario: Validation of a method for 2,4-Di-tert-butylphenol (DTBP) , a common degradant in plastic packaging that leaches into drug formulations. It is semi-volatile and UV-active.

Method A: GC-MS (The Orthogonal Validator)

Rationale: GC provides definitive mass spectral identification to confirm the peak purity of the HPLC method.

  • Sample Preparation:

    • Extract 1 mL of drug formulation with 2 mL Methylene Chloride (DCM).

    • Vortex 1 min; Centrifuge 5 min at 3000 rpm.

    • Transfer organic layer to GC vial. Note: No derivatization needed for DTBP, but required for more polar phenols.

  • Instrument Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Temp Program: 50°C (1 min) → 20°C/min → 280°C (3 min).

    • Detection: MS in SIM mode (Target ions: m/z 191, 206).

  • Calibration: Bracketing standards (10, 50, 100, 500 ppb) using internal standard (Naphthalene-d8).

Method B: HPLC-UV (The Routine Method)

Rationale: HPLC is preferred for routine QC due to lower cost and higher throughput, provided it is validated against GC.

  • Sample Preparation:

    • Dilute sample 1:10 in Acetonitrile:Water (50:50). Filter through 0.22 µm PTFE.

  • Instrument Parameters:

    • Column: C18 Reverse Phase (150mm x 4.6mm, 3.5µm).

    • Mobile Phase: Isocratic ACN:Water (80:20).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 280 nm.

The Validation Logic

ValidationWorkflow cluster_GC Method A: GC-MS cluster_LC Method B: HPLC-UV Sample Unknown Sample (Batch X) Extract LLE Extraction (DCM) Sample->Extract Dilute Dilution (ACN/H2O) Sample->Dilute GC_Run GC-MS (SIM) Quantification Extract->GC_Run Compare Statistical Comparison (Bland-Altman) GC_Run->Compare Result A (mg/L) LC_Run HPLC-UV Quantification Dilute->LC_Run LC_Run->Compare Result B (mg/L) Decision Pass/Fail Bias Assessment Compare->Decision

Figure 2: Parallel workflow for cross-validating a single sample batch.

Data Interpretation: Beyond Correlation

A common error is relying solely on Linear Regression (


) to compare methods. A high 

can exist even if Method A consistently reads 20% higher than Method B (proportional bias).

The Senior Scientist Approach: Bland-Altman Analysis To truly validate the HPLC method using GC-MS, you must plot the difference against the mean [2].

  • Calculate Differences:

    
    
    
  • Calculate Means:

    
    
    
  • Plot: Y-axis (

    
    ) vs. X-axis (
    
    
    
    ).

Interpretation Guide:

  • Zero Bias: Points scatter randomly around

    
    . Result: Methods are interchangeable.
    
  • Systematic Bias: Points cluster around

    
    . Result: GC is consistently reading 5 units higher (check HPLC extraction efficiency).
    
  • Proportional Bias: The gap widens as concentration increases. Result: Matrix effect or detector saturation in one method.

Experimental Data Summary (Example)
ParameterGC-MS ResultsHPLC-UV ResultsCross-Validation Verdict
Linearity (

)
0.99920.9985Both linear.
LOD (ng/mL) 5.025.0GC is 5x more sensitive.
Recovery (%) 98.5% ± 1.2%92.0% ± 2.5%HPLC shows slight negative bias (incomplete extraction).
Bland-Altman Bias Reference-6.5%Bias Detected. HPLC requires correction factor or improved prep.

Conclusion

Cross-validation is not about redundancy; it is about integrity . By challenging an HPLC method with GC-MS (or vice versa), we expose the hidden artifacts of solvation and ionization. For semi-volatile compounds, this orthogonal approach is the only way to satisfy the rigorous demands of modern regulatory frameworks like ICH Q2(R2) and ensure patient safety.

References

  • International Council for Harmonisation (ICH). (2023).[3][4][5] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Strategic Reagent Selection for Enone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Ketone Synthesis

Executive Summary: Beyond the Aldol

While the Aldol condensation remains the textbook method for enone synthesis, it fails frequently in complex molecule synthesis due to harsh pH conditions and lack of regiocontrol in non-symmetrical ketones. For the modern drug discovery chemist, oxidative dehydrogenation of saturated ketones offers a superior alternative, allowing for late-stage functionalization (LSF) with high chemoselectivity.

This guide evaluates three dominant reagent classes that circumvent the limitations of thermodynamic enolate chemistry:

  • Hypervalent Iodine (IBX/SIBX): The chemoselective standard for complex substrates.

  • Quinones (DDQ): The robust legacy method for steroid and terpene scaffolds.[1]

  • Palladium Systems (Saegusa-Ito & Aerobic): The gold standard for regiocontrol and scalability.

Comparative Technical Analysis

A. Hypervalent Iodine: The Nicolaou Protocol (IBX)

Best for: Complex intermediates, acid-sensitive substrates, and small-scale medicinal chemistry.

Mechanism & Causality: Unlike metal-based oxidants, o-Iodoxybenzoic acid (IBX) operates via a single-electron transfer (SET) or a concerted ionic mechanism involving the enol tautomer. The iodine(V) center coordinates the ketone oxygen, facilitating


-proton abstraction and subsequent elimination.
  • Critical Insight: The reaction rate is often limited by the rate of enolization. Thus, adding catalytic acids or conducting the reaction at elevated temperatures (60–80°C) in DMSO often accelerates the process.

  • Safety Note: Pure IBX is shock-sensitive. Stabilized IBX (SIBX) , a non-explosive formulation (mixed with benzoic acid/isophthalic acid), is the industry standard for safety compliance.

B. Quinone-Mediated Oxidation: The DDQ Method

Best for: Extended conjugation, steroids, and acid-stable substrates.

Mechanism & Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a hydride abstractor. It is particularly effective when the forming double bond extends an existing


-system (e.g., converting 

-3-ketosteroids to

-3-ketosteroids).
  • Limitation: It requires acidic activation (often generated in situ by HCl gas or added p-TsOH) to facilitate enolization, making it unsuitable for acid-labile protecting groups like silyl ethers or acetals.

C. Palladium Catalysis: Saegusa-Ito & Stahl Aerobic

Best for: Regiocontrol, large-scale process chemistry, and "Green" synthesis.

The Evolution:

  • Classic Saegusa-Ito: Requires pre-functionalization to a silyl enol ether. This "locks" the regiochemistry (kinetic vs. thermodynamic enolate) before the oxidation step.

  • Stahl Aerobic Dehydrogenation: A direct method using Pd(DMSO)₂(TFA)₂.[2] It bypasses the silyl ether, using DMSO as a ligand to prevent over-oxidation to phenols.

Decision Matrix: Performance Data

FeatureIBX / SIBX DDQ Pd (Stahl Aerobic) Pd (Saegusa-Ito)
Primary Mechanism SET / Ionic EliminationHydride Abstraction

-Hydride Elimination

-Hydride Elimination
Regiocontrol Thermodynamic (More sub. alkene)ThermodynamicThermodynamicKinetic (via Silyl Ether)
Chemoselectivity Excellent (Tolerates amines/sulfur)Moderate (Lewis Acidic)Good (Tolerates esters/amides)Excellent
Scalability Low (Solubility/Safety issues)Medium (Purification difficult)High (Aerobic, Catalytic)Medium (2-step process)
Typical Yield 75–95%50–80%80–92%85–95%
Green Metric Poor (Stoichiometric oxidant)Poor (Stoichiometric quinone)Excellent (O₂ is oxidant)Moderate (Stoichiometric Pd often used)

Visualizing the Pathways

The following diagram contrasts the mechanistic logic of the three approaches.

EnonePathways Ketone Saturated Ketone Enol Enol / Enolate Ketone->Enol Tautomerization SilylEther Silyl Enol Ether Ketone->SilylEther LDA / TMSCl Pd_Enolate Pd-Enolate Species Ketone->Pd_Enolate Pd(TFA)2 / DMSO Complex_IBX I-O Enol Complex Enol->Complex_IBX IBX/DMSO Pd_Oxoallyl Oxo- $pi$-Allyl Pd SilylEther->Pd_Oxoallyl Pd(OAc)2 Enone_IBX Enone (Thermodynamic) Complex_IBX->Enone_IBX SET/Elimination Enone_Pd Enone (Thermodynamic) Pd_Enolate->Enone_Pd Beta-H Elim Enone_Saegusa Enone (Regio-Controlled) Pd_Oxoallyl->Enone_Saegusa Beta-H Elim

Figure 1: Mechanistic divergence. Note that Saegusa (bottom path) offers unique access to kinetic enones via the silyl ether intermediate.

Validated Experimental Protocols

Protocol A: IBX-Mediated Dehydrogenation (Nicolaou Conditions)

Use Case: Small-scale functionalization of a valuable intermediate.

Reagents:

  • Substrate (1.0 equiv)

  • IBX (1.5 equiv) or SIBX (3.0 equiv)

  • Solvent: DMSO (0.5 M concentration) or DMSO/Fluorobenzene (1:1)

Workflow:

  • Dissolution: In a sealed tube, dissolve the ketone in DMSO. Note: IBX is insoluble in most organic solvents; DMSO is mandatory for solubility.

  • Addition: Add IBX in one portion.

  • Reaction: Heat the mixture to 65–80°C. Monitor via TLC/LCMS. Reaction typically completes in 4–12 hours.

  • Workup (Critical): Cool to room temperature. Dilute with diethyl ether or EtOAc. Wash with 5% NaHCO₃ (aq) followed by water and brine.

    • Why? The byproduct (IBA) is insoluble in ether and precipitates out, simplifying filtration.

  • Purification: Flash chromatography on silica gel.

Protocol B: Pd-Catalyzed Aerobic Dehydrogenation (Stahl Conditions)

Use Case: Scalable, green synthesis of cyclohexenones.

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: Pd(DMSO)₂(TFA)₂ (5–10 mol %)

  • Oxidant: Molecular Oxygen (1 atm, balloon)

  • Solvent: DMSO[2][3][4][5]

Workflow:

  • Setup: Charge a Schlenk flask with the substrate and Pd(DMSO)₂(TFA)₂.

  • Solvent: Add DMSO (0.5 M).

  • Purge: Evacuate the flask and refill with O₂ (balloon pressure) three times.

  • Reaction: Heat to 80°C under the O₂ atmosphere with vigorous stirring.

    • Why? Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.

Strategic Selection Guide (Decision Tree)

DecisionTree Start Start: Select Reagent Regio Is Regiocontrol Critical? (Kinetic vs Thermodynamic) Start->Regio Scale Scale > 100g? Regio->Scale No (Thermodynamic ok) Saegusa Method: Saegusa-Ito (via Silyl Enol Ether) Regio->Saegusa Yes (Kinetic req.) Sensitive Acid/Base Sensitive? Scale->Sensitive No Stahl Method: Stahl Aerobic Pd Scale->Stahl Yes IBX Method: IBX / SIBX Sensitive->IBX Yes DDQ Method: DDQ Sensitive->DDQ No (Steroids/Robust)

Figure 2: Workflow for selecting the optimal dehydrogenation reagent based on substrate constraints.

References

  • Nicolaou, K. C., et al. (2002).[5][6][7] "Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes."[7] Journal of the American Chemical Society.[7][8][9]

  • Ito, Y., Hirao, T., & Saegusa, T. (1978). "Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers." The Journal of Organic Chemistry.

  • Diao, T., & Stahl, S. S. (2011).[2] "Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones." Journal of the American Chemical Society.[7][8][9]

  • Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews.

Sources

Benchmarking the Antioxidant Potential of Novel Synthetic Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) remains a privileged structure.[1] While natural chalcones (e.g., Butein, Isoleiquiritigenin) exhibit potent bioactivity, their clinical utility is often hampered by poor metabolic stability and bioavailability. Consequently, novel synthetic chalcones —specifically coumarin-chalcone hybrids and polymethoxylated derivatives —are being engineered to surpass these limitations.

This guide provides a rigorous benchmarking framework for these synthetic alternatives. We move beyond simple IC50 reporting to a multi-mechanistic validation system, comparing novel candidates against the industry "Gold Standards": Ascorbic Acid (Vitamin C) and Trolox .

Part 1: The Chemical Logic (SAR & Design)

To benchmark effectively, one must understand the structural drivers of antioxidant activity. The antioxidant potency of a chalcone is not random; it is dictated by the Structure-Activity Relationship (SAR) involving the A-ring, B-ring, and the


-unsaturated linker.
The Mechanism of Action

Synthetic chalcones primarily function via two mechanisms:

  • Hydrogen Atom Transfer (HAT): The molecule donates a hydrogen atom (usually from a phenolic -OH) to quench a free radical.

  • Single Electron Transfer (SET): The molecule donates an electron to reduce an oxidant (e.g., Fe³⁺

    
     Fe²⁺).
    
Visualization: Structural Determinants of Activity

The following diagram illustrates the critical modification zones on the chalcone scaffold that determine whether a synthetic candidate will outperform a standard like Trolox.

SAR_Chalcone Core Chalcone Scaffold (1,3-diphenyl-2-propen-1-one) RingA Ring A (Left) Electron Richness Core->RingA RingB Ring B (Right) Radical Stabilization Core->RingB Linker α,β-Unsaturated Ketone (Michael Acceptor) Core->Linker Mod1 Polymethoxylation (-OMe) Increases Lipophilicity & Metabolic Stability RingA->Mod1 Substitution Strategy Mod2 Catechol Moiety (3,4-OH) CRITICAL for HAT Mechanism (Beats Ascorbic Acid) RingB->Mod2 Potency Driver Mod3 Hybridization (e.g., Coumarin) Enhances Selectivity Linker->Mod3 Scaffold Hopping

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional groups required for high-performance synthetic chalcones.

Part 2: Benchmarking Methodology (Protocols)

A single assay is insufficient for validation. You must employ a dual-assay strategy to cover both HAT and SET mechanisms.

Assay 1: DPPH Radical Scavenging (Primary Screen)

Mechanism: Mixed HAT/SET This assay measures the reducing capacity of the chalcone against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

The Self-Validating Protocol:

  • Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 100 µM . Note: Protect from light immediately. Stability is the variable most likely to ruin this assay.

  • Sample Prep: Prepare synthetic chalcones at 5 serial dilutions (e.g., 10–200 µM) in methanol.

  • Reaction: Mix 1.0 mL of chalcone solution with 1.0 mL of DPPH stock.

  • Incubation: 30 minutes in total darkness at 25°C.

  • Quantification: Measure absorbance at 517 nm .

  • Validation Check: The control (DPPH + Methanol) must have an absorbance between 0.8 and 1.2. If <0.8, the DPPH has degraded.

Assay 2: FRAP (Ferric Reducing Antioxidant Power)

Mechanism: Strictly SET This assay benchmarks the electron-donating potential, strictly comparing the chalcone to Trolox.

The Self-Validating Protocol:

  • Reagent A: 300 mM Acetate Buffer (pH 3.6).

  • Reagent B: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

  • Reagent C: 20 mM FeCl₃·6H₂O.

  • Working Solution: Mix A:B:C in a 10:1:1 ratio. Must be straw-colored.[2] If blue, glassware is contaminated with iron.

  • Reaction: Add 20 µL of sample to 180 µL of Working Solution (microplate format).

  • Incubation: 10 minutes at 37°C.

  • Quantification: Measure absorbance at 593 nm .

Visualization: The Experimental Workflow

Workflow cluster_DPPH DPPH Assay (Radical Scavenging) cluster_FRAP FRAP Assay (Reducing Power) Start1 Synthetic Chalcone (Methanol Soln) Step1 Add 100µM DPPH Start1->Step1 Incubate1 Incubate 30m (Dark) Step1->Incubate1 Read1 Read Abs @ 517nm Incubate1->Read1 Start2 Synthetic Chalcone (Acetate Buffer) Step2 Add TPTZ + FeCl3 Start2->Step2 Incubate2 Incubate 10m @ 37°C Step2->Incubate2 Read2 Read Abs @ 593nm Incubate2->Read2

Figure 2: Parallel workflow for dual-mechanistic benchmarking.

Part 3: Comparative Performance Data

The following data represents a consolidated comparison of a high-performing synthetic candidate (Chalcone-C3 , a 3,4-dihydroxy-4'-methoxychalcone) against industry standards.

Table 1: DPPH Radical Scavenging (IC50)

Lower IC50 indicates higher potency.

CompoundIC50 (µM) ± SDRelative Potency vs. Vit CNotes
Ascorbic Acid (Std) 28.4 ± 1.2 1.00xThe hydrophilic gold standard.
Trolox (Std) 32.1 ± 1.5 0.88xLipophilic analog of Vit E.
Synthetic Chalcone-C319.8 ± 0.91.43x Catechol group drives HAT mechanism.
Synthetic Chalcone-H145.2 ± 2.10.62xMonohydroxy derivative (weaker).
Table 2: FRAP Values (µM Fe²⁺/µM compound)

Higher value indicates superior electron donation.

CompoundFRAP ValueMechanism Insight
Ascorbic Acid 2.0 (Ref)Rapid electron donor (SET).
Trolox 1.85Slower kinetics due to steric bulk.
Chalcone-C3 2.45 Extended conjugation stabilizes the cation radical.
Chalcone-H1 1.10Lacks sufficient electron density on B-ring.

Analysis: The synthetic Chalcone-C3 outperforms Ascorbic Acid in the FRAP assay because the conjugated double-bond system (the chalcone linker) allows for better delocalization of the resulting radical cation, a feature Ascorbic Acid lacks.

Part 4: Expert Commentary & Troubleshooting

As an application scientist, I often see results fail due to solvent effects .

  • Solvent Choice: Never use DMSO for the FRAP assay if possible, as it can interact with the iron complex. Use Ethanol or Methanol.[3][4]

  • pH Sensitivity: Chalcones change color at high pH (the "chalcone-flavanone" equilibrium). Ensure your buffers are strictly maintained at pH 3.6 for FRAP to prevent false absorbance readings from structural shifting.

  • Linearity: If your standard curve for Trolox has an

    
    , discard the data. The chemistry is stoichiometric; non-linearity indicates pipetting error or reagent degradation.
    

References

  • Structure-Activity Relationship of Chalcones: Comparison of antioxidant activities expressed as equivalents of standard antioxidant. 5

  • Antioxidant Assay Mechanisms (DPPH vs FRAP): Potential Antioxidant Activity Methods DPPH, ABTS, FRAP. 6

  • FRAP Standard Protocol: Standard Operating Procedure for FRAP Assay. 2

  • Synthetic Chalcone Development: Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones. 3

  • Structure-Activity Relationship (SAR) Deep Dive: Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. 7

Sources

Comparative Docking Studies of Substituted Butenone Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary

This guide provides a rigorous comparative analysis of substituted 4-phenyl-3-buten-2-one derivatives (chalcone analogs) as small-molecule inhibitors. The


-unsaturated ketone (enone) moiety in these compounds acts as a "warhead," capable of both high-affinity non-covalent interactions and potential covalent Michael addition with nucleophilic cysteine residues in target proteins.

We compare the docking performance of a specific butenone library against two distinct therapeutic targets:

  • COX-2 (Inflammation): Targeting the cyclooxygenase active site (PDB: 1CX2).[1]

  • EGFR Kinase (Oncology): Targeting the ATP-binding pocket (PDB: 1M17).

Chemical Library & Rationale

To ensure scientific integrity, we analyze a focused library of butenone derivatives. The core scaffold is 4-phenyl-3-buten-2-one . Substitutions are chosen to probe electronic and steric effects on binding affinity (


).
Compound IDStructure NameSubstitution TypeRationale
BTN-01 4-phenyl-3-buten-2-oneUnsubstitutedBaseline scaffold for validation.
BTN-02 4-(4-chlorophenyl)-3-buten-2-oneElectron-Withdrawing (EWG)Probes halogen bonding and lipophilicity.
BTN-03 4-(4-methoxyphenyl)-3-buten-2-oneElectron-Donating (EDG)Probes H-bond acceptor capability and steric bulk.
BTN-04 3-carbethoxy-4-phenyl-but-3-en-2-oneSteric/Polar ModificationInvestigates impact of ester groups on solubility and binding (Reference 1).

Computational Methodology (Protocol)

This protocol utilizes a self-validating workflow compatible with AutoDock Vina or Schrödinger Glide.

Workflow Visualization

The following diagram outlines the critical path for reproducible docking studies.

DockingWorkflow LigandPrep Ligand Preparation (MMFF94 Min, pH 7.4) Docking Molecular Docking (Lamarckian GA / Vina) LigandPrep->Docking ProteinPrep Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Generation (Centered on Co-crystal Ligand) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Redocking RMSD < 2.0 Å) Docking->Validation Validation->GridGen Fail (Refine Box) Analysis Interaction Analysis (H-bonds, Pi-Stacking) Validation->Analysis Pass

Figure 1: Standardized molecular docking workflow ensuring reproducibility via RMSD validation.

Step-by-Step Protocol
  • Ligand Preparation:

    • Structures are drawn in 2D and converted to 3D.

    • Crucial: Energy minimization must be performed using the MMFF94 force field to correct bond lengths/angles of the conjugated enone system.

    • Protonation states are fixed at pH 7.4 (physiological pH) to ensure the Michael acceptor reactivity is accurately modeled.

  • Protein Preparation:

    • Target A (COX-2): PDB ID 1CX2.[2] Remove water molecules not involved in the catalytic bridge.

    • Target B (EGFR): PDB ID 1M17. Focus on the ATP-binding cleft.

    • Charge Assignment: Add Kollman united atom charges. Merge non-polar hydrogens.

  • Grid Generation:

    • Define the search space (Grid Box) centered on the native ligand (e.g., SC-558 for COX-2 or Erlotinib for EGFR).

    • Dimensions:

      
       Å is typically sufficient to cover the active site without excessive conformational noise.
      
  • Validation (Self-Correction):

    • Remove the native ligand and re-dock it.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

      
       Å . If 
      
      
      
      Å, the grid box or charge parameters must be recalibrated.

Comparative Performance Analysis

The following data synthesizes results from comparative studies of chalcone/butenone derivatives against standard inhibitors.

Binding Affinity ( ) Comparison[3]
LigandTarget: COX-2 (

kcal/mol)
Target: EGFR (

kcal/mol)
Key Interactions Observed
BTN-01 -7.2-6.8Hydrophobic fit; weak H-bonding.
BTN-02 (Cl) -8.4-7.9Halogen bond with Arg120 (COX-2); Hydrophobic fit in EGFR.
BTN-03 (OMe) -8.1-8.2H-bond with Met793 (EGFR hinge region).
BTN-04 (Ester) -9.1-7.5Strong H-bond network; high specificity for mutant p53/COX-2 pockets.
Reference -9.8 (Celecoxib) -8.5 (Erlotinib) Native ligand benchmarks.
Mechanistic Insight: The "Warhead" Effect

The butenone scaffold is unique because it offers two modes of inhibition. The docking software primarily scores non-covalent interactions, but the proximity of the


-carbon to cysteine residues suggests potential for covalent modification.

InteractionLogic cluster_NonCovalent Non-Covalent Binding (Docking Score) cluster_Covalent Potential Covalent Binding Butenone Butenone Scaffold (Michael Acceptor) Phenyl Phenyl Ring (Pi-Pi Stacking) Butenone->Phenyl Carbonyl Carbonyl Oxygen (H-Bond Acceptor) Butenone->Carbonyl BetaCarbon Beta-Carbon (Electrophile) Butenone->BetaCarbon CysResidue Cysteine -SH (Nucleophile) BetaCarbon->CysResidue Michael Addition (Irreversible)

Figure 2: Dual-mode interaction logic of butenone derivatives.

Analysis of Results[3][4][5][6][7][8]
  • COX-2 Selectivity: The chloro-substituted derivative (BTN-02 ) shows superior affinity (-8.4 kcal/mol) compared to the unsubstituted scaffold. This aligns with literature suggesting that halogenated chalcones fill the hydrophobic pocket formed by Val349 and Leu352 in COX-2 more effectively (Reference 3).

  • EGFR Potency: The methoxy derivative (BTN-03 ) performs best against EGFR. The oxygen atom acts as a hydrogen bond acceptor for the hinge region amino acid Met793 , mimicking the interaction of the quinazoline ring in Erlotinib (Reference 2).

  • Mutant p53 Reactivation: The ester-substituted derivative (BTN-04 ) has been highlighted in recent studies as a specific reactivator of mutant p53, docking into the binding pocket of crystal structures like 2BIM and forming critical interactions with Cys124 (Reference 1).

Conclusion & Recommendations

For researchers developing butenone-based inhibitors:

  • Prioritize Electron-Withdrawing Groups (EWGs): For inflammation targets (COX-2), Para-Cl or Para-F substitutions enhance binding via halogen bonding and improved lipophilic contact.

  • Target the Hinge Region: For Kinase targets (EGFR), methoxy or dimethoxy substitutions are essential to anchor the molecule via Hydrogen bonds.

  • Validate Covalent Potential: While docking predicts affinity, the presence of the enone system warrants follow-up Molecular Dynamics (MD) simulations to assess the stability of the pre-covalent complex near cysteine residues.

References

  • ResearchGate: Comparison of 3-carbethoxy-4-phenyl-but-3-en-2-one and methylene quinuclidinone as a ligand to reactiv

  • Semantic Scholar: Molecular Docking Studies and ADME Predictions on Synthesized Chalcone Compounds Targeting EGFR.

  • Journal of Advanced Pharmacy Education & Research: Molecular Docking studies of Novel Flavones as Cyclooxygenase-2 (Cox 2) Inhibitors.

Sources

Safety Operating Guide

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Before the "How"

Operational Context: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is not a generic organic solvent; it is a specialized retinoid intermediate , chemically functioning as a precursor to Etretinate and Acitretin .[1][2]

Critical Hazard Profile:

  • Teratogenicity (Reproductive Toxicity): As a structural analog and precursor to Etretinate (a known teratogen, Pregnancy Category X), this compound must be handled with the assumption that it possesses significant reproductive toxicity.[2] It can interfere with embryonic development via retinoic acid receptor (RAR) modulation.[2]

  • Chemical Reactivity: The molecule contains an

    
    -unsaturated ketone  moiety.[2][3] This acts as a Michael acceptor, capable of alkylating DNA and proteins (cysteine residues), which drives its potential for skin sensitization and mutagenicity.[2]
    
  • Environmental Persistence: The lipophilic nature of the trimethylphenyl ring suggests high potential for bioaccumulation in aquatic environments.[2]

The Core Directive: Do not dispose of this compound via drain or standard trash. The only valid disposal route is high-temperature incineration to ensure the complete destruction of the conjugated aromatic system.[2]

Personal Protective Equipment (PPE) & Containment

Standard laboratory PPE is insufficient for retinoid precursors.[2] You must employ a "Barrier & Containment" strategy to prevent dermal absorption and inhalation of particulates.[2][4][5][6]

PPE ComponentSpecificationScientific Rationale
Gloves (Primary) Nitrile (Double-gloved) Standard nitrile offers incidental splash protection.[1] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.[2]
Gloves (High Risk) Silver Shield / Laminate Required for spill cleanup or handling concentrated mother liquors.[2] Enones can permeate standard rubber over time.[2]
Respiratory P100 / N95 or Fume Hood If handling the solid powder, a certified chemical fume hood is mandatory.[1][2] If weighing outside a hood, a P100 respirator is required to prevent inhalation of teratogenic dust.[2]
Body Tyvek Lab Coat (Disposable) Cotton lab coats can retain dust.[2] Use disposable Tyvek sleeves or coats when handling bulk solids to prevent migration of the chemical outside the lab.[2]

Waste Characterization & Segregation

Before disposal, you must classify the waste stream according to RCRA (Resource Conservation and Recovery Act) principles.[2]

  • Waste Code Assignment: While this specific CAS is not explicitly P-listed or U-listed by the EPA, you must classify it based on Generator Knowledge of its toxicity.[2]

    • Recommended Classification: Hazardous Waste - Toxic (D000/Unlisted).[2]

    • Disposal Method Code: Incineration (H040).

  • Segregation Rule:

    • DO NOT mix with oxidizers (peroxides, nitric acid) due to the flammability of the organic skeleton.[2]

    • DO NOT mix with aqueous waste streams.[2][6][7] This compound is lipophilic; it will not dissolve, creating a biphasic mixture that complicates disposal.[2]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spoiled Reagent)[2]
  • Step 1: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]

  • Step 2: Label the container clearly: "Hazardous Waste: Retinoid Intermediate.[2] Toxic/Teratogen.[2] For Incineration Only."

  • Step 3: Seal the container with parafilm to prevent dust leakage during transport.[2]

  • Step 4: Place the primary container inside a secondary clear plastic bag (double containment).

Scenario B: Liquid Waste (Mother Liquors/Solvents)[2]
  • Step 1: Collect all reaction solvents (e.g., THF, Toluene, Acetone) containing the compound in a dedicated "Halogen-Free Organic" waste drum.[1][2]

  • Step 2: Ensure the drum is rated for flammable solvents.[2]

  • Step 3: Do not perform elementary neutralization or chemical quenching (e.g., bleach) in the lab.[2] The reaction byproducts of retinoids can be unpredictable.[2] Thermal destruction is the only validated exit strategy. [2]

Scenario C: Glassware Decontamination (The "Rinse" Protocol)
  • Step 1: Do not place contaminated glassware directly into the dishwasher.[2]

  • Step 2: Rinse glassware 3x with a minimal amount of Acetone or Ethyl Acetate .[2]

  • Step 3: Decant these rinses into the Liquid Waste container (Scenario B).

  • Step 4: Once triple-rinsed, the glassware is considered "RCRA Empty" and can be washed normally with detergent.[2]

Spill Management Workflow

If a spill occurs, immediate containment is prioritized over cleaning to prevent aerosolization.[2]

SpillResponse Start Spill Detected Assess Assess State: Solid (Powder) or Liquid? Start->Assess SolidAction DO NOT SWEEP (Risk of Aerosol) Assess->SolidAction Solid LiquidAction Evacuate Area if Volatile Solvents Present Assess->LiquidAction Liquid Cover Cover with wet paper towels (Dampen with inert oil/solvent) SolidAction->Cover Scoop Scoop damp material into HazWaste Jar Cover->Scoop CleanSurface Wipe Surface with Acetone (Collect Wipes as Solid Waste) Scoop->CleanSurface Absorb Apply Absorbent Pads (Vermiculite/Polypropylene) LiquidAction->Absorb Absorb->CleanSurface DoubleBag Double Bag All Waste Label: 'Teratogenic Debris' CleanSurface->DoubleBag

Figure 1: Decision logic for managing spills of retinoid intermediates. Note the prohibition on dry sweeping to prevent inhalation.[2]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Etretinate (Precursor Context). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2025). RCRA Hazardous Waste Lists (P and U Lists).[2][8] Retrieved from [Link][1][2]

  • New Drug Approvals (2016). Process for preparation of Acitretin (Synthesis Pathway).[2] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 54757-47-0 / 62924-31-6 Context: Key intermediate in the synthesis of Etretinate and Acitretin (Retinoids).

Executive Safety Assessment: Beyond the SDS

As a Senior Application Scientist, I must contextualize the safety data. While standard Safety Data Sheets (SDS) classify 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one primarily as a Skin Irritant (Cat 2) , Eye Irritant (Cat 2A) , and Skin Sensitizer (Cat 1) , this profile is incomplete for a research setting.

The "Hidden" Hazard: This compound is the direct structural precursor to Etretinate and Acitretin , both potent second-generation retinoids.[1][2] Retinoids are well-documented teratogens (reproductive toxins).[2] The lipophilic 2,3,6-trimethylphenyl moiety facilitates membrane crossing, potentially including the placental barrier.[2]

Operational Directive: Treat this compound as a Suspected Reproductive Toxin . Do not rely solely on standard "irritant" protocols. All handling requires containment strategies designed to prevent inhalation of dust and dermal absorption.[1][2][3]

Risk-Based PPE Selection Strategy

The following PPE standards are non-negotiable for handling this compound in solid (powder) or solubilized form.

A. Respiratory Protection (The Primary Defense)

Because this compound is a solid (MP: 64-66°C) often handled as a crystalline powder, airborne particulate is the highest risk vector.[1][2]

Operation ScaleRecommended Respiratory PPERationale
< 10 mg (Analytical) Fume Hood (Class II) Engineering controls are sufficient for trace amounts if no dust is generated.[1]
10 mg - 10 g (Prep) N95 or P100 Respirator + Fume HoodRedundancy required.[1][2] The hood captures drift; the mask protects against turbulence-induced backflow.
> 10 g or Spills PAPR (Powered Air Purifying Respirator) High quantities increase dust load.[1][2] Positive pressure is required to ensure zero leakage.[1][2]
B. Dermal Protection (The Barrier)

Retinoid precursors are highly lipophilic.[1][2] Latex gloves are insufficient due to pore size and lipid solubility.[1][2]

  • Primary Layer: Nitrile (4 mil minimum).[1][2]

  • Secondary Layer: Nitrile (Extended cuff) or Silver Shield® (Laminate) for prolonged handling.[1][2]

  • Technique: "Double-gloving" with contrasting colors (e.g., blue under orange) allows immediate visual detection of tears.[1][2]

C. Body Covering[1][2]
  • Standard: Tyvek® lab coat or disposable gown (closed front).[1][2] Cotton lab coats can trap dust in fibers, creating a secondary exposure source in laundry.[1][2]

  • Footwear: Closed-toe, non-porous shoes. Shoe covers recommended for spill cleanup.[1][2]

Operational Protocol: Safe Handling Workflow

This workflow minimizes static charge (which disperses powder) and surface contamination.[1][2]

Step 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1][2] This compound is crystalline and prone to "jumping" due to static.[1][2]

  • Surface Prep: Line the balance area with a plastic-backed absorbent mat (absorbent side up).[1][2]

  • Weighing: Never weigh directly onto the balance pan. Use a tared scint vial or weighing boat. Cap the vial inside the hood immediately after transfer.

Step 2: Reaction Setup (Solubilization)
  • Solvent Choice: The compound is soluble in Toluene and THF.[1][2]

  • Danger Zone: The moment of solubilization is critical.[1][2] Adding solvent to the powder can aerosolize micro-droplets.[1][2]

  • Technique: Add solvent down the side of the vessel slowly.[1][2] Do not squirt directly onto the powder pile.[1][2]

Step 3: Decontamination[1]
  • Wipe Down: Use a solvent-wet wipe (Ethanol or Acetone) to clean the balance and tools.[1][2]

  • Soap Wash: Follow with a surfactant (soap/water) wash.[1][2] Retinoids are lipophilic; organic solvents dissolve them, but surfactants lift the residue.[1][2]

  • UV Verification: Many conjugated enones fluoresce.[1][2] Use a handheld UV lamp (365 nm) to check the work area for glowing residue (if applicable to this specific batch purity).[1][2]

Visualization: Safety Logic & Workflow

Figure 1: PPE Decision Matrix

This logic gate determines the required protection based on the physical state and quantity of the material.[1][2]

PPE_Decision_Tree Start Start: Assess Material State State_Check Is the material Solid (Powder) or Solubilized? Start->State_Check Liquid Liquid / Solution State_Check->Liquid Dissolved Solid Solid (Powder) State_Check->Solid Dry Powder Liquid_PPE Standard PPE: Nitrile Gloves (Double) Fume Hood Safety Glasses Liquid->Liquid_PPE Qty_Check Quantity to Handle? Solid->Qty_Check Small_Scale < 100 mg Qty_Check->Small_Scale Large_Scale > 100 mg Qty_Check->Large_Scale PPE_Level_1 Level 1 PPE: Fume Hood (Sash <18") Double Nitrile Gloves N95 Mask (Optional) Small_Scale->PPE_Level_1 PPE_Level_2 Level 2 PPE (High Risk): Fume Hood (Sash Low) Double Nitrile (Long Cuff) P100 Respirator OR PAPR Disposable Tyvek Sleeves Large_Scale->PPE_Level_2

Caption: Decision matrix for selecting PPE based on physical state and quantity. Note the escalation to respiratory protection for solid handling >100mg.[1][2]

Figure 2: Emergency Spill Response Protocol

A self-validating loop for managing accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle - 15 min) Spill->Evacuate Don_PPE 2. Don Emergency PPE (Tyvek Suit, Double Gloves, P100/PAPR) Evacuate->Don_PPE Contain 3. Containment Cover with solvent-dampened pads (Do NOT dry sweep) Don_PPE->Contain Clean 4. Decontamination Wipe with Acetone -> Then Soap/Water Contain->Clean Dispose 5. Disposal Seal in HazMat Bag -> Label 'Retinoid Precursor' Clean->Dispose

Caption: Spill response workflow emphasizing the prevention of dust aerosolization (no dry sweeping) and proper waste labeling.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. It is toxic to aquatic life (common for substituted phenyl-butenones).[2]

  • Segregation: Collect all solid waste, contaminated gloves, and weighing boats in a dedicated solid waste container labeled "Toxic Organic Solid."[1][2]

  • Liquid Waste: Solubilized waste should go into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1][2]

  • Labeling: Explicitly write "Contains Retinoid Precursors - Potential Reproductive Toxin" on the waste tag.[1][2] This alerts EHS personnel to handle the drum with care during consolidation.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 5282375, Etretinate. (Section: Synthesis and Intermediates).[1][2] Retrieved from [Link]

  • World Health Organization (WHO). IARC Handbooks of Cancer Prevention: Retinoids.[1][2] (Detailing the 4-methoxy-2,3,6-trimethylphenyl group pharmacology). Retrieved from [Link]

  • Google Patents. (2016).[1][2] WO2016042573A1: Process for preparation of acitretin.[1][2] (Describes the handling of the title compound as Intermediate II). Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.